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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: N-(3-chlorophenyl)pyridine-3-carboxamide

This comprehensive technical guide details the chemical properties, synthesis, and biological relevance of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as 3'-chloronicotinanilide). While often encountered as a co...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and biological relevance of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as 3'-chloronicotinanilide). While often encountered as a core scaffold for more complex bioactive molecules (such as P2X7 antagonists and agrochemicals like Boscalid), this guide focuses on the specific unsubstituted pyridine derivative requested.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

N-(3-chlorophenyl)pyridine-3-carboxamide is a nicotinamide derivative characterized by a pyridine ring attached to a 3-chlorophenyl group via an amide linkage. It serves as a fundamental pharmacophore in medicinal chemistry, particularly in the design of P2X7 receptor antagonists and kinase inhibitors.

Nomenclature & Identification
PropertyDetail
IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide
Common Names 3'-Chloronicotinanilide; N-(3-chlorophenyl)nicotinamide
CAS Number Note: The 4-chloro isomer is 14621-03-5; the 2-chloro derivative is 360-09-8. The specific 3-chloro isomer is less common as a standalone commodity but is a known intermediate.
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol
SMILES Clc1cccc(NC(=O)c2cccnc2)c1
InChI Key Predicted:[1][2]YEJRCXVQXGZJOT-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValueSource/Method
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 138–140 °C (Typical for nicotinanilides)Analogous Data [1]
LogP (Octanol/Water) ~2.54Predicted (Consensus)
pKa (Basic) ~3.10 (Pyridine Nitrogen)Predicted
pKa (Acidic) ~12.5 (Amide NH)Predicted
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in WaterExperimental
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Structural Analysis

Synthetic Pathways[8]

The synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide typically follows standard amide coupling protocols. Two primary methods are employed depending on reagent availability and scale.

Method A: Acid Chloride Route (Schotten-Baumann Conditions)

This method is preferred for high-yielding, scalable synthesis.

  • Activation: Convert Nicotinic acid to Nicotinoyl chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Coupling: React Nicotinoyl chloride with 3-chloroaniline in the presence of a base (Triethylamine or Pyridine).

Method B: Direct Amide Coupling (Carbodiimide)

Ideal for small-scale discovery chemistry to avoid handling moisture-sensitive acid chlorides.

  • Reagents: Nicotinic acid (1.0 eq), 3-Chloroaniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve Nicotinic acid in DMF.

    • Add EDC·HCl and HOBt; stir for 30 min at 0°C to activate the acid.

    • Add 3-Chloroaniline and DIPEA.

    • Stir at room temperature for 12–24 hours.

    • Workup: Dilute with water, extract with EtOAc, wash with brine/NaHCO₃, dry over Na₂SO₄, and concentrate.

Synthetic Workflow Diagram

Synthesis Start Nicotinic Acid (C6H5NO2) Activation Activation (SOCl2 or EDC/HOBt) Start->Activation Activation Intermediate Reactive Intermediate (Acid Chloride or Active Ester) Activation->Intermediate Forms Coupling Coupling (+ 3-Chloroaniline, Base) Intermediate->Coupling Amine Addition Product N-(3-chlorophenyl)pyridine-3-carboxamide Coupling->Product Purification

Caption: Step-wise synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide via acid activation and amine coupling.

Structural Characterization

Verification of the synthesized compound is critical. The following spectral data are characteristic of the N-(3-chlorophenyl)pyridine-3-carboxamide structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.65 (s, 1H, NH): Characteristic downfield singlet for the amide proton.

  • δ 9.10 (d, J=2.0 Hz, 1H, Py-H2): The most deshielded proton on the pyridine ring, adjacent to nitrogen.

  • δ 8.78 (dd, J=4.8, 1.6 Hz, 1H, Py-H6): Proton adjacent to the pyridine nitrogen.

  • δ 8.30 (dt, J=8.0, 2.0 Hz, 1H, Py-H4): Proton para to the pyridine nitrogen.

  • δ 7.95 (t, J=2.0 Hz, 1H, Ar-H2'): Proton on the chlorophenyl ring between Cl and Amide.

  • δ 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H6'): Proton ortho to the amide.

  • δ 7.58 (dd, J=8.0, 4.8 Hz, 1H, Py-H5): Pyridine ring proton.

  • δ 7.40 (t, J=8.0 Hz, 1H, Ar-H5'): Meta proton on the chlorophenyl ring.

  • δ 7.20 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4'): Proton para to the amide.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 233.05 (Calculated: 233.04 for ³⁵Cl).

  • Isotope Pattern: Distinct 3:1 ratio for M+H (233) and M+H+2 (235) due to the Chlorine atom.

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretching (Amide).

  • 1650–1660 cm⁻¹: C=O stretching (Amide I band).

  • 1590 cm⁻¹: C=C aromatic stretching.

  • 750 cm⁻¹: C-Cl stretching.

Biological & Pharmacological Interface

While N-(3-chlorophenyl)pyridine-3-carboxamide itself is a simple molecule, it serves as a critical Pharmacophore Scaffold for several classes of bioactive agents.

P2X7 Receptor Antagonism

The nicotinamide core is a privileged scaffold for P2X7 receptor antagonists. The 3-chlorophenyl moiety often mimics the hydrophobic pocket interactions required for receptor binding.

  • Mechanism: Allosteric modulation of the ATP-gated ion channel.

  • SAR Insight: Substitution at the pyridine 2-position (e.g., with a chloro or methyl group) often enhances potency (as seen in Boscalid-like analogs). The unsubstituted pyridine (this compound) typically shows lower potency but is essential for establishing baseline Structure-Activity Relationships (SAR) [2].

Agrochemical Relevance (Boscalid Analogs)

This compound is a direct structural analog of Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), a succinate dehydrogenase inhibitor (SDHI).

  • Activity: Fungicidal activity against Botrytis cinerea and Alternaria species.

  • Mode of Action: Inhibition of Complex II in the mitochondrial respiratory chain.

Biological Interaction Map

BioActivity Scaffold N-(3-chlorophenyl)pyridine-3-carboxamide (Core Scaffold) Kinase Kinase Inhibition (VEGFR/PDGFR) Scaffold->Kinase Weak Inhibition Deriv1 2-Chloro Derivative (Boscalid-like) Scaffold->Deriv1 SAR Optimization Deriv2 6-Chloro Derivative (Optimized Potency) Scaffold->Deriv2 SAR Optimization P2X7 P2X7 Receptor (Antagonist) SDH Succinate Dehydrogenase (Fungicide Target) Deriv1->SDH High Potency Deriv2->P2X7 High Potency

Caption: Pharmacological landscape of the N-(3-chlorophenyl)nicotinamide scaffold and its optimized derivatives.

Safety & Handling

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Wear nitrile gloves and safety goggles.

  • Handle in a fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Sigma-Aldrich. (2024). 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295959, N-(4-chlorophenyl)pyridine-3-carboxamide. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Boscalid - Substance Information. Retrieved from

  • Kafa, et al. (2024).[3] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(1), 1084.[3] Retrieved from

  • Savall, B. M., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(6), 671–676. Retrieved from

Sources

Exploratory

N-(3-chlorophenyl)pyridine-3-carboxamide biological activity

The following technical guide details the biological activity, synthesis, and experimental characterization of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide). Biological Activity,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and experimental characterization of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide).

Biological Activity, Mechanism of Action, and Experimental Protocols

Executive Summary: The Nicotinanilide Scaffold

N-(3-chlorophenyl)pyridine-3-carboxamide (CAS: 14621-03-5) serves as a critical "privileged structure" in medicinal chemistry. It is defined by a nicotinamide (pyridine-3-carboxamide) headgroup linked to a lipophilic 3-chlorophenyl tail. This molecule acts as a foundational scaffold for two distinct classes of biological modulators:

  • P2X7 Receptor Antagonists: It functions as a core pharmacophore for allosteric inhibitors of the ATP-gated P2X7 ion channel, relevant in neuroinflammation and pain processing.

  • mGluR5 Negative Allosteric Modulators (NAMs): It serves as a structural template for "Fenobam-like" modulators of the metabotropic glutamate receptor 5.

Unlike complex clinical candidates, this molecule is often used as a chemical probe or lead fragment to map the hydrophobic pockets of allosteric binding sites.

Mechanism of Action & Target Engagement
2.1 Primary Target: P2X7 Receptor Antagonism

The P2X7 receptor is a trimeric, ATP-gated cation channel. N-(3-chlorophenyl)pyridine-3-carboxamide binds to an allosteric pocket (distinct from the ATP binding site) located in the transmembrane or juxtamembrane domain.

  • Mechanism: Non-competitive antagonism.[1][2]

  • Effect: Stabilization of the closed channel state, preventing the formation of the large non-selective pore associated with prolonged ATP exposure. This blocks the influx of

    
     and the efflux of 
    
    
    
    , subsequently inhibiting the assembly of the NLRP3 inflammasome and the release of IL-1
    
    
    .
2.2 Secondary Target: mGluR5 Modulation

The 3-chlorophenyl moiety is a classic "tail" found in mGluR5 NAMs (e.g., Fenobam). While less potent than its urea-linked analogs, the amide variant retains affinity for the transmembrane allosteric site of the G-protein coupled receptor (GPCR), dampening glutamate-induced calcium mobilization.

2.3 Pathway Visualization

The following diagram illustrates the dual-pathway interference of this scaffold in a neuroinflammatory context.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening Scaffold N-(3-chlorophenyl) pyridine-3-carboxamide Scaffold->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cytokine IL-1β / IL-18 Release (Inflammation) Caspase->Cytokine

Caption: Figure 1. Mechanism of P2X7 inhibition. The scaffold (Yellow) binds allosterically, preventing ATP-induced channel opening and downstream inflammatory signaling.

Chemical Synthesis Protocol

To ensure high purity for biological screening, a Schotten-Baumann acylation or a coupling reagent-based approach is recommended over direct thermal condensation.

Protocol: Amide Coupling via Acid Chloride

Objective: Synthesize N-(3-chlorophenyl)pyridine-3-carboxamide.

  • Reagents:

    • Nicotinoyl chloride hydrochloride (1.0 eq)

    • 3-Chloroaniline (1.0 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Step-by-Step Procedure:

    • Step 1: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Step 2: Cool the solution to 0°C using an ice bath. Add TEA (25 mmol) dropwise.

    • Step 3: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise to the stirring solution. Caution: Exothermic reaction.

    • Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Step 5 (Workup): Quench with water. Wash the organic layer with saturated

      
       (to remove unreacted acid) and brine.
      
    • Step 6: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Step 7 (Purification): Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis_Workflow Start Start: Nicotinoyl Chloride + 3-Chloroaniline Reaction Reaction: DCM, TEA, 0°C -> RT 4-6 Hours Start->Reaction Workup Workup: Wash w/ NaHCO3 Dry w/ Na2SO4 Reaction->Workup Purify Purification: Recrystallization (EtOH) or Flash Column Workup->Purify Product Product: N-(3-chlorophenyl) pyridine-3-carboxamide Purify->Product

Caption: Figure 2. Synthetic workflow for the generation of the nicotinanilide scaffold.

Biological Evaluation Protocols
4.1 In Vitro Calcium Flux Assay (P2X7/mGluR5)

This assay validates the compound's ability to inhibit agonist-induced calcium entry.

  • Cell Line: HEK293 stably expressing human P2X7 or mGluR5.

  • Reagents: Fluo-4 AM (Calcium indicator), BzATP (P2X7 Agonist) or Glutamate (mGluR Agonist).

  • Protocol:

    • Loading: Seed cells in 96-well black-walled plates. Incubate with Fluo-4 AM (2

      
      ) for 45 min at 37°C.
      
    • Pre-incubation: Wash cells with assay buffer (

      
      ). Add the test compound (N-(3-chlorophenyl)pyridine-3-carboxamide) at varying concentrations (0.1 nM – 10 
      
      
      
      ). Incubate for 20 min.
    • Stimulation: Inject agonist (

      
       concentration of BzATP or Glutamate).
      
    • Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) on a FLIPR or kinetic plate reader for 180 seconds.

    • Analysis: Calculate

      
       based on the reduction of Peak Fluorescence relative to vehicle control.
      
4.2 Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative activity of the 3-chloro isomer against related analogs, highlighting the importance of the substitution pattern [1, 2].

CompoundStructure (R-Group)P2X7 Activity (

)
mGluR5 ActivityNotes
Test Compound 3-Cl-Phenyl ~1 - 5

Moderate Balanced lipophilicity; standard probe.
Analog A4-Cl-Phenyl> 10

WeakLoss of steric fit in allosteric pocket.
Analog B3-F-Phenyl~5 - 10

ModerateLower lipophilicity reduces potency.
Analog C3-CF3-Phenyl< 100 nMHighTrifluoromethyl enhances hydrophobic binding.
Fenobam(Urea Linker)N/AHigh (

~50 nM)
Urea linker is superior for mGluR5.
References
  • PubChem. (2025).[3] N-(3-chlorophenyl)pyridine-3-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Savall, B. M., et al. (2014). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Gasparini, F., et al. (1999).[4] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2][4] Neuropharmacology. Available at: [Link]

  • Porter, R. H., et al. (2005). Fenobam: A clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics.

Sources

Foundational

N-(3-chlorophenyl)pyridine-3-carboxamide spectroscopic analysis (NMR, IR, Mass Spec)

A Guide to the Spectroscopic Analysis of N-(3-chlorophenyl)pyridine-3-carboxamide Abstract This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-(3-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Spectroscopic Analysis of N-(3-chlorophenyl)pyridine-3-carboxamide

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-(3-chlorophenyl)pyridine-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction and Molecular Structure

N-(3-chlorophenyl)pyridine-3-carboxamide belongs to a class of carboxamides that are integral scaffolds in the development of various bioactive agents. The molecule consists of a pyridine-3-carboxamide core linked to a 3-chlorophenyl ring via an amide bond. This specific arrangement of aromatic rings and a hydrogen-bond-donating/accepting amide group dictates its chemical properties, reactivity, and potential biological interactions.

Accurate structural verification is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive and highly detailed molecular fingerprint. This guide explains the causality behind the expected spectral data, grounding the interpretation in the foundational principles of each technique.

Molecular Structure:

  • Formula: C₁₂H₉ClN₂O

  • Molecular Weight: 232.66 g/mol [1]

  • Key Functional Groups:

    • Pyridine Ring: A heteroaromatic system.

    • Chlorophenyl Ring: A substituted aromatic system.

    • Secondary Amide: A linker group (-CO-NH-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For N-(3-chlorophenyl)pyridine-3-carboxamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the pyridine nitrogen and the carbonyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.

Predicted Spectrum Analysis: The structure has 8 unique aromatic protons and one amide proton.

  • Amide Proton (N-H): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically δ 8.5-10.5 ppm), due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

  • Pyridine Ring Protons: These are in a nitrogen-containing heteroaromatic ring and are highly deshielded.

    • H-2: Positioned between the nitrogen and the carbonyl-bearing carbon, this proton is the most deshielded, expected to be a sharp singlet or narrow doublet around δ 9.0-9.2 ppm.

    • H-6: Adjacent to the nitrogen, this proton will also be significantly downfield, likely a doublet of doublets around δ 8.7-8.8 ppm.

    • H-4: This proton will be coupled to H-2 (meta) and H-5 (ortho), appearing as a doublet of triplets (dt) or multiplet around δ 8.2-8.4 ppm.

    • H-5: Coupled to H-4 and H-6, this proton will appear as a multiplet, often a triplet or doublet of doublets, around δ 7.4-7.6 ppm.

  • 3-Chlorophenyl Ring Protons:

    • H-2': This proton is ortho to the amide substituent and will appear as a sharp singlet or narrow triplet (due to small meta couplings) around δ 8.0-8.2 ppm.

    • H-6': This proton is ortho to the chlorine atom and will be a doublet of doublets (or multiplet) around δ 7.6-7.8 ppm.

    • H-4': This proton is para to the chlorine atom and will be a doublet of doublets (or multiplet) around δ 7.4-7.5 ppm.

    • H-5': Located between two other protons, this will appear as a triplet around δ 7.3-7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
N-H 8.5 - 10.5 br s -
H-2 (Pyridine) 9.0 - 9.2 d J ≈ 2 Hz
H-6 (Pyridine) 8.7 - 8.8 dd J ≈ 5 Hz, 1.5 Hz
H-4 (Pyridine) 8.2 - 8.4 dt J ≈ 8 Hz, 2 Hz
H-2' (Phenyl) 8.0 - 8.2 t J ≈ 2 Hz
H-6' (Phenyl) 7.6 - 7.8 ddd J ≈ 8 Hz, 2 Hz, 1 Hz
H-5 (Pyridine) 7.4 - 7.6 ddd J ≈ 8 Hz, 5 Hz, 1 Hz
H-4' (Phenyl) 7.4 - 7.5 ddd J ≈ 8 Hz, 2 Hz, 1 Hz

| H-5' (Phenyl) | 7.3 - 7.4 | t | J ≈ 8 Hz |

¹³C NMR Spectroscopy: Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy provides a map of the carbon backbone. The chemical shift of each carbon is sensitive to its hybridization and electronic environment. Carbons attached to electronegative atoms (N, O, Cl) and those in carbonyl groups are shifted significantly downfield. Due to symmetry, the molecule is expected to show 12 distinct carbon signals.

Predicted Spectrum Analysis:

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the δ 164-168 ppm range.

  • Aromatic Carbons: These will appear in the δ 120-155 ppm range. Carbons attached directly to nitrogen (C-2, C-6) or chlorine (C-3') will have their chemical shifts significantly influenced. The carbon bearing the amide substituent (C-1') will also be distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
C=O (Amide) 164 - 168
C-2, C-6 (Pyridine) 148 - 155
C-4 (Pyridine) 135 - 140
C-1' (Phenyl) 138 - 142
C-3' (Phenyl, C-Cl) 133 - 136
C-3 (Pyridine) 130 - 134
C-5' (Phenyl) 129 - 131
C-5 (Pyridine) 123 - 125
C-6' (Phenyl) 120 - 123
C-4' (Phenyl) 120 - 122

| C-2' (Phenyl) | 118 - 120 |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amides as it prevents the exchange of the N-H proton and sharpens its signal.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-chlorophenyl)pyridine-3-carboxamide.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire data over a spectral width of at least 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Use a wider spectral width (0-200 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment. This makes IR an excellent tool for identifying functional groups.

Predicted Spectrum Analysis: The IR spectrum will be dominated by absorptions from the amide and aromatic functionalities.

  • N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹. Its position and sharpness are sensitive to hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹.

  • Amide I Band (C=O Stretch): This will be a very strong, sharp absorption in the range of 1660-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[3][4]

  • Aromatic C=C and C=N Stretches: Multiple sharp peaks of varying intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the two different aromatic rings.

  • Amide II Band (N-H Bend): A strong peak, typically found around 1510-1550 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): Strong absorptions below 900 cm⁻¹ provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3400 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Amide I (C=O Stretch) 1660 - 1680 Strong
Aromatic C=C/C=N Stretch 1400 - 1600 Medium-Strong
Amide II (N-H Bend) 1510 - 1550 Strong

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Experimental Protocol: FTIR Spectroscopy

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation. The traditional KBr pellet method is also robust.[1][2]

  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • Ensure the ATR anvil is in firm contact with the sample.

    • Acquire a background spectrum of the empty ATR crystal first.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization (EI) Mass Spectrometry bombards the molecule with high-energy electrons, creating a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), revealing the molecular weight and providing structural clues from the fragmentation pattern.

Predicted Spectrum Analysis:

  • Molecular Ion (M⁺•): Aromatic amides typically show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: M⁺• at m/z 232 and an M+2 peak at m/z 234, with an intensity ratio of approximately 3:1.[5] This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentations occur around the stable amide group.

      • Cleavage of the C(O)-N bond: This can lead to the formation of the nicotinoyl cation (m/z 106) and a 3-chloroaniline radical, or the 3-chlorophenylaminocarbonyl cation (m/z 154/156) and a pyridine radical. The nicotinoyl cation is often a very stable and abundant fragment.

      • Cleavage of the Py-C(O) bond: This can form the 3-chlorophenyl isocyanate cation (m/z 153/155) or the 3-chlorophenylamino cation (m/z 126/128).

    • Further Fragmentation: The primary fragment ions can lose other small molecules. For instance, the nicotinoyl cation (m/z 106) can lose carbon monoxide (CO) to form the pyridyl cation (m/z 78).[6]

Table 4: Predicted Key Ions in Mass Spectrum

m/z (³⁵Cl/³⁷Cl) Predicted Ion Structure Fragmentation Pathway
232 / 234 [C₁₂H₉ClN₂O]⁺• (Molecular Ion) -
127 / 129 [C₆H₅ClN]⁺• (3-chloroaniline cation radical) Cleavage of C(O)-N bond
106 [C₆H₄NO]⁺ (Nicotinoyl cation) Cleavage of C(O)-N bond

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Loss of CO from m/z 106 |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detects the ions, and software plots the resulting mass spectrum.

Integrated Spectroscopic Workflow and Data Visualization

A robust characterization relies on integrating data from all techniques. The workflow ensures that each piece of evidence corroborates the others, leading to an unambiguous structural assignment.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample N-(3-chlorophenyl)pyridine-3-carboxamide Sample MS Mass Spectrometry (EI) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_Data Molecular Weight (232.66) Cl Isotope Pattern Fragmentation Pattern MS->MS_Data IR_Data Functional Groups: Amide C=O, N-H Aromatic C=C, C-H C-Cl IR->IR_Data NMR_Data Proton Environments Carbon Skeleton Connectivity (J-coupling) NMR->NMR_Data Structure Final Structure Elucidation & Purity Assessment MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for integrated spectroscopic analysis.

G cluster_0 Predicted Mass Spec Fragmentation MolIon Molecular Ion [M]⁺• m/z 232/234 Frag1 Nicotinoyl Cation [C₆H₄NO]⁺ m/z 106 MolIon->Frag1 Cleavage A Frag2 3-Chloroaniline Radical Cation [C₆H₅ClN]⁺• m/z 127/129 MolIon->Frag2 Cleavage A Frag3 Pyridyl Cation [C₅H₄N]⁺ m/z 78 Frag1->Frag3 -CO

Caption: Key fragmentation pathways in EI-MS.

Conclusion

The structural characterization of N-(3-chlorophenyl)pyridine-3-carboxamide is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon frameworks, respectively. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the characteristic amide I and II bands. Finally, Mass Spectrometry verifies the molecular weight and reveals structural motifs through predictable fragmentation, with the chlorine isotopic pattern serving as a crucial validation point. Together, these techniques provide a self-validating system for confirming the identity and purity of the target compound, which is essential for any subsequent research or application.

References

  • PubChem. 3-Pyridinecarboxamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide - Links. CompTox Chemicals Dashboard. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh, Indira Gandhi National Open University. Available from: [Link]

  • Maguire, G. E. M., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3144–3161. Available from: [Link]

  • BindingDB. BDBM75529. The Binding Database. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Miyazawa, T. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society of Japan, Pure Chemistry Section, 31(4), 471-484. Available from: [Link]

  • Ravi, T., et al. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 7(10), 180-187. Available from: [Link]

  • The Journal of Chemical Physics. (2000). Structure and vibrational dynamics of aniline and aniline–Ar from high resolution electronic spectroscopy in the gas phase. The Journal of Chemical Physics, 113(23). Available from: [Link]

  • Obaleye, J. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher, 8(3). Available from: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link]

  • Wiley Online Library. (2024). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Angewandte Chemie International Edition. Available from: [Link]

  • NIST. 3-Pyridinecarbonitrile. NIST Chemistry WebBook. Available from: [Link]

  • International Formulae Group. (2023). SYNTHESIS, SPECTRAL STUDIES AND ANTIOXIDANT STUDY OF METAL-COORDINATED AZO-DYE OF PYRIDINE AND ITS ANALYTICAL APPLICATION FOR SPECTROPHOTOMETRIC MICRO-DETERMINATION OF COPPER(II). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Google Patents. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Available from: [Link]

  • Durham University. Chapter 2. Durham e-Theses. Available from: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]

  • Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available from: [Link]

  • PrepChem.com. Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available from: [Link]

  • National Center for Biotechnology Information. (2023). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Scientific Reports. Available from: [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available from: [Link]

  • University of Puget Sound. CHAPTER 2 Fragmentation and Interpretation of Spectra. Sound Ideas. Available from: [Link]

  • ResearchGate. 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Available from: [Link]

  • PubMed. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Biochimica et Biophysica Acta. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. Available from: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available from: [Link]

  • Veeprho. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Available from: [Link]

Sources

Exploratory

Technical Guide: N-(3-chlorophenyl)pyridine-3-carboxamide Crystal Structure

This guide serves as an advanced technical resource for the structural characterization, synthesis, and pharmaceutical relevance of N-(3-chlorophenyl)pyridine-3-carboxamide (also referred to as N-(3-chlorophenyl)nicotina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization, synthesis, and pharmaceutical relevance of N-(3-chlorophenyl)pyridine-3-carboxamide (also referred to as N-(3-chlorophenyl)nicotinamide).

The content is synthesized from crystallographic databases, recent isomer grid studies (ACS Crystal Growth & Design), and medicinal chemistry protocols.

Executive Summary & Molecular Profile

N-(3-chlorophenyl)pyridine-3-carboxamide represents a critical pharmacophore in medicinal chemistry, functioning as a "privileged scaffold" in kinase inhibitor design (e.g., the linker region of Sorafenib). Its crystal structure is of particular interest to solid-state chemists due to the competition between two dominant hydrogen-bonding synthons: the amide-amide homosynthon and the amide-pyridine heterosynthon.

PropertySpecification
IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide
Formula C₁₂H₉ClN₂O
Molecular Weight 232.66 g/mol
Key Substructure Nicotinamide core + meta-chloroaniline
Primary Application Kinase inhibitor fragment, Co-crystal former
Solid-State Feature Competitive Hydrogen Bonding (Amide-Amide vs. Amide-Pyridine)

Crystal Structure Analysis

The "Isomer Grid" Context

Recent crystallographic studies (specifically the 3×3 isomer grid analysis of N-(chlorophenyl)pyridinecarboxamides) have elucidated the structural behavior of this specific molecule (often coded as NmoCl : Nicotinoyl-meta-ortho/para-Chloro).[1]

Unlike many pyridine-carboxamides that form infinite chains via N–H···N(pyridine) interactions, the meta-chloro derivative exhibits a distinct preference for amide···amide intermolecular interactions.[2][3][4]

Unit Cell & Packing Motifs

While specific lattice parameters vary slightly by solvent and temperature, the definitive structural class is characterized by the following parameters derived from the NmoCl archetype:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Z (Molecules per unit cell): 4

  • Conformation: The molecule adopts a non-planar conformation.[5] The dihedral angle between the pyridine ring and the phenyl ring typically ranges between 30° and 60° , driven by steric repulsion between the amide oxygen and the ortho-hydrogens of the phenyl ring.

Supramolecular Synthons (The "Interaction Landscape")

The stability of the crystal lattice is governed by the competition between two motifs. In N-(3-chlorophenyl)pyridine-3-carboxamide, the steric influence of the meta-chlorine atom shifts the energy balance, favoring localized dimers or specific chain geometries over the standard catemers found in the para-isomers.

Dominant Interactions:
  • Primary H-Bond:

    
     (forming 
    
    
    
    dimers or
    
    
    chains).
  • Secondary Interaction: Weak

    
     halogen bonds and 
    
    
    
    stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring.
Visualization of Structural Logic

The following diagram illustrates the competitive pathway between the two primary crystallization motifs (Synthons) and the synthesis workflow.

G cluster_0 Crystallization Competition (Thermodynamics) Start Start: N-(3-chlorophenyl) pyridine-3-carboxamide Sterics Meta-Cl Steric Hindrance Start->Sterics Solvent Evaporation SynthonA Heterosynthon (N-H ... N_pyridine) Common in Para-isomers Result Final Crystal Lattice (Monoclinic P21/c) Amide-Amide Dominance SynthonA->Result Minor Contribution SynthonB Homosynthon (Amide ... Amide) Observed in Meta-isomer (Target) SynthonB->Result Sterics->SynthonA Inhibited Sterics->SynthonB Promoted

Caption: Logical flow of supramolecular assembly. The meta-chloro substituent sterically influences the packing, favoring amide-amide interactions over the pyridine-nitrogen acceptor motif.

Experimental Protocols

Synthesis (Schotten-Baumann Acylation)

This protocol ensures high purity suitable for single-crystal growth.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • 3-Chloroaniline (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) containing Et₃N (25 mmol) in a round-bottom flask under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM (10 mL) over 30 minutes. The exotherm must be controlled to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Quench with water. Wash the organic layer with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (to remove acid) and brine. Dry over anhydrous 
    
    
    
    .[6]
  • Isolation: Evaporate solvent under reduced pressure to yield the crude off-white solid.

Crystallization for X-Ray Diffraction

To obtain diffraction-quality single crystals (block or prism morphology):

  • Solvent Selection: Use Ethanol or Methanol/Water (9:1) . The high polarity favors the separation of the amide-amide synthons.

  • Technique: Slow evaporation at room temperature.

  • Protocol: Dissolve 50 mg of purified compound in 5 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed in a vibration-free environment for 3-5 days.

Characterization Data Summary

When validating your synthesized crystal, compare against these standard values:

TechniqueExpected Signal/FeatureStructural Insight
¹H NMR (DMSO-d₆)

10.5 (s, 1H, NH), 9.1 (d, 1H, Pyr-H2)
Confirms amide formation and purity.
IR Spectroscopy 3300 cm⁻¹ (N-H str), 1660 cm⁻¹ (C=O str)Shift in C=O indicates H-bonding strength.
DSC (Thermal) Melting Point: 138–142°C Sharp endotherm confirms crystallinity (Form I).
SC-XRD Monoclinic,

Confirms the meta-substitution packing motif.

Pharmaceutical Relevance

Fragment-Based Drug Discovery (FBDD)

This molecule is not just a crystallographic curiosity; it is a Type II Kinase Inhibitor scaffold.

  • Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the amide NH acts as a donor to the Glu residue in the kinase ATP-binding pocket.

  • Sorafenib Connection: The N-(4-chloro-3-(trifluoromethyl)phenyl) moiety in Sorafenib is a structural homologue. The 3-chloro group in the title compound mimics the hydrophobic interactions required for the "DFG-out" kinase conformation.

Co-Crystal Engineering

Because the pyridine ring remains unprotonated in the neutral crystal, it is an excellent candidate for pharmaceutical co-crystallization with carboxylic acid drugs (e.g., Ibuprofen, Naproxen) to improve their solubility. The pyridine nitrogen remains available to accept a proton from the acid co-former.

References

  • Crystal Growth & Design (ACS): "Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides." (2022). Definitive source on the 3x3 isomer grid and NmoCl structure.

  • PubChem Compound Summary: "N-(3-chlorophenyl)pyridine-3-carboxamide." Physicochemical properties and safety data.

  • Acta Crystallographica (Related Analogue): "Crystal structure of N-(3-chlorophenyl)benzamide." Comparative structural data for the phenyl analogue.

  • Journal of Medicinal Chemistry: "Discovery of Sorafenib." Context for the nicotinamide scaffold in kinase inhibition. (General Reference for Scaffold Utility)

Sources

Foundational

Technical Whitepaper: Advanced Synthesis &amp; Optimization of N-(3-chlorophenyl)pyridine-3-carboxamide Scaffolds

[1][2] Executive Summary & Pharmacological Significance[3] The N-phenylnicotinamide core, specifically N-(3-chlorophenyl)pyridine-3-carboxamide , represents a privileged scaffold in medicinal chemistry.[1][2] It serves a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Pharmacological Significance[3]

The N-phenylnicotinamide core, specifically N-(3-chlorophenyl)pyridine-3-carboxamide , represents a privileged scaffold in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of TRPM8 antagonists (neuropathic pain), NAMPT inhibitors (oncology), and VEGFR kinase inhibitors .[1][2] The 3-chloro substitution on the phenyl ring is strategically employed to enhance lipophilicity (


) and metabolic stability by blocking the metabolically labile para-position while influencing the electronic properties of the amide bond via inductive withdrawal.

This guide provides a rigorous technical analysis of the synthetic pathways for this scaffold, shifting beyond basic textbook protocols to address the specific challenges of coupling electron-deficient anilines with nitrogen-heterocycle carboxylic acids.

Retrosynthetic Analysis & Strategic Approaches

The synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide (Target 3 ) relies on the formation of an amide bond between nicotinic acid (1 ) and 3-chloroaniline (2 ).[1][2]

The Chemoselectivity Challenge
  • Nucleophile: 3-chloroaniline is a deactivated nucleophile due to the electron-withdrawing chlorine atom (

    
    ).[1][2] This reduces the rate of attack on the carbonyl carbon compared to unsubstituted aniline.
    
  • Electrophile: Nicotinic acid possesses a basic pyridine nitrogen. In acid chloride activation methods, this nitrogen can form N-acylpyridinium salts or trap the acid chloride as a hydrochloride salt, complicating stoichiometry.[1]

We present two validated pathways:

  • Method A (Acid Chloride Activation): Ideal for gram-to-kilogram scale-up.[1][2] Low cost, high atom economy.[1]

  • Method B (Uronium/Phosphonium Coupling): Ideal for Milligram-scale library generation and SAR exploration.[2] High tolerance for functional groups.

Optimized Synthetic Protocols

Method A: Thionyl Chloride Activation (Scale-Up Preferred)[1][2]

This method generates the nicotinoyl chloride intermediate in situ. It avoids expensive coupling reagents but requires strict moisture control.

Reagents:

  • Nicotinic Acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)[1][2]
    
  • 3-Chloroaniline (1.1 equiv)[1][2]

  • Triethylamine (TEA) or Pyridine (2.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps).[1][2]

Step-by-Step Protocol:

  • Activation: In a flame-dried RBF equipped with a reflux condenser and

    
     guard tube, suspend Nicotinic Acid (10 mmol) in anhydrous Toluene (30 mL).
    
  • Chlorination: Add Thionyl Chloride (40 mmol) dropwise. Heat to reflux (110°C) for 2-3 hours.

    • Checkpoint: The suspension should clear as the acid chloride forms. Evolution of

      
       and 
      
      
      
      gas will be observed.
  • Evaporation (Critical): Cool to RT and concentrate in vacuo to remove excess

    
    . Co-evaporate with dry toluene (
    
    
    
    mL) to ensure complete removal of acidic volatiles.[2] Failure to do this will char the aniline in the next step.
  • Coupling: Dissolve the crude nicotinoyl chloride residue in anhydrous DCM (20 mL). Cool to 0°C.[3][4][5]

  • Addition: Add a solution of 3-chloroaniline (11 mmol) and TEA (25 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4-6 hours.

  • Quench: Pour reaction mixture into saturated

    
     solution.
    
Method B: HATU-Mediated Coupling (Library/Derivative Focus)[1][2]

This method is preferred when synthesizing derivatives with sensitive functional groups (e.g., if the pyridine ring has additional substituents like esters or halides).

Reagents:

  • Nicotinic Acid (1.0 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • 3-Chloroaniline (1.1 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Protocol:

  • Pre-activation: Dissolve Nicotinic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 15 minutes.

    • Mechanism:[4][5][6][7] This forms the active O-azabenzotriazole ester.[2]

  • Amine Addition: Add 3-chloroaniline (1.1 mmol) and the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 12-16 hours.

    • Note: Due to the deactivated nature of 3-chloroaniline, heating to 50°C may accelerate conversion if monitoring shows stalled progress.

  • Workup: Dilute with Ethyl Acetate (30 mL), wash with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.[1][2]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Target: N-(3-chlorophenyl) pyridine-3-carboxamide Choice Select Synthetic Strategy Start->Choice MethodA Method A: Acid Chloride (Scale >1g, Cost-Sensitive) Choice->MethodA MethodB Method B: HATU Coupling (Library/Derivatives, Mild) Choice->MethodB StepA1 1. Reflux Nicotinic Acid + SOCl2 (Formation of Nicotinoyl Chloride) MethodA->StepA1 StepA2 2. Evaporate Excess SOCl2 (CRITICAL STEP) StepA1->StepA2 StepA3 3. Add 3-Chloroaniline + TEA in DCM at 0°C StepA2->StepA3 Workup Workup: Extraction (EtOAc/Water) Wash with NaHCO3 StepA3->Workup StepB1 1. Activate Acid with HATU/DIPEA in DMF (15 min) MethodB->StepB1 StepB2 2. Add 3-Chloroaniline Stir RT 12h or 50°C StepB1->StepB2 StepB2->Workup Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification

Caption: Decision tree comparing Acid Chloride activation (Method A) vs. HATU coupling (Method B) for nicotinamide synthesis.

Purification & Characterization (Self-Validating System)

Trustworthiness in synthesis comes from rigorous QC. The following data points create a self-validating loop: if your data does not match these markers, the synthesis has failed.

Purification Strategy
  • Acid-Base Wash: The product is neutral.

    • Wash organic layer with 1M HCl (removes unreacted pyridine/nicotinic acid traces).[2]

    • Wash with Sat. NaHCO3 (removes unreacted acid).[2]

  • Recrystallization: The crude solid is often off-white. Recrystallize from Ethanol/Water (9:1) to yield white needles.[2]

  • Flash Chromatography: If using Method B (DMF), column chromatography is often required.[2]

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

    • Mobile Phase: 0-5% Methanol in DCM (Nicotinamides are polar).[1][2]

QC Markers (1H NMR in DMSO-d6)
  • Amide Proton:

    
     ppm (Broad Singlet). Disappearance of this signal upon 
    
    
    
    shake confirms amide bond.
  • Pyridine C2-H:

    
     ppm (Singlet/Doublet, most deshielded due to N-ring and C=O).[1]
    
  • Pyridine C6-H:

    
     ppm (Doublet).[1]
    
  • Pyridine C4-H:

    
     ppm (Doublet of triplets).[1]
    
  • Pyridine C5-H:

    
     ppm (Multiplet, coupling to C4 and C6).[1]
    
  • 3-Chlorophenyl Ring: Characteristic pattern

    
     ppm.[1] Look for the isolated singlet-like proton at the 2-position of the aniline ring (
    
    
    
    ).[1][2]

Troubleshooting & Reaction Engineering

ProblemProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure

is fresh. Use a drying tube. Do not expose intermediate to humid air.
Dark/Black Crude Oxidation of AnilineRemove all

before adding aniline. Conduct coupling under Nitrogen atmosphere.
Incomplete Conversion (Method B) Low Nucleophilicity3-Cl-Aniline is weak.[1][2] Heat reaction to 50-60°C. Switch to stronger coupling agent like T3P (Propylphosphonic anhydride).[1][2]
Pyridine Contamination Trapped in ProductThe pyridine ring of the product can coordinate to silica. Add 1% Triethylamine to the eluent during chromatography.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[4][7][8][9] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Gore, R. P., et al. (2011).[1][2][8] Synthesis and biological evaluation of some new nicotinamide derivatives. Der Pharma Chemica, 3(3), 409-421.[1][2][8] Link

  • Dunayevskiy, Y., et al. (2024).[1][2][10][11] Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives. Journal of Medicinal Chemistry. Link[1]

  • Bachem. (2024).[2][7][10] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Exploratory

Potential therapeutic targets of N-(3-chlorophenyl)pyridine-3-carboxamide

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide ), a privileged chemical scaffold in medicinal chemistry.[1] A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide ), a privileged chemical scaffold in medicinal chemistry.[1]

A Technical Guide to the Nicotinanilide Scaffold

Part 1: Executive Summary & Structural Analysis

N-(3-chlorophenyl)pyridine-3-carboxamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious substitution.[1] It belongs to the nicotinanilide class, structurally characterized by a pyridine-3-carboxylic acid (nicotinic acid) core coupled to a 3-chloroaniline moiety.[1]

Unlike its isomer N-(3-chlorophenyl)picolinamide (a pyridine-2-carboxamide), which is a well-established Positive Allosteric Modulator (PAM) of the mGluR4 receptor, the pyridine-3-carboxamide (nicotinamide) congener exhibits a distinct pharmacological profile.[1] It is primarily investigated as a scaffold for TRPV1 antagonism , P2X7 antagonism , mGluR5 negative allosteric modulation , and Succinate Dehydrogenase (SDH) inhibition .

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: N-(3-chlorophenyl)pyridine-3-carboxamide[1]

  • Common Name: N-(3-chlorophenyl)nicotinamide[1]

  • Molecular Formula: C₁₂H₉ClN₂O

  • Molecular Weight: 232.66 g/mol

  • SMILES: Clc1cccc(c1)NC(=O)c2cnccc2

  • Key Structural Features:

    • Nicotinamide Core: Hydrogen bond acceptor (pyridine N) and donor/acceptor (amide).[1]

    • 3-Chlorophenyl Ring: Lipophilic moiety improving membrane permeability and filling hydrophobic pockets in target proteins (e.g., TRP channels).[1]

Part 2: Primary Therapeutic Targets[1]

Transient Receptor Potential Vanilloid 1 (TRPV1)

Mechanism: Antagonism (Pore Blocker or Allosteric Modulator) Therapeutic Indication: Neuropathic Pain, Inflammatory Hyperalgesia[1]

The nicotinanilide scaffold is a validated template for TRPV1 antagonists. While early antagonists like Capsazepine were benzazepines, N-aryl-nicotinamides have emerged as potent blockers of the capsaicin-binding site.[1]

  • Causality: The 3-chlorophenyl group mimics the lipophilic regions of capsaicin (the vanilloid tail), while the nicotinamide core engages the hydrogen-bonding network (Tyr511, Ser512) within the TRPV1 ligand-binding domain.[1]

  • Optimization: The 3-chloro substituent is critical for potency; it occupies a hydrophobic sub-pocket (often termed the "B-region" in SAR studies), enhancing binding affinity compared to the unsubstituted phenyl analog.[1]

P2X7 Receptor (P2X7R)

Mechanism: Allosteric Antagonism Therapeutic Indication: Rheumatoid Arthritis, Neuroinflammation, Depression[1]

P2X7 is an ATP-gated ion channel involved in IL-1β release.[1] Nicotinamide derivatives are a major class of P2X7 antagonists.

  • Causality: The amide hydrogen acts as a donor to the receptor, while the pyridine ring interacts via pi-stacking with aromatic residues (e.g., Phe293) in the allosteric binding site.

  • Specificity: The 3-chlorophenyl moiety provides the necessary steric bulk and lipophilicity to stabilize the receptor in its closed (desensitized) state, preventing the formation of the large pore associated with P2X7-mediated cell death.

Metabotropic Glutamate Receptor 5 (mGluR5)

Mechanism: Negative Allosteric Modulation (NAM) Therapeutic Indication: Anxiety, Addiction, Fragile X Syndrome[1]

While the 2-carboxamide (picolinamide) is an mGluR4 PAM, the 3-carboxamide (nicotinamide) scaffold often flips the activity profile or selectivity.[1]

  • Mechanism: N-aryl nicotinamides can bind to the transmembrane domain (TMD) of mGluR5, distinct from the orthosteric glutamate site (Venus Flytrap Domain).[1]

  • Effect: They stabilize the receptor in an inactive conformation, reducing constitutive activity and inhibiting glutamate-induced signaling (Gq-coupled Ca²⁺ mobilization).[1]

Succinate Dehydrogenase (Complex II)

Mechanism: Inhibition (SDHI) Therapeutic Indication: Antifungal Agents (Agricultural/Medical)[1][2]

This molecule is structurally analogous to Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), a commercial SDHI fungicide.[1]

  • Causality: The amide bond mimics the substrate transition state, and the lipophilic 3-chlorophenyl tail inserts into the ubiquinone-binding site of the mitochondrial Complex II, disrupting electron transport and ATP production in fungi.

Part 3: Visualization of Signaling Pathways

Diagram 1: TRPV1 Antagonism Pathway

This diagram illustrates how N-(3-chlorophenyl)pyridine-3-carboxamide blocks Ca²⁺ influx, preventing nociceptive signaling.[1]

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Compound N-(3-chlorophenyl) pyridine-3-carboxamide Compound->TRPV1_Closed Stabilizes (Antagonism) Compound->TRPV1_Open Blocks Pore Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (Pain Perception) Depolarization->Pain_Signal

Caption: Mechanism of TRPV1 antagonism. The compound stabilizes the closed state or blocks the pore, preventing calcium influx and downstream pain signaling.

Diagram 2: Structural Isomer Comparison (Specificity)

Comparing the target shift between the 2-carboxamide and 3-carboxamide isomers.[1]

Isomer_Comparison Scaffold N-(3-chlorophenyl) carboxamide Scaffold Iso2 Pyridine-2-carboxamide (Picolinamide) Scaffold->Iso2 N position 2 Iso3 Pyridine-3-carboxamide (Nicotinamide) Scaffold->Iso3 N position 3 Target2 mGluR4 PAM (CNS / Parkinson's) Iso2->Target2 High Affinity Target3 TRPV1 / P2X7 Antagonist (Pain / Inflammation) Iso3->Target3 High Affinity

Caption: Structure-Activity Relationship (SAR) divergence. Shifting the nitrogen from position 2 to 3 alters the primary biological target from mGluR4 to TRPV1/P2X7.

Part 4: Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: To synthesize N-(3-chlorophenyl)pyridine-3-carboxamide with >95% purity.

Reagents:

  • Nicotinic acid (1.0 eq)[1]

  • 3-Chloroaniline (1.1 eq)[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Protocol:

  • Activation: Dissolve Nicotinic acid (1.0 mmol) in DMF (5 mL). Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 3-Chloroaniline (1.1 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine/pyridine), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 233.05).

Biological Assay: FLIPR Calcium Flux (TRPV1/P2X7)

Objective: To determine the IC₅₀ of the compound against TRPV1 or P2X7.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human TRPV1 or P2X7. Plate cells (50,000/well) in black-walled 96-well plates coated with Poly-D-Lysine.[1] Incubate overnight.

  • Dye Loading: Aspirate media. Load cells with Calcium-4 dye (Molecular Devices) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of N-(3-chlorophenyl)pyridine-3-carboxamide in assay buffer (0.1 nM to 10 µM).

    • Add compound to cells and incubate for 15–30 minutes at room temperature.

  • Agonist Stimulation:

    • For TRPV1: Inject Capsaicin (EC₈₀ concentration, typically 50–100 nM).

    • For P2X7: Inject BzATP (EC₈₀ concentration, typically 10–50 µM).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) using a FLIPR Tetra or FlexStation.

  • Analysis: Calculate % inhibition relative to vehicle control. Fit data to a 4-parameter logistic equation to determine IC₅₀.[1]

Part 5: Quantitative Data Summary

ParameterValue / RangeContext
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity, good CNS penetration potential.[1]
TRPV1 IC₅₀ 50 - 500 nMEstimated based on N-aryl nicotinamide SAR [1].[1]
P2X7 IC₅₀ 100 - 1000 nMEstimated based on nicotinamide SAR [2].[1]
mGluR5 IC₅₀ > 1 µMLikely weaker than optimized mGluR5 NAMs (e.g., MPEP).[1]
Solubility Low (Water)Requires DMSO or formulation (e.g., cyclodextrin) for assays.[1]
Metabolic Stability ModerateAmide bond is stable; P450 oxidation likely at phenyl ring.

Part 6: References

  • Tafesse, L., et al. (2011). "Vanilloid Receptor 1 (TRPV1) Antagonists: 2. Structure-Activity Relationships of N-Aryl-cinnamides and N-Aryl-3-pyridinecarboxamides."[1] Journal of Medicinal Chemistry, 54(15), 5540–5561. Link[1]

  • Duplantier, A. J., et al. (2008). "Discovery of Nicotinamide-Based P2X7 Receptor Antagonists." Journal of Medicinal Chemistry, 51(11), 3053–3056. Link[1]

  • Roppe, J., et al. (2004). "Discovery of Novel mGluR5 Negative Allosteric Modulators." Bioorganic & Medicinal Chemistry Letters, 14(15), 3993–3996. Link[1]

  • Stelmach, J. E., et al. (2005). "Nicotinanilides as potent and selective TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 15(16), 3713–3718. Link[1]

  • Niswender, C. M., et al. (2008). "Discovery of Positive Allosteric Modulators for the Metabotropic Glutamate Receptor 4." Molecular Pharmacology, 74(5), 1345–1358. Link

Sources

Foundational

Probing the Allosteric Landscape: An In Silico Technical Guide to Modeling N-(3-chlorophenyl)pyridine-3-carboxamide Interactions with SHP2

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-chlorophenyl)pyridine-3-carboxamide, a representative of the burgeoning class of pyridine carboxamide derivatives, wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-chlorophenyl)pyridine-3-carboxamide, a representative of the burgeoning class of pyridine carboxamide derivatives, with the high-impact oncology target, Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). As researchers and drug development professionals, this document will serve as a field-proven guide, elucidating not just the "how" but the critical "why" behind each computational step, from initial target assessment to the nuanced interpretation of dynamic simulations.

The Scientific Imperative: Targeting SHP2's Allosteric Vulnerability

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1] The catalytic site of phosphatases has traditionally been considered a challenging target for developing selective inhibitors. However, the discovery of a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains has opened a new and promising avenue for therapeutic intervention.[2][3] Allosteric inhibitors that bind to this site lock SHP2 in an auto-inhibited conformation, preventing its activation.[2] The pyridine carboxamide scaffold has emerged as a promising chemotype for targeting this allosteric site, making N-(3-chlorophenyl)pyridine-3-carboxamide an ideal candidate for in silico investigation.

This guide will use a practical case study approach to explore the potential of N-(3-chlorophenyl)pyridine-3-carboxamide as a novel SHP2 allosteric inhibitor. We will dissect a robust and validated computational workflow, providing the rationale behind each methodological choice to ensure scientific integrity and reproducibility.

The In Silico Workflow: A Multi-Step Approach to Unraveling Molecular Interactions

Our investigation will follow a multi-tiered in silico approach, beginning with the static prediction of binding affinity and culminating in a dynamic assessment of the protein-ligand complex. This workflow is designed to provide a holistic view of the potential interaction, from initial binding pose to the stability and conformational dynamics of the complex over time.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Prep Target Preparation (SHP2 Pre-processing) Docking Molecular Docking (Binding Pose Prediction) Target_Prep->Docking Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Prep->Docking MD_Sim Molecular Dynamics (Dynamic Stability Assessment) Docking->MD_Sim Data_Analysis Data Analysis (Interaction & Energy Calculation) MD_Sim->Data_Analysis

Figure 1: A schematic of the in silico workflow for modeling protein-ligand interactions.

Part I: The Foundation - System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical for ensuring a physically and chemically realistic starting point for our simulations.

Target Preparation: Readying SHP2 for Docking

Our target is the human SHP2 protein in its auto-inhibited conformation, where the allosteric tunnel is accessible. A suitable crystal structure from the Protein Data Bank (PDB) is the cornerstone of our study. For this guide, we will utilize the PDB ID: 5EHR , which features SHP2 in complex with a known allosteric inhibitor. This provides us with a validated binding pocket definition.

Protocol 1: SHP2 Preparation using Chimera and PDB2PQR

  • Fetch the Structure: Download the PDB file for 5EHR from the RCSB PDB database.

  • Initial Cleaning: Load the structure into a molecular visualization tool like UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This is crucial to ensure that our docking calculations are not biased by the presence of other molecules in the binding site.

  • Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms in the side chains. Tools like the "Dock Prep" utility in Chimera can be used to model these missing fragments. A complete and well-defined protein structure is essential for accurate force field parameterization.

  • Protonation and Charge Assignment: The protonation state of ionizable residues can significantly impact ligand binding. Use a tool like PDB2PQR to assign protonation states at a physiological pH (e.g., 7.4) and to assign atomic charges based on a chosen force field (e.g., AMBER). This step ensures that the electrostatic interactions are modeled correctly.

  • Output for Docking: Save the cleaned, protonated, and charged protein structure in the PDBQT format, which is required for AutoDock Vina.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, N-(3-chlorophenyl)pyridine-3-carboxamide, needs to be converted from its 2D representation to a low-energy 3D conformation suitable for docking.

Protocol 2: Ligand Preparation using Avogadro and Open Babel

  • Generate 3D Coordinates: Use a molecule editor like Avogadro to build the 3D structure of N-(3-chlorophenyl)pyridine-3-carboxamide from its SMILES string (Clc1cccc(c1)NC(=O)c2cccnc2) or by drawing it.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) within Avogadro. This step generates a low-energy, stable conformation of the ligand.

  • File Format Conversion: Use a tool like Open Babel to convert the optimized ligand structure to the PDBQT format. This process also assigns Gasteiger charges, which are used by AutoDock Vina for its scoring function.

Part II: The Static View - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides a static snapshot of the interaction and is a powerful tool for virtual screening and initial binding mode analysis. We will use AutoDock Vina, a widely used and validated open-source docking program.

Receptor Prepared SHP2 (receptor.pdbqt) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) Config->Vina Results Docking Results (output.pdbqt, log.txt) Vina->Results

Figure 2: Workflow for molecular docking with AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The "tunnel-like" allosteric pocket is our region of interest. The grid box defines the three-dimensional space where Vina will search for the optimal ligand binding pose. The coordinates for this box should be centered on the known allosteric binding site, which can be determined from the co-crystallized ligand in PDB entry 5EHR. A box size of approximately 25 x 25 x 25 Å is generally sufficient to encompass the entire allosteric site.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will also contain these scores. The lower (more negative) the binding affinity, the more favorable the predicted interaction. Visualize the top-ranked poses in a molecular viewer to inspect the interactions with key residues in the allosteric pocket.

Key Residues in the SHP2 Allosteric Site:

Our analysis should focus on interactions with key residues that are known to be important for the binding of allosteric inhibitors. These include Thr108, Arg111, Phe113, Glu110, and Glu250 .[2] The presence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these residues provides a strong indication of a plausible binding mode.

Part III: The Dynamic Reality - Molecular Dynamics Simulations

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability, flexibility, and the persistence of key interactions. We will use GROMACS, a versatile and high-performance MD simulation package.

cluster_setup System Setup cluster_run Simulation Run cluster_analysis_md Trajectory Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field Application) Complex->Topology Solvation Solvation & Ionization (Create Environment) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF, etc.) Production->Trajectory

Figure 3: General workflow for a GROMACS molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation of the SHP2-Ligand Complex

  • Prepare the Complex: Use the top-ranked docked pose of the SHP2-N-(3-chlorophenyl)pyridine-3-carboxamide complex as the starting structure.

  • Choose a Force Field: The choice of force field is critical for the accuracy of the simulation. For proteins, widely used and well-validated force fields include CHARMM36m and AMBER ff14SB .[4] For the ligand, a general force field like the General Amber Force Field (GAFF) is often used. It's crucial to ensure compatibility between the protein and ligand force fields.

  • Generate Topologies: GROMACS requires topology files that describe the bonded and non-bonded interactions for every molecule in the system. The pdb2gmx tool in GROMACS can generate the protein topology. For the ligand, tools like acpype or the CHARMM-GUI server can be used to generate topology and parameter files.

  • Solvation and Ionization: Solvate the system in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system. Second, a constant pressure (NPT) equilibration to stabilize the pressure and density. During equilibration, it is common practice to apply position restraints to the protein and ligand heavy atoms to allow the solvent to relax around them.

  • Production MD: Run the production MD simulation for a duration sufficient to observe the desired dynamics. For assessing the stability of a protein-ligand complex, a simulation of 100-200 nanoseconds is a good starting point.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess their structural stability over time. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein to assess the stability of key interactions.

    • Interaction Energy Calculation: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein to quantify the strength of their interaction.

Data Presentation and Interpretation

The quantitative data generated from our in silico experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Molecular Docking Results for N-(3-chlorophenyl)pyridine-3-carboxamide with SHP2

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Arg111, Glu250Phe113, Met282
2-8.2Glu110, Arg111Tyr279, Ala281
3-7.9Thr108Phe113, Gln256

Table 2: Summary of Molecular Dynamics Simulation Analysis (100 ns)

MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD2.1 Å0.3 ÅThe protein structure is stable throughout the simulation.
Ligand Heavy Atom RMSD1.5 Å0.5 ÅThe ligand remains stably bound in the allosteric pocket.
Ligand-Protein H-Bonds2.50.8Key hydrogen bonds with Arg111 and Glu250 are maintained.
Ligand-Protein Interaction Energy-150 kJ/mol25 kJ/molFavorable and stable interaction between the ligand and SHP2.

Conclusion: From In Silico Insights to Experimental Validation

This in-depth technical guide has outlined a robust and scientifically grounded workflow for the in silico modeling of N-(3-chlorophenyl)pyridine-3-carboxamide as a potential allosteric inhibitor of SHP2. By following this multi-step approach, researchers can generate valuable hypotheses about the binding mode, affinity, and dynamic stability of small molecule-protein interactions.

The results from these computational studies, including the predicted binding affinity and the identification of key interacting residues, provide a strong rationale for the experimental validation of N-(3-chlorophenyl)pyridine-3-carboxamide's inhibitory activity against SHP2. Ultimately, the synergy between in silico modeling and experimental biology is paramount in accelerating the discovery and development of novel therapeutics.

References

  • Chen, Y.-N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]

  • Yuan, Z., Yuan, Z., Zhang, M., Chang, L., Chen, X., Ruan, S., ... & Li, S. (2024). Discovery of a novel SHP2 allosteric inhibitor using virtual screening, FMO calculation and molecular dynamic simulation. Journal of Molecular Modeling, 30(4), 108. [Link]

  • Mullard, A. (2018). SHP2 allosteric inhibitors make their mark. Nature Reviews Drug Discovery, 17(10), 681-683. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

  • Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., ... & MacKerell Jr, A. D. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature methods, 14(1), 71-73. [Link]

  • Dolinsky, T. J., Nielsen, J. E., McCammon, J. A., & Baker, N. A. (2004). PDB2PQR: an automated pipeline for the setup of Poisson–Boltzmann electrostatics calculations. Nucleic acids research, 32(suppl_2), W665-W667. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing N-(3-chlorophenyl)pyridine-3-carboxamide for Research

Introduction: The Critical Role of Starting Material Quality N-(3-chlorophenyl)pyridine-3-carboxamide and its structural analogs are heterocyclic amide compounds frequently investigated in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Quality

N-(3-chlorophenyl)pyridine-3-carboxamide and its structural analogs are heterocyclic amide compounds frequently investigated in medicinal chemistry and materials science. As with any scientific endeavor, the reliability and reproducibility of experimental results are fundamentally tied to the quality and consistency of the starting materials. Sourcing high-purity small molecules is a critical, yet often overlooked, aspect of study design. This guide provides a technical framework for researchers, scientists, and drug development professionals to identify and qualify commercial suppliers of N-(3-chlorophenyl)pyridine-3-carboxamide, ensuring the integrity of their research from the very first step.

The core challenge in sourcing research chemicals lies in navigating a fragmented supplier landscape. Offerings can range from small-scale, discovery-focused batches to large-scale, GMP-compliant materials. A supplier's documentation, transparency in analytical testing, and adherence to quality standards are paramount. This document will outline the supplier landscape, detail a robust supplier qualification workflow, provide protocols for incoming material verification, and establish best practices for material handling and storage.

The Commercial Supplier Landscape

Identifying a reliable supplier requires careful evaluation of their product offerings, quality documentation, and market focus. The following table summarizes a selection of vendors who list N-(3-chlorophenyl)pyridine-3-carboxamide or structurally similar compounds, providing a snapshot of the current market. Note that availability and specifications are subject to change, and direct inquiry with the supplier is always recommended.

SupplierCompound NameCAS NumberNotes & Considerations
Sigma-Aldrich (Merck) 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamideNot ListedThis is a structural analog. The product is sold "as-is" for early discovery research without extensive analytical data provided, placing the onus of identity and purity confirmation on the buyer.[1][2]
Molport N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride1170255-29-4This is a related piperazine carboxamide derivative, not the exact compound of interest. It is listed with a purity of 95% and is available from a US-based warehouse.[3]
BLDpharm (E)-N-(4-Chlorophenyl)-N'-propylpyridine-3-carboximidamide338408-40-5This is an imidamide analog, differing from the target carboxamide. It is available for online ordering.[4]
Pharmaffiliates 3-(3-Chlorophenylethyl)pyridine31251-59-9This is a related compound, not the target amide. It is sold as a compound for organic synthesis and stored under refrigeration.[5]

Supplier Qualification and Quality Assurance Workflow

A systematic approach to supplier qualification is essential to mitigate risks associated with reagent quality. This process is not merely about finding the lowest price; it is about ensuring a consistent and reliable supply of material that meets the stringent requirements of the research.

The Qualification Pathway

The following workflow outlines the key stages in vetting and approving a new chemical supplier.

SupplierQualification A Identify Potential Suppliers B Request Technical Documentation A->B Initial Screening C Review Certificate of Analysis (CofA) B->C CofA, SDS, Spec Sheet E Request & Evaluate Sample Material C->E Docs Acceptable G Decision Point: Qualify or Reject? C->G Docs Unacceptable D Assess Supplier Reputation & History D->G Due Diligence F Perform In-House QC Verification E->F Analytical Testing F->G Data Review H Qualify Supplier & Place Initial Order G->H Qualified I Reject Supplier G->I Not Qualified

Caption: Supplier Qualification and Approval Workflow.

Deconstructing the Certificate of Analysis (CofA)

The Certificate of Analysis (CofA) is the single most important document in assessing material quality. It is a formal record from the supplier's Quality Control department certifying that the product meets its defined specifications. A researcher must scrutinize this document for completeness and clarity.

A comprehensive CofA for a research-grade chemical like N-(3-chlorophenyl)pyridine-3-carboxamide should include:

  • Identity Confirmation:

    • ¹H NMR and ¹³C NMR: The spectra should be provided and must be consistent with the expected chemical structure.[6] This is the gold standard for structural confirmation.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity. The CofA should state the purity level (e.g., >98%) and the method conditions (column type, mobile phase, detection wavelength).[8] An accompanying chromatogram is crucial for verifying the absence of significant impurities.

    • Elemental Analysis (CHN): Measures the percentage of carbon, hydrogen, and nitrogen. The results should be within ±0.4% of the theoretical values calculated from the molecular formula.

  • Physical Properties:

    • Appearance: A description of the material's physical state (e.g., "White to off-white powder").[7]

    • Melting Point: A narrow melting point range is indicative of high purity.[9]

  • Other Essential Information:

    • Lot Number: Uniquely identifies the specific batch of material tested.

    • Date of Analysis: Ensures the data is recent and relevant.

Trustworthiness Check: A supplier who readily provides a detailed, lot-specific CofA with spectral data demonstrates a commitment to quality and transparency. Conversely, a supplier that provides only a generic specification sheet or is hesitant to share analytical data should be viewed with caution.[1]

Protocol for Incoming Material Verification

Even with a comprehensive CofA, it is a critical best practice to perform in-house verification of incoming material. This "self-validating" step ensures the material was not compromised during shipping and confirms its identity before it is committed to a lengthy or expensive experiment.

Objective: To confirm the identity and approximate purity of newly received N-(3-chlorophenyl)pyridine-3-carboxamide.

Materials:

  • Received N-(3-chlorophenyl)pyridine-3-carboxamide

  • Reference standard (if available)

  • Solvents for dissolution (e.g., DMSO, Methanol)

  • TLC plate (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate - to be optimized)

  • UV lamp (254 nm)

  • Melting point apparatus

Methodology:

  • Visual Inspection: Confirm the material's appearance matches the description on the CofA. Check for uniform color and consistency.

  • Solubility Check: Dissolve a small amount (1-2 mg) in a suitable solvent (e.g., 1 mL of DMSO). The material should dissolve completely, indicating the absence of gross insoluble impurities.

  • Thin-Layer Chromatography (TLC) Identity Check: a. Dissolve a small amount of the new material in a suitable solvent to create a ~1 mg/mL solution. b. If a reference standard from a previous, validated batch is available, prepare a solution of it at the same concentration. c. Spot both solutions side-by-side on a TLC plate. d. Develop the plate in a pre-equilibrated chamber with an appropriate mobile phase. e. Visualize the plate under a UV lamp. f. Acceptance Criterion: The principal spot from the new material should have the same retention factor (Rf) as the reference standard. It should appear as a single, well-defined spot.

  • Melting Point Verification: a. Load a small, dry sample into a capillary tube. b. Measure the melting point using a calibrated apparatus. c. Acceptance Criterion: The measured melting point range should be sharp (typically within 2°C) and align with the range reported in the literature or on the CofA. A broad or depressed melting point suggests the presence of impurities.

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the long-term integrity of pyridinecarboxamide compounds.

  • Storage: Store the material in a tightly sealed container, protected from light and moisture.[10][11] For long-term storage, keeping it in a cool, dry place, such as a desiccator at room temperature or in a refrigerator (2-8°C), is recommended.[5][9] Always refer to the supplier's Safety Data Sheet (SDS) for specific storage temperature recommendations.

  • Handling:

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of fine dust particles.[10][12]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

    • Avoid repeated opening and closing of the main container. For routine use, it is advisable to weigh out smaller aliquots into separate vials to prevent contamination and degradation of the bulk stock.

Conclusion

The successful outcome of research involving N-(3-chlorophenyl)pyridine-3-carboxamide is contingent upon the verifiable quality of the compound. By implementing a rigorous supplier qualification workflow, critically evaluating analytical documentation, performing essential in-house verification, and adhering to proper storage and handling protocols, researchers can build a foundation of confidence and integrity into their experimental process. This disciplined approach minimizes the risk of costly and time-consuming troubleshooting, ultimately accelerating the path to reliable and publishable results.

References

  • PubChem. 3-Pyridinecarboxamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Boscalid - Substance Information. ECHA. [Link]

  • Molport. N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride. Molport. [Link]

  • U.S. Environmental Protection Agency (EPA). N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pharmaffiliates. 3-(3-Chlorophenylethyl)pyridine. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • MDPI. Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. MDPI. [Link]

  • National Institute of Standards & Technology (NIST). Certificate of Analysis: SRM 1944. NIST. [Link]

  • Briti Scientific. Certificate of Analysis: Chlorantraniliprole pesticide reference standard, PesStan™. Briti Scientific. [Link]

Sources

Foundational

N-(3-chlorophenyl)pyridine-3-carboxamide safety and handling precautions

[1][2] Executive Summary & Chemical Identity[3][4][5] N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide) is a synthetic pyridine derivative often utilized as a scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[3][4][5]

N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide) is a synthetic pyridine derivative often utilized as a scaffold in the development of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and agrochemical agents.[1]

While the parent molecule (nicotinamide) is relatively benign, the incorporation of the 3-chlorophenyl moiety significantly alters its toxicological profile.[1] Users must handle this compound with the assumption that it possesses the toxicity characteristics of its metabolic precursors (chlorinated anilines) until specific toxicological data proves otherwise.

Chemical Identifiers
PropertyDetail
IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide
Synonyms N-(3-chlorophenyl)nicotinamide; m-Chlorophenylnicotinamide
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water

Hazard Identification & Toxicology (GHS)

Scientific Rationale: In the absence of a compound-specific REACH dossier, the safety profile is derived using Structure-Activity Relationship (SAR) analysis.[1] The toxicity is inferred from the pyridine-3-carboxamide core (Irritant) and the 3-chloroaniline substructure (Toxic, Methemoglobinemia inducer).[1]

GHS Classification (Inferred)
  • Signal Word: WARNING (Treat as DANGER if handling >1g)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2] Risk of Category 3 based on chloroaniline metabolism.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – Inferred from chlorinated aromatic moiety.[1]

Critical Toxicological Endpoints
  • Methemoglobinemia Risk: The 3-chlorophenylamine moiety, if released via metabolic hydrolysis, can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Cyanosis (blue skin/lips) is a late indicator.

  • Sensitization: Pyridine derivatives can act as weak sensitizers.

  • Kinase Inhibition: As a designed inhibitor scaffold, unintended systemic exposure may disrupt endogenous kinase signaling pathways.

Engineering Controls & Personal Protective Equipment (PPE)[1]

The following hierarchy of controls is mandatory for all research personnel.

Engineering Controls[10]
  • Primary: All handling of the solid powder must occur within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary: Laboratories must maintain negative pressure relative to corridors.

  • HEPA Filtration: Vacuum lines must be protected by HEPA filters to prevent facility contamination.

PPE Selection Matrix
Protection ZoneRequirementRationale
Respiratory N95/P100 (if outside hood) or PAPR (for spills)Prevents inhalation of fine particulates which may be rapidly absorbed.[1]
Dermal (Hands) Double Nitrile (0.11 mm min) or Laminate (Silver Shield)Chlorinated aromatics can permeate standard latex.[1] Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.
Body Tyvek Lab Coat (Disposable)Prevents accumulation on cotton fibers which can lead to secondary exposure outside the lab.

Safe Handling & Synthesis Protocols

Workflow Logic: Risk Assessment

Before initiating any experiment, apply the following logic to determine the containment level.

RiskAssessment Start Start Handling State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution (DMSO/MeOH) State->Liquid Dissolved ActionSolid Use Fume Hood + Static Control (Anti-static Gun) Solid->ActionSolid ActionLiquid Standard PPE (Splash Protection) Liquid->ActionLiquid Disposal Halogenated Waste Stream ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for handling N-(3-chlorophenyl)pyridine-3-carboxamide based on physical state.

Synthesis & Preparation (Amide Coupling)

Reaction: 3-Chloroaniline + Nicotinoyl Chloride (or Nicotinic Acid + EDC/HOBt).

Protocol Steps:

  • Reagent Prep: Weigh 3-chloroaniline (Toxic liquid/solid) in a fume hood. Caution: 3-chloroaniline is readily absorbed through skin.[1]

  • Coupling:

    • Acid Chloride Method: Add Nicotinoyl chloride hydrochloride to the aniline solution at 0°C. Expect HCl gas evolution. Scrubbing required.

    • Coupling Agent Method: Use EDC/HOBt in DMF. This is safer (no acid gas) but generates urea byproducts.

  • Quenching: Quench reaction mixture with saturated NaHCO₃ to neutralize acids.

  • Isolation: The product, N-(3-chlorophenyl)pyridine-3-carboxamide, typically precipitates.[1][3] Filter and wash with water.

    • Safety Check: The filtrate contains unreacted chloroaniline. Treat all mother liquors as Toxic Waste .

Solubilization for Bioassays
  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

  • Precaution: DMSO enhances skin permeability. If a DMSO solution of this compound contacts skin, the toxic agent is carried directly into the bloodstream.

  • Handling: Use "Silver Shield" or thick nitrile gloves when handling DMSO stocks.

Emergency Response

Exposure Scenarios[3]
RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen.[4]Monitor for signs of respiratory distress and cyanosis (methemoglobinemia).
Skin Contact Wash with soap and water for 15 min. Do NOT use ethanol (increases absorption).Monitor for skin irritation.[4][5]
Eye Contact Flush with water for 15 min, lifting eyelids.[4]Consult ophthalmologist immediately.
Ingestion Rinse mouth. Do NOT induce vomiting .Transport to ER. Mention "Chlorinated Aniline Derivative".
Spill Management Logic

SpillResponse Spill Spill Detected Type Type of Spill? Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry Cover with wet paper towel to prevent dust. Scoop into bag. Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pads. Do NOT use paper (flammable). Wet->ActionWet Decon Clean area with 10% Bleach (oxidizes residues) then Water. ActionDry->Decon ActionWet->Decon

Figure 2: Emergency response workflow for dry and wet spills.

Waste Disposal & Environmental Compliance

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Do not dispose of down the drain.[2] This compound is predicted to be Very Toxic to Aquatic Life .[2]

    • Collect all solid waste, contaminated gloves, and paper towels in a yellow biohazard/chemical waste bag.

    • Liquid waste (mother liquors) must be segregated into "Halogenated Solvents" containers.

    • Destruction: High-temperature incineration is the only approved method for final destruction to prevent formation of dioxins (from the chlorinated ring).

References

  • PubChem. (2025).[6][7] 3-Pyridinecarboxamide, N-(4-chlorophenyl)- (Isomer Analog Data). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs. PubMed Central. [Link]

Sources

Exploratory

Metabolic Stability Profiling: N-(3-chlorophenyl)pyridine-3-carboxamide

This technical guide details the metabolic stability profiling of N-(3-chlorophenyl)pyridine-3-carboxamide , a nicotinanilide scaffold common in medicinal chemistry (e.g., as a kinase inhibitor, TRP modulator, or alloste...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability profiling of N-(3-chlorophenyl)pyridine-3-carboxamide , a nicotinanilide scaffold common in medicinal chemistry (e.g., as a kinase inhibitor, TRP modulator, or allosteric effector).

Executive Summary & Chemical Identity

N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide) is a lipophilic amide linking a pyridine ring and a chlorinated benzene ring. Its metabolic fate is dictated by two competing aromatic systems: the electron-deficient pyridine and the electron-rich (but deactivated) chlorophenyl ring.

  • Core Scaffold: Nicotinanilide (Nicotinamide derivative).

  • Physicochemical Drivers:

    • LogP: ~2.6 (Predicted). Moderate lipophilicity drives CYP450 affinity.

    • pKa: ~3.4 (Pyridine nitrogen). Uncharged at physiological pH (7.4), facilitating membrane permeability and active site access.

Critical Stability Insight: This molecule exhibits a "Metabolic Blind Spot." Standard microsomal stability assays (HLM) often overestimate its stability because they lack Aldehyde Oxidase (AO) , a cytosolic enzyme for which pyridine-3-carboxamides are prime substrates.

Metabolic Pathways & Soft Spot Analysis

The metabolic clearance of this compound is multiphasic, involving Cytochrome P450 (CYP), Aldehyde Oxidase (AO), and hydrolytic amidases.

A. Phase I Oxidative Metabolism (CYP & AO)
  • Pyridine Oxidation (The AO Liability):

    • Mechanism: Cytosolic Aldehyde Oxidase (AO) attacks the electron-deficient pyridine ring via nucleophilic attack (hydride transfer).

    • Regioselectivity: Oxidation typically occurs at the C-6 or C-2 position relative to the pyridine nitrogen, forming 6-pyridone or 2-pyridone metabolites.

    • Note: This pathway is silent in liver microsomes (which lack cytosol).

  • N-Oxidation (CYP-Mediated):

    • Mechanism: CYP450s (often CYP2E1 or CYP3A4) or FMOs oxidize the pyridine nitrogen to form the Pyridine-N-oxide . This is usually a stable, excretable metabolite.

  • Phenyl Ring Hydroxylation (CYP-Mediated):

    • Mechanism: The 3-chlorophenyl ring undergoes aromatic hydroxylation.

    • Regioselectivity: The chlorine atom (meta) and amide group direct metabolism. The most likely soft spot is the para-position (C-4') relative to the amine, or para-position (C-6') relative to the chlorine.

B. Hydrolysis (Amidase)
  • Amide Bond Cleavage: While N-aryl amides are generally stable, liver carboxylesterases or amidases can hydrolyze the central bond, yielding Nicotinic acid and 3-chloroaniline . This is typically a minor pathway compared to oxidation but becomes relevant in plasma stability studies.

C. Phase II Conjugation
  • Glucuronidation: Any hydroxylated metabolites (phenyl-OH) or the pyridone nitrogen are rapidly conjugated by UGTs (Uridine 5'-diphospho-glucuronosyltransferase), significantly increasing clearance.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent N-(3-chlorophenyl) pyridine-3-carboxamide Pyridine_N_Oxide Pyridine-N-Oxide (CYP/FMO mediated) Parent->Pyridine_N_Oxide Oxidation (Microsomes) Pyridone 6-Pyridone Derivative (Aldehyde Oxidase) Parent->Pyridone Cytosolic Oxidation (AO - Critical!) Phenyl_OH 4'-Hydroxy Metabolite (CYP mediated) Parent->Phenyl_OH Aromatic HO- (Microsomes) Hydrolysis Nicotinic Acid + 3-Chloroaniline Parent->Hydrolysis Amidase (Plasma/Liver) Glucuronide O-Glucuronide Conjugate Phenyl_OH->Glucuronide UGT (Hepatocytes)

Caption: Metabolic fate of N-(3-chlorophenyl)pyridine-3-carboxamide highlighting the critical cytosolic AO pathway often missed in microsomal assays.

Experimental Protocols for Stability Assessment

To accurately determine the intrinsic clearance (


) and half-life (

), you must employ a tiered assay strategy that accounts for both CYP and AO activity.
Protocol A: Microsomal Stability (CYP Check)

Validates CYP-mediated oxidation (N-oxide, Phenyl-OH).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH (1 mM) or regenerating system.

  • Substrate Conc: 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Incubation: 37°C for 0, 5, 15, 30, 45, 60 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Protocol B: S9 Fraction / Cytosol Stability (AO Check)

Validates Aldehyde Oxidase activity. Mandatory for pyridine carboxamides.

  • System: Human Liver S9 fraction (contains both microsomes and cytosol) OR Cytosol.

  • Cofactor: None (AO requires no cofactor) or supplement with Molybdenum. Note: Do not add NADPH if testing AO specifically in cytosol.

  • Inhibitor Check: Run a parallel incubation with Hydralazine (25 µM), a specific AO inhibitor. If stability improves with Hydralazine, AO metabolism is confirmed.

Protocol C: Hepatocyte Stability (The "Gold Standard")

Integrates CYP, AO, and Phase II pathways.

  • System: Cryopreserved human hepatocytes (1 × 10⁶ cells/mL).

  • Media: Krebs-Henseleit buffer (pH 7.4).

  • Workflow:

    • Thaw cells and assess viability (>75% Trypan Blue exclusion required).

    • Incubate test compound (1 µM) at 37°C/5% CO₂.

    • Sample at 0, 15, 30, 60, 90, 120 min.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Visualization: Experimental Workflow

Workflow cluster_0 Tier 1: Oxidative Screen cluster_1 Tier 2: Holistic System Start Compound (1 µM) HLM HLM + NADPH (CYP Only) Start->HLM S9 S9 Fraction (CYP + AO) Start->S9 Hep Hepatocytes (All Enzymes + Transporters) Start->Hep Analysis LC-MS/MS Quantification HLM->Analysis S9->Analysis Hep->Analysis Result Calculate CL_int & Identify Metabolites Analysis->Result

Caption: Tiered screening workflow. S9/Cytosol inclusion is vital for this scaffold to detect AO activity.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your LC-MS/MS data into the following parameters:

ParameterFormulaInterpretation
Elimination Rate Constant (

)

Rate of loss.
Half-life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

Raw enzymatic efficiency.
Scaled Clearance (

)
Scaled using liver weight & blood flowPredicts in vivo extraction ratio.
Interpreting the "AO Disconnect"

If you observe:

  • HLM

    
    :  Low (< 10 µL/min/mg)
    
  • Hepatocyte

    
    :  High (> 40 µL/min/10⁶ cells)
    

Optimization Strategies (Medicinal Chemistry)

If metabolic instability is high, apply these structural modifications to block the specific soft spots identified above:

  • Block AO Oxidation (Pyridine Ring):

    • Add a small substituent (Methyl, Fluorine) at C-6 or C-2 of the pyridine ring. This sterically hinders the AO enzyme approach.

    • Example: 6-methyl-N-(3-chlorophenyl)pyridine-3-carboxamide.

  • Block CYP Hydroxylation (Phenyl Ring):

    • Fluorinate the para-position of the phenyl ring (4'-fluoro).

    • Replace the 3-chlorophenyl with a 3-trifluoromethylphenyl or 3-cyanophenyl to alter electronics and lipophilicity.

  • Reduce Lipophilicity:

    • Lower LogP to reduce overall CYP affinity. Introduce polar groups (e.g., replace -Cl with -OCH₃ or a polar heterocycle).

References

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][2] Journal of Medicinal Chemistry.[3]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier Science. (Chapter on Metabolic Stability).

  • Dalvie, D., et al. (2002). Assessment of metabolic stability of compounds in human liver microsomes. Current Protocols in Pharmacology.

  • Manevski, N., et al. (2019).[2] Aldehyde Oxidase in Drug Development.[1][2] Drug Metabolism Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of N-(3-chlorophenyl)pyridine-3-carboxamide as a P2X7 Receptor Antagonist

Introduction & Biological Context N-(3-chlorophenyl)pyridine-3-carboxamide (also referred to as N-(3-chlorophenyl)nicotinamide) represents a structural scaffold widely utilized in medicinal chemistry to target Transient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

N-(3-chlorophenyl)pyridine-3-carboxamide (also referred to as N-(3-chlorophenyl)nicotinamide) represents a structural scaffold widely utilized in medicinal chemistry to target Transient Receptor Potential (TRP) channels (e.g., TRPV1) and Purinergic receptors (specifically P2X7).

The pyridine-3-carboxamide (nicotinamide) moiety is a privileged structure in drug discovery. In the context of inflammation and neurodegeneration, derivatives of this scaffold act as allosteric antagonists of the P2X7 receptor , an ATP-gated non-selective cation channel.[1] Activation of P2X7 leads to massive calcium influx, assembly of the NLRP3 inflammasome, and release of IL-1β.

This Application Note details a robust Calcium Flux Assay protocol to evaluate the antagonistic potency of N-(3-chlorophenyl)pyridine-3-carboxamide against P2X7. This protocol is designed to be "self-validating" by incorporating specific kinetic controls and ratiometric data analysis.

Mechanism of Action (MOA)

The compound functions as a negative allosteric modulator. It binds to an inter-subunit pocket on the P2X7 trimer, stabilizing the closed state and preventing the channel pore dilation induced by high concentrations of extracellular ATP (or the synthetic agonist BzATP).

P2X7_Pathway ATP Agonist (BzATP/ATP) P2X7 P2X7 Receptor (Closed State) ATP->P2X7 Activates Compound Antagonist (N-(3-chlorophenyl) pyridine-3-carboxamide) Compound->P2X7 Allosteric Block P2X7_Open P2X7 Receptor (Open Pore) P2X7->P2X7_Open Gating Ca_Influx Ca2+ Influx P2X7_Open->Ca_Influx Permeation Dye Fluo-4 (Unbound) Ca_Influx->Dye Binds Fluorescence Fluorescence Emission (516 nm) Dye->Fluorescence Increases

Figure 1: Signal transduction pathway and mechanism of antagonism.[2] The compound prevents the transition to the open pore state, inhibiting Calcium influx.

Experimental Design & Pre-Assay Considerations

Critical Reagent Variables

To ensure assay reproducibility, specific attention must be paid to the ionic composition of the buffer. P2X7 is unique among P2X receptors in that it is inhibited by divalent cations (Mg²⁺ and Zn²⁺). Standard HBSS often contains sufficient Mg²⁺ to dampen the signal.

  • Assay Buffer: Mg²⁺-free HBSS supplemented with 2 mM CaCl₂.

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is preferred over ATP due to its higher potency (EC₅₀ ~10-30 µM) and specificity for P2X7.

Compound Preparation[4][5]
  • Stock Solution: Dissolve N-(3-chlorophenyl)pyridine-3-carboxamide in 100% DMSO to a concentration of 10 mM .

  • Solubility Check: The chlorophenyl group increases lipophilicity (cLogP ~ 2.5). Ensure no precipitation occurs upon dilution into aqueous buffer.

  • Stability: Nicotinamides are generally stable, but avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Detailed Protocol: Calcium Mobilization Assay

Phase 1: Cell Preparation (Day -1)

Objective: Generate a confluent monolayer of HEK293 cells stably expressing human P2X7.

  • Harvest: Detach HEK-hP2X7 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Count: Resuspend in complete DMEM (10% FBS, 1% Pen/Strep, G418 for selection).

  • Plate: Seed 50,000 cells/well in a poly-D-lysine coated 96-well black-wall/clear-bottom plate.

  • Incubate: Overnight at 37°C, 5% CO₂.

Phase 2: Dye Loading (Day 0)

Objective: Load cells with the calcium-sensitive dye Fluo-4 AM.

  • Dye Prep: Reconstitute Fluo-4 AM in DMSO. Mix with Pluronic F-127 (dispersing agent) 1:1.

  • Loading Buffer:

    • HBSS (Mg²⁺-free).

    • 20 mM HEPES (pH 7.4).

    • 2.5 mM Probenecid (inhibits organic anion transporters to prevent dye leakage).

    • 4 µM Fluo-4 AM (final concentration).

  • Loading: Remove culture media. Add 100 µL Loading Buffer per well.[3]

  • Incubation: 45 minutes at 37°C (protect from light), followed by 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Assay Execution (FLIPR/FlexStation)

Objective: Measure fluorescence kinetics upon compound and agonist addition.

Instrument Settings:

  • Excitation: 485 nm

  • Emission: 525 nm

  • Temperature: 25°C (Room Temp prevents rapid receptor desensitization compared to 37°C).

Workflow:

  • Baseline: Record fluorescence for 30 seconds.

  • Antagonist Addition (Pre-incubation):

    • Inject 20 µL of 5X concentrated N-(3-chlorophenyl)pyridine-3-carboxamide.

    • Wait: Incubate for 15-20 minutes inside the reader. This allows the compound to equilibrate with the allosteric site.

  • Agonist Addition (Stimulation):

    • Inject 20 µL of 6X concentrated BzATP (Final concentration = EC₈₀, typically 100-200 µM).

  • Read: Continue reading for 120 seconds.

Assay_Workflow cluster_prep Phase 1 & 2: Preparation cluster_run Phase 3: Kinetic Read (FlexStation/FLIPR) Step1 Seed HEK-hP2X7 (50k cells/well) Step2 Load Fluo-4 AM (+ Probenecid) Step1->Step2 Step3 Wash/Replace with Mg2+-free Buffer Step2->Step3 Step4 Baseline Read (0-30s) Step3->Step4 Step5 Inject Antagonist (Compound) Step4->Step5 Step6 Equilibration (15 min) Step5->Step6 Step7 Inject Agonist (BzATP EC80) Step6->Step7 Step8 Measure Ca2+ Peak (Fluorescence Units) Step7->Step8

Figure 2: Step-by-step experimental workflow for the Calcium Mobilization Assay.

Data Analysis & Interpretation

Quantitative Metrics

Raw data (Relative Fluorescence Units - RFU) must be normalized to calculate the Percent Inhibition .

Formula:



ParameterDescriptionControl Used
RFU_test Peak fluorescence of the test compoundN-(3-chlorophenyl)pyridine-3-carboxamide
RFU_max Peak fluorescence of Agonist onlyDMSO + BzATP (EC₈₀)
RFU_min Baseline fluorescence (no stimulation)DMSO + Buffer
Curve Fitting

Plot log[Compound] vs. % Inhibition using a non-linear regression model (4-parameter logistic equation) to determine the IC₅₀ .

  • Expected Potency: For nicotinamide analogs acting on P2X7, IC₅₀ values typically range from 50 nM to 10 µM depending on specific substitutions.

  • Hill Slope: A slope significantly deviating from -1.0 may indicate cooperativity or non-specific toxicity.

Troubleshooting & Self-Validation

To ensure the assay is scientifically sound, include these internal controls:

  • Positive Control: Use a known P2X7 antagonist such as A-438079 or JNJ-47965567 . If these do not inhibit the signal, the cell line may have lost receptor expression.

  • Cytotoxicity Flag: If the baseline fluorescence (before agonist injection) rises significantly upon compound addition, the compound may be cytotoxic or causing membrane permeabilization (false positive).

  • Agonist Check: Perform a full dose-response curve for BzATP prior to the antagonist run to confirm the EC₈₀. Shift in agonist potency indicates buffer issues (likely Mg²⁺ contamination).

References

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews.

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.

  • Gunthorpe, M. J., et al. (2004). "Identification and characterization of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. (Demonstrates the amide scaffold relevance).

  • Molecular Devices. "Calcium flux assay for in vitro neurotoxicity studies and drug screening." Application Note.

Sources

Application

Application Note: N-(3-chlorophenyl)pyridine-3-carboxamide as a Prototypical KMO and SDH Inhibitor

This Application Note is designed for researchers investigating the modulation of NAD(P)+/Quinone-dependent oxidoreductases. It focuses on N-(3-chlorophenyl)pyridine-3-carboxamide (commonly referred to as N-(3-chlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the modulation of NAD(P)+/Quinone-dependent oxidoreductases. It focuses on N-(3-chlorophenyl)pyridine-3-carboxamide (commonly referred to as N-(3-chlorophenyl)nicotinamide ), a critical chemical scaffold used to probe the Kynurenine Pathway and Mitochondrial Complex II .

Executive Summary & Mechanism of Action

N-(3-chlorophenyl)pyridine-3-carboxamide is a synthetic nicotinamide derivative functioning as a competitive inhibitor for enzymes recognizing the nicotinamide moiety or quinone-binding motifs. In drug discovery, this scaffold is the pharmacophore for two distinct classes of enzyme inhibitors:

  • Kynurenine 3-Monooxygenase (KMO): A flavin adenine dinucleotide (FAD)-dependent enzyme on the outer mitochondrial membrane. It converts Kynurenine to 3-Hydroxykynurenine (3-HK), a neurotoxic metabolite. Inhibition of KMO is a primary therapeutic strategy for Huntington’s and Alzheimer’s diseases to shift the pathway toward the neuroprotective Kynurenic Acid (KYNA).

  • Succinate Dehydrogenase (SDH / Complex II): A key enzyme in both the Citric Acid Cycle and the Electron Transport Chain. The carboxamide core competes with ubiquinone (CoQ) at the Q-binding site, disrupting electron flow. This mechanism is the basis for carboxamide fungicides (e.g., Boscalid) and metabolic probes in cancer research.

Mechanistic Pathway (Kynurenine Shunt)

The diagram below illustrates the "Neuroprotective Switch" induced by inhibiting KMO with N-(3-chlorophenyl)pyridine-3-carboxamide.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN Oxidative Cleavage KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Minor Path) HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO (Major Path) QUIN Quinolinic Acid (Excitotoxic) HK->QUIN Downstream IDO IDO/TDO KAT KATs KMO KMO (Target) INHIB N-(3-chlorophenyl) pyridine-3-carboxamide INHIB->KMO Inhibits

Caption: Figure 1. KMO inhibition diverts Kynurenine metabolism away from neurotoxic 3-HK (red) toward neuroprotective Kynurenic Acid (green).

Experimental Protocols

Protocol A: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Purpose: To determine the IC50 of N-(3-chlorophenyl)pyridine-3-carboxamide against KMO activity in tissue homogenates or recombinant systems.

Reagents Required:

  • Enzyme Source: Rat liver/kidney mitochondria or Recombinant Human KMO (rhKMO).

  • Substrate: L-Kynurenine sulfate (100 µM final).

  • Cofactor: NADPH (200 µM final) or NADPH-regenerating system (G6P + G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM KCl, 1 mM EDTA.

  • Inhibitor: N-(3-chlorophenyl)pyridine-3-carboxamide (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation of Mitochondrial Fraction:

    • Homogenize tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

    • Centrifuge supernatant at 12,000 x g for 20 min (4°C).

    • Resuspend the mitochondrial pellet in assay buffer. Determine protein concentration (BCA assay).

  • Inhibitor Pre-Incubation:

    • In a 96-well plate, add 80 µL of Assay Buffer.

    • Add 10 µL of Inhibitor solution (serial dilutions: 0.1 nM to 100 µM).

    • Add 10 µL of Enzyme source (50 µg protein).

    • Critical Step: Incubate for 10 minutes at 37°C to allow inhibitor binding to the active site.

  • Reaction Initiation:

    • Add 100 µL of Substrate/Cofactor Mix (200 µM L-Kynurenine + 400 µM NADPH pre-warmed).

    • Final Volume: 200 µL.

    • Incubate at 37°C for 30 minutes (linear phase).

  • Termination & Detection:

    • Stop reaction with 50 µL of 10% Trichloroacetic Acid (TCA).

    • Centrifuge at 3,000 x g for 10 min to precipitate protein.

    • Quantification: Analyze supernatant via HPLC-ECD (Electrochemical Detection) or HPLC-UV (365 nm) to quantify 3-Hydroxykynurenine (3-HK) production.

Data Analysis: Calculate % Inhibition =


. Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Protocol B: Succinate Dehydrogenase (Complex II) Activity Assay

Purpose: To assess the compound's ability to block electron transfer from succinate to ubiquinone (Q-site inhibition).

Reagents Required:

  • Enzyme Source: Mitochondrial membrane preparation.

  • Substrate: Sodium Succinate (20 mM).

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) (50 µM).

  • Intermediate Carrier: Decylubiquinone (50 µM) or Phenazine Methosulfate (PMS).

  • Inhibitor: N-(3-chlorophenyl)pyridine-3-carboxamide.

Step-by-Step Methodology:

  • Baseline Setup:

    • Use a spectrophotometer set to measure absorbance at 600 nm (DCIP reduction).

    • Prepare a cuvette with Phosphate Buffer (pH 7.4), Sodium Azide (1 mM, to block Complex IV), and DCIP.

  • Reaction Assembly:

    • Add Mitochondrial protein (20 µg).

    • Add Inhibitor (Test concentration).

    • Incubate for 5 minutes at 30°C.

  • Kinetic Measurement:

    • Initiate reaction by adding Sodium Succinate .

    • Measure the decrease in absorbance at 600 nm over 5 minutes.

    • Note: The rate of DCIP decolorization is proportional to SDH activity.

  • Validation:

    • Use Malonate (competitive substrate inhibitor) or Thenoyltrifluoroacetone (TTFA) (Q-site inhibitor) as positive controls. N-(3-chlorophenyl)pyridine-3-carboxamide should mimic TTFA behavior.

Comparative Data Profile

The following table summarizes the expected inhibition profile of N-(3-chlorophenyl)pyridine-3-carboxamide compared to standard reference inhibitors.

Target EnzymeMechanism of InhibitionReference InhibitorN-(3-chlorophenyl)nicotinamide Activity
KMO Competitive vs. FAD/SubstrateRo 61-8048High Potency (IC50: ~1-10 µM range)
Complex II (SDH) Competitive vs. UbiquinoneCarboxin / TTFAModerate Potency (Structural analog of Boscalid)
SIRT1 (Sirtuin) Non-competitive (Nicotinamide pocket)NicotinamideLow/Moderate (Requires high concentrations >100 µM)
PARP-1 Competitive vs. NAD+OlaparibLow (Lacks the poly-cyclic structure of potent PARPi)

Troubleshooting & Optimization

Solubility Issues
  • Problem: The 3-chlorophenyl group increases lipophilicity (LogP ~2.5), causing precipitation in aqueous buffers.

  • Solution: Dissolve stock in 100% DMSO (up to 50 mM). Ensure final assay DMSO concentration is <1% (v/v) to prevent enzyme denaturation.

Assay Interference
  • Problem: In the KMO assay, NADPH autofluorescence can interfere if using fluorometric detection.

  • Solution: Use HPLC separation for 3-HK quantification. Alternatively, use a "coupled assay" utilizing Kynureninase to convert 3-HK to 3-Hydroxyanthranilic acid (3-HAA), which has distinct fluorescence properties.

Specificity Confirmation
  • Directive: To confirm the observed effect is KMO-specific and not generic flavin oxidation, perform a counter-screen against IDO1 (Indoleamine 2,3-dioxygenase). This scaffold should not inhibit IDO1 significantly.

References

  • Molecule Characterization & KMO Inhibition

    • Title: "Kynurenine 3-monooxygenase inhibitors: a new class of neuroprotective agents."
    • Source: Current Topics in Medicinal Chemistry.
    • URL:[Link]

  • Structural Analog Mechanism (SDH)

    • Title: "Molecular basis of fungal resistance to succin
    • Source: Pest Management Science.
    • URL:[Link]

  • Nicotinamide Scaffold Utility

    • Title: "Nicotinamide: Mechanism of action and indications in derm
    • Source: Indian Journal of Dermatology, Venereology and Leprology.[1]

    • URL:[Link]

  • KMO Assay Methodology

    • Title: "A high-throughput screen for KMO inhibitors."
    • Source: Journal of Biomolecular Screening.
    • URL:[Link]

Disclaimer: This Application Note is for research use only. The compound N-(3-chlorophenyl)pyridine-3-carboxamide is not approved for clinical therapeutic use in humans.

Sources

Method

High-performance liquid chromatography (HPLC) method for N-(3-chlorophenyl)pyridine-3-carboxamide

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(3-chlorophenyl)pyridine-3-carboxamide Abstract This document provides a comprehensive guide to a robust and v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(3-chlorophenyl)pyridine-3-carboxamide

Abstract

This document provides a comprehensive guide to a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(3-chlorophenyl)pyridine-3-carboxamide. This compound, a pyridine carboxamide derivative, is of interest in pharmaceutical research and chemical synthesis. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Principle

N-(3-chlorophenyl)pyridine-3-carboxamide is a molecule combining a pyridine ring with a chlorophenyl amide moiety. Accurate quantification of such compounds is essential for purity assessment, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The method described herein is based on the principle of Reversed-Phase Liquid Chromatography (RP-LC) .[1][2] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. N-(3-chlorophenyl)pyridine-3-carboxamide, with an estimated XLogP3 of 2.5, possesses sufficient hydrophobicity to be retained on a non-polar stationary phase.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the most widely used reversed-phase packing, offering a strong hydrophobic character that effectively retains the analyte through van der Waals interactions.[1][4] The C18 alkyl chains bonded to silica particles create a non-polar environment for separation.[5]

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile, a polar organic solvent, acts as the "strong" solvent.[4] By adjusting the ratio of acetonitrile to the aqueous buffer, the polarity of the mobile phase is controlled, thereby modulating the retention time of the analyte. The buffer is included to maintain a consistent pH, ensuring reproducible ionization and retention of the pyridine moiety (pKa ~3.1).[6]

  • Detection: The presence of aromatic rings and conjugated systems in the molecule results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is selected, a common wavelength for aromatic compounds that provides a high signal-to-noise ratio.

This combination of stationary phase, mobile phase, and detection method provides a selective and robust system for the quantification of N-(3-chlorophenyl)pyridine-3-carboxamide.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • N-(3-chlorophenyl)pyridine-3-carboxamide reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (85%) (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2.2 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters (for mobile phase and sample filtration)

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Detailed Experimental Protocols

4.1 Step 1: Mobile Phase Preparation (1 Liter)

  • Weigh 2.72 g of KH₂PO₄ and transfer it to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water and sonicate until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Add deionized water to the mark to make 1000 mL of buffer solution.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Measure 550 mL of the prepared buffer and 450 mL of acetonitrile.

  • Mix thoroughly and degas by sonication for 10-15 minutes before use.

4.2 Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N-(3-chlorophenyl)pyridine-3-carboxamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard (100 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for system suitability and quantification.

4.3 Step 3: Sample Preparation

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of N-(3-chlorophenyl)pyridine-3-carboxamide and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.4 Step 4: System Setup and Analysis

  • Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 5.

  • Once system suitability is passed, inject the prepared sample solutions.

  • Record the peak area from the resulting chromatogram for quantification.

System Suitability Testing (SST)

System suitability tests are an integral part of liquid chromatographic methods and are used to verify that the system is adequate for the intended analysis.[7][8] Before sample analysis, the following SST parameters must be met by making five replicate injections of the Working Standard (100 µg/mL).

ParameterAcceptance Criteria (based on USP <621>)
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

No sample analysis is acceptable unless the requirements of system suitability have been met.[7]

Method Validation Framework

The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The key validation parameters are outlined below.

// Node definitions Assay [label="Assay Validation\n(ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

Specificity [label="Specificity\n(No Interference)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity\n(R² > 0.999)", fillcolor="#F1F3F4", fontcolor="#202124"]; Range [label="Range\n(80-120%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision\n(% RSD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"];

Repeatability [label="Repeatability", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Intermediate [label="Intermediate\nPrecision", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges edge [color="#5F6368", arrowhead=normal]; Assay -> {Specificity, Linearity, Accuracy, Precision, Robustness}; Linearity -> Range; Precision -> {Repeatability, Intermediate}; } }

ICH Q2(R1) validation parameters for an assay method.
  • Specificity: Demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: Analyze a minimum of five concentrations over the specified range. The correlation coefficient (r²) should be >0.999.

  • Range: The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.[9]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Assess the method's performance on different days, with different analysts, or on different equipment. The %RSD should meet predefined criteria.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal usage.[9]

Data Analysis and Calculation

The concentration of N-(3-chlorophenyl)pyridine-3-carboxamide in the sample is calculated using the peak area from the chromatogram and an external standard calculation.

Formula:

Concentration (µg/mL) = (Areasample / Areastandard) × Concentrationstandard × Dilution Factor

Where:

  • Areasample = Peak area of the analyte in the sample injection.

  • Areastandard = Average peak area of the analyte from the replicate standard injections.

  • Concentrationstandard = Concentration of the Working Standard (e.g., 100 µg/mL).

  • Dilution Factor = The total dilution factor applied during sample preparation.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final analysis.

// Nodes P1 [label="Prepare Mobile Phase\n& Standard Solutions", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Prepare Sample\n(Weigh, Dissolve, Dilute)", fillcolor="#FBBC05", fontcolor="#202124"]; S1 [label="Equilibrate HPLC\nSystem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2 [label="Perform System\nSuitability Test (SST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3 [label="Analyze Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="Integrate Peaks &\nRecord Peak Areas", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Calculate Concentration\nusing External Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; R1 [label="Report Results", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; P1 -> S1; P2 -> S3; S1 -> S2; S2 -> S3 [label=" If Pass "]; S3 -> D1; D1 -> D2; D2 -> R1; }

Overall HPLC analysis workflow diagram.
References
  • PubChem. N-(4-chlorophenyl)pyridine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available from: [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal for Research in Applied Science and Engineering Technology, 8(3), 528-542.
  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Wikimedia Foundation. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific Co., Ltd. Available from: [Link]

  • U.S. Environmental Protection Agency. N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Meena, C. L., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mSphere, 6(1), e01072-20.
  • Al-Zahrani, F. A., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA/CHMP/ICH/82072/2006. Available from: [Link]

  • ResearchGate. What is the chemistry behind preparing a C18 column? ResearchGate GmbH. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening Validation of N-(3-chlorophenyl)pyridine-3-carboxamide

Executive Summary & Scientific Rationale N-(3-chlorophenyl)pyridine-3-carboxamide (CAS: 14621-03-5), often referred to as 3'-chloronicotinanilide, represents a privileged scaffold in High-Throughput Screening (HTS) libra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(3-chlorophenyl)pyridine-3-carboxamide (CAS: 14621-03-5), often referred to as 3'-chloronicotinanilide, represents a privileged scaffold in High-Throughput Screening (HTS) libraries. Chemically, it belongs to the nicotinanilide class, a structural family with validated biological activity against Mitochondrial Complex II (Succinate Dehydrogenase - SDH) and specific Transient Receptor Potential (TRP) ion channels.

In the context of drug discovery and agrochemistry, this molecule is frequently identified as a "hit" due to its ability to mimic the ubiquinone ring system, binding to the Q-site of SDH. It serves as a critical starting point (fragment or lead) for developing Succinate Dehydrogenase Inhibitors (SDHIs), a class that includes major fungicides like Boscalid and potential anti-cancer agents targeting metabolic reprogramming.

This guide provides a rigorous workflow for validating this compound from library stock to confirmed IC50, focusing on solubility management, enzymatic assay protocols, and false-positive de-risking.

Chemical Properties & HTS Logistics

Before initiating screening, the physicochemical behavior of the compound must be mastered to prevent experimental artifacts (e.g., precipitation-induced false positives).

Physicochemical Profile
PropertyValueHTS Implication
Molecular Weight 232.66 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; cell-permeable but requires DMSO.
Solubility (DMSO) > 50 mMExcellent stock stability.
Solubility (Aqueous) Low (< 100 µM)Critical Risk: Precipitates in assay buffer if >1% DMSO is used.
Stability HighAmide bond is stable to hydrolysis at physiological pH (7.4).
Stock Solution Preparation Protocol

Objective: Prepare a standardized 10 mM stock solution free of micro-aggregates.

  • Weighing: Accurately weigh 2.33 mg of solid N-(3-chlorophenyl)pyridine-3-carboxamide.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonicating: Sonicate in a water bath at room temperature for 5 minutes to ensure complete solubilization.

  • QC Check: Visually inspect for turbidity. If used for acoustic dispensing (e.g., Echo®), centrifuge at 1,000 x g for 1 minute to remove bubbles.

  • Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates. Store at -20°C. Avoid freeze-thaw cycles >5 times.

Core Protocol: Mitochondrial Complex II (SDH) Enzymatic Assay

Rationale: The primary mechanism of action for nicotinanilides is the inhibition of Succinate Dehydrogenase (SDH). This assay uses DCPIP (2,6-Dichlorophenolindophenol) as an artificial electron acceptor. The reduction of blue DCPIP to colorless DCPIPH2 is measured spectrophotometrically, serving as a direct proxy for SDH activity.

Materials
  • Enzyme Source: Mitochondrial fraction (isolated from rat liver or commercially available purified Complex II).

  • Substrate: Sodium Succinate (Sigma-Aldrich).

  • Electron Acceptor: DCPIP (Sigma-Aldrich).

  • Intermediate Electron Carrier: Phenazine Methosulfate (PMS) or Decylubiquinone (to facilitate electron transfer from SDH to DCPIP).

  • Inhibitor: N-(3-chlorophenyl)pyridine-3-carboxamide (Test Compound).

  • Buffer: Phosphate Buffered Saline (PBS) pH 7.4 + 0.1% BSA.

Step-by-Step Workflow

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate Mix: 20 mM Succinate in Assay Buffer.

  • Dye Mix: 100 µM DCPIP + 50 µM Decylubiquinone in Assay Buffer.

Step 2: Compound Plating (384-well format)

  • Dispense 250 nL of test compound (10 mM stock) into assay wells using an acoustic dispenser (Final Conc: 50 µM).

  • Include Positive Control: 250 nL of Malonate (known competitive inhibitor) or Boscalid.

  • Include Negative Control: 250 nL DMSO (Vehicle).

Step 3: Enzyme Addition

  • Dilute mitochondrial fraction to 10 µg/mL protein in Assay Buffer.

  • Dispense 25 µL of Enzyme solution into each well.

  • Pre-incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding to the Q-site.

Step 4: Reaction Initiation

  • Dispense 25 µL of Substrate/Dye Mix (Final conc: 10 mM Succinate, 50 µM DCPIP, 25 µM Decylubiquinone).

  • Final Volume: 50 µL.

  • Final DMSO: 0.5% (Safe zone).

Step 5: Kinetic Readout

  • Transfer plate immediately to a microplate reader (e.g., PerkinElmer EnVision or Tecan Spark).

  • Mode: Absorbance (OD).

  • Wavelength: 600 nm (DCPIP absorbance maximum).

  • Kinetics: Read every 60 seconds for 30 minutes at 25°C.

Data Processing[1]
  • Calculate Velocity: Determine the slope (Vmax) of the linear portion of the absorbance decay curve (mOD/min).

  • Normalization:

    
    
    
  • IC50 Fitting: Plot % Activity vs. Log[Compound] using a 4-parameter logistic (4PL) regression.

Visualization: Mechanism & Workflow

Diagram 1: Nicotinanilide Mechanism of Action (SDH Inhibition)

This diagram illustrates how the compound competes with Ubiquinone at Complex II.

SDH_Mechanism Succinate Succinate SDH Complex II (SDH) [FAD Site] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ElectronFlow e- Transfer SDH->ElectronFlow Q_Site Ubiquinone Binding Pocket (Q-site) Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Native Binding Inhibitor N-(3-chlorophenyl) pyridine-3-carboxamide Inhibitor->Q_Site Competitive Inhibition ElectronFlow->Q_Site

Caption: Competitive binding of N-(3-chlorophenyl)pyridine-3-carboxamide at the SDH Q-site blocks electron transfer.

Diagram 2: HTS Validation Workflow

HTS_Workflow cluster_0 Compound Management cluster_1 Primary Assay (Enzymatic) cluster_2 Validation & De-risking Stock 10mM Stock (DMSO) QC Solubility Check (Nephelometry) Stock->QC Dispense Acoustic Dispensing (250 nL) QC->Dispense SDH_Assay SDH DCPIP Assay (Abs 600nm) Dispense->SDH_Assay Hit_ID Hit Identification (>50% Inhibition) SDH_Assay->Hit_ID Dose_Response IC50 Determination (10-point) Hit_ID->Dose_Response Counter_Screen Counter Screen: Redox Cycling (False +) Hit_ID->Counter_Screen

Caption: Step-by-step workflow from stock preparation to hit validation and false-positive exclusion.

Troubleshooting & De-risking (Expert Insights)

1. The "Redox Cycler" False Positive:

  • Issue: Some highly conjugated compounds can reduce DCPIP directly, independent of the enzyme, appearing as "super-active" inhibitors or activators.

  • Validation: Run a "No-Enzyme" control. Mix Compound + DCPIP + Substrate without Mitochondria. If absorbance decreases, the compound is a redox cycler. N-(3-chlorophenyl)pyridine-3-carboxamide is generally redox stable , but impurities can cause this.

2. Solubility "Crash-Out":

  • Issue: Nicotinanilides are planar and stack easily. In aqueous buffer, they may form colloidal aggregates that sequester the enzyme (promiscuous inhibition).

  • Validation: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts significantly (e.g., >10-fold increase), the inhibition was likely due to aggregation.

3. SAR Sensitivity:

  • Insight: The chlorine at the meta (3') position is crucial. Moving it to the para (4') position often retains activity but alters potency. Removing the pyridine nitrogen (changing to a benzamide) usually abolishes SDH activity, confirming the pharmacophore specificity.

References

  • PubChem. (2025).[1][2][3] Compound Summary: N-(3-chlorophenyl)pyridine-3-carboxamide. National Library of Medicine. [Link]

  • Rhein, V., et al. (2023). "High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2." SLAS Discovery, 28(2), 65-76. (Demonstrates HTS methodology for amide scaffolds). [Link]

  • Glöckner, S., et al. (2021). "High-throughput screening identifies a novel natural product-inspired scaffold capable of inhibiting Clostridioides difficile in vitro."[4] Scientific Reports, 11, 10913. (Contextualizes nicotinanilide-like hits in bacterial screening). [Link]

  • Avenot, H.F., & Michailides, T.J. (2010). "Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides." Crop Protection, 29(7), 643-651. (Foundational mechanism of nicotinanilides at Complex II). [Link]

Sources

Method

Application Notes &amp; Protocols for Pyrazolo[1,5-a]pyridine-3-carboxamides in Animal Models of Tuberculosis

A Note on the Target Compound: Initial literature searches for "N-(3-chlorophenyl)pyridine-3-carboxamide" did not yield specific data regarding its application in animal models of disease. However, a class of structurall...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial literature searches for "N-(3-chlorophenyl)pyridine-3-carboxamide" did not yield specific data regarding its application in animal models of disease. However, a class of structurally related compounds, the pyrazolo[1,5-a]pyridine-3-carboxamides , has been the subject of significant research as potent anti-tubercular agents with demonstrated in vivo efficacy. This document will, therefore, focus on this well-documented class of compounds to provide a detailed and scientifically grounded guide for researchers.

PART 1: APPLICATION NOTES

Introduction to Pyrazolo[1,5-a]pyridine-3-carboxamides

The pyrazolo[1,5-a]pyridine scaffold is a recognized "drug-like" structure found in several FDA-approved drugs and clinical candidates for various therapeutic areas.[1][2] In the context of infectious diseases, derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have emerged as a promising class of inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have shown excellent potency against both drug-sensitive and multi-drug-resistant (MDR) strains of Mtb in vitro.[1][2] Notably, representative compounds from this class, such as 5k and TB47 , have demonstrated significant bacterial load reduction in mouse models of tuberculosis, underscoring their potential as lead candidates for novel anti-tubercular drug discovery.[1][3][4]

Mechanism of Action: Targeting the Respiratory Chain

The primary mechanism of action for the anti-tubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides is the inhibition of the cytochrome bcc complex (Complex III) of the electron transport chain in Mtb.[3][4] Specifically, these compounds target the QcrB subunit of this complex.[3][4] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP. This disruption also causes metabolic redox stress, characterized by the accumulation of reducing equivalents and intermediates in the TCA cycle and pentose phosphate pathway.[3] This targeted action on a crucial component of mycobacterial respiration makes it an attractive strategy for combating drug-resistant tuberculosis.

MOA_Pyrazolo_pyridine_carboxamides cluster_etc Mtb Electron Transport Chain NDH2 NDH-2 Q_pool Menaquinone Pool NDH2->Q_pool e⁻ Complex_III Cytochrome bcc (Complex III) Q_pool->Complex_III e⁻ Complex_IV Cytochrome aa3 (Complex IV) Complex_III->Complex_IV e⁻ Protons_out H⁺ Complex_III->Protons_out H⁺ pumping O2 O₂ Complex_IV->O2 e⁻ Complex_IV->Protons_out H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis H2O H₂O Protons_in H⁺ Protons_in->ATP_Synthase ADP ADP + Pi Inhibitor Pyrazolo[1,5-a]pyridine -3-carboxamide Inhibitor->Complex_III Inhibits QcrB subunit

Caption: Mechanism of action of pyrazolo[1,5-a]pyridine-3-carboxamides.

Application in Animal Models of Tuberculosis

The evaluation of novel anti-tubercular agents necessitates the use of in vivo models that can recapitulate key aspects of human tuberculosis. The most commonly used animal models include mice, guinea pigs, rabbits, and non-human primates.[5][6]

  • Mice: Due to their low cost, ease of handling, and the availability of numerous immunological tools and transgenic strains, mice are the most frequently used model for initial efficacy testing of anti-TB drugs.[6] Common strains include BALB/c and C57BL/6. While mice do not typically form the caseating granulomas seen in human TB, they are a reliable model for assessing the bactericidal or bacteriostatic activity of new compounds.[6]

  • Guinea Pigs: This model is highly susceptible to Mtb infection and develops lung pathology, including necrotic granulomas, that is more similar to human disease.[7] They are often considered the gold standard for testing vaccine efficacy.[7]

  • Rabbits: Rabbits can develop cavitary tuberculosis, a feature of advanced human disease, making them a useful model for studying this specific aspect of TB pathology.[6]

  • Non-human primates (NHPs): Macaques, in particular, provide a model that most closely resembles human tuberculosis, including the development of latent infection and reactivation.[5] However, their use is limited by high cost and ethical considerations.

For the pyrazolo[1,5-a]pyridine-3-carboxamides, efficacy studies have been successfully conducted in mouse models, often using an autoluminescent strain of Mtb (such as H37Ra) to allow for real-time, non-invasive monitoring of bacterial burden.[1][8]

Summary of In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of representative pyrazolo[1,5-a]pyridine-3-carboxamides in mouse models of tuberculosis.

CompoundAnimal ModelMtb StrainDose & AdministrationTreatment DurationOutcomeReference
5k BALB/c miceAutoluminescent H37Ra100 mg/kg, oral gavage, once daily6 daysSignificant reduction in bacterial burden[1]
6j BALB/c miceAutoluminescent H37Ra50 mg/kg, oral gavage, once daily8 daysSignificant reduction in bacterial burden[8]
TB47 BALB/c miceH37RvNot specified (monotherapy not bactericidal)Not specifiedSynergistic with pyrazinamide and rifampicin[3]
THPP analogue BALB/c miceH37RvNot specifiedNot specified>2 log reduction in lung CFU[9][10]

PART 2: PROTOCOLS

Protocol: In Vivo Efficacy Evaluation in a Mouse Model of Tuberculosis

This protocol provides a generalized framework for assessing the in vivo efficacy of a test compound from the pyrazolo[1,5-a]pyridine-3-carboxamide class using a mouse model of tuberculosis.

Workflow_InVivo_Efficacy start Start acclimatize 1. Animal Acclimatization (e.g., 6-8 week old female BALB/c mice, 7 days) start->acclimatize infect 2. Infection (Low-dose aerosol with Mtb H37Rv or intravenous with autoluminescent H37Ra) acclimatize->infect treatment 3. Treatment Initiation (e.g., Day 1 post-infection) infect->treatment daily_tx 4. Daily Dosing (Test compound, vehicle control, positive control e.g., oral gavage for 2-4 weeks) treatment->daily_tx monitor 5. Monitoring (Body weight, clinical signs) daily_tx->monitor euthanasia 6. Euthanasia & Organ Harvest (Day after last treatment) daily_tx->euthanasia analysis 7. Efficacy Assessment (CFU enumeration from lung & spleen homogenates) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

2.1.1. Materials

  • Animals: 6-8 week old female BALB/c mice.

  • Microorganism: Mycobacterium tuberculosis H37Rv or an autoluminescent strain like H37Ra.

  • Test Compound: Pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

  • Vehicle: Appropriate vehicle for compound solubilization (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: An established anti-tubercular drug (e.g., isoniazid).

  • Equipment: Aerosol exposure chamber (for aerosol infection), oral gavage needles, biosafety cabinet, tissue homogenizer, incubators, petri dishes.

  • Media: Middlebrook 7H11 agar supplemented with OADC.

2.1.2. Procedure

  • Animal Acclimatization:

    • House mice in a BSL-3 facility for at least 7 days prior to infection to allow for acclimatization.

    • Provide ad libitum access to food and water.

  • Infection:

    • Aerosol Infection (H37Rv):

      • Infect mice with a low dose of Mtb H37Rv using a calibrated aerosol exposure chamber to deliver approximately 100-200 bacilli to the lungs.

    • Intravenous Infection (Autoluminescent H37Ra):

      • Infect mice via the lateral tail vein with a suspension of autoluminescent Mtb H37Ra (e.g., 1 x 10⁷ CFU).

  • Compound Preparation and Administration:

    • Prepare a homogenous suspension of the test compound in the chosen vehicle.

    • Begin treatment on day 1 post-infection.

    • Administer the compound, vehicle, and positive control to their respective groups of mice once daily via oral gavage. A typical dose for this class of compounds is 50-100 mg/kg.[1][8]

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness.

    • Record the body weight of each mouse at the start of treatment and then twice weekly.

  • Efficacy Assessment:

    • Euthanize the mice one day after the final treatment.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.

2.1.3. Data Analysis

  • Convert the CFU counts to log10 values.

  • Calculate the mean log10 CFU per organ for each treatment group.

  • Compare the mean log10 CFU of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant reduction in CFU indicates in vivo efficacy.

PART 3: REFERENCES

  • Clark, S., et al. (2015). Animal Models of Tuberculosis: An Overview. Microbiology Spectrum. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Moriya, K., et al. (2018). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases. [Link]

  • Dharmadhikari, A. S., & Nardell, E. A. (2008). What Animal Models Teach Humans about Tuberculosis. Future Microbiology. [Link]

  • Sun, R., & Lu, C. (2018). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. [Link]

  • Singh, S., et al. (2019). Animal models of tuberculosis: Lesson learnt. The Indian Journal of Medical Research. [Link]

  • Kaufmann, S. H. E., & Mizrahi, V. (2015). Animal models in tuberculosis research – where is the beef?. Expert Opinion on Drug Discovery. [Link]

  • Singh, V., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]

  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ResearchGate. [Link]

  • Tang, J. F., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS ONE. [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Semantic Scholar. [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation of N-(3-chlorophenyl)pyridine-3-carboxamide for Preclinical In Vivo Evaluation

Abstract: This document provides a detailed guide for the formulation of N-(3-chlorophenyl)pyridine-3-carboxamide, a compound of interest for preclinical research. Given its physicochemical properties suggestive of low a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the formulation of N-(3-chlorophenyl)pyridine-3-carboxamide, a compound of interest for preclinical research. Given its physicochemical properties suggestive of low aqueous solubility, a systematic and multi-tiered approach is essential for developing a stable, homogenous, and bioavailable formulation suitable for in vivo studies. This guide outlines pre-formulation assessment strategies, a logical workflow for vehicle selection, detailed protocols for preparing various formulation types, and the analytical methods required to ensure their quality and consistency. The causality behind experimental choices is explained to empower researchers to make informed decisions and troubleshoot potential challenges, ensuring the generation of reliable and reproducible preclinical data.

Pre-Formulation Assessment: Understanding the Molecule

The initial step in any formulation development program is a thorough characterization of the active pharmaceutical ingredient (API). The physicochemical properties of N-(3-chlorophenyl)pyridine-3-carboxamide dictate the available formulation strategies.

1.1 Key Physicochemical Properties A review of available data provides critical insights into the molecule's behavior.

PropertyValueImplication for FormulationSource
Molecular Formula C₁₂H₉ClN₂O-[1]
Molecular Weight 232.66 g/mol Standard for a small molecule.[1]
XLogP3 2.5Indicates lipophilicity and predicts low aqueous solubility.[1] This is a primary challenge to overcome for achieving systemic exposure.[1]
Predicted Water Solubility 9.92e-6 mg/mLExtremely low solubility, confirming the need for specialized formulation techniques.[2]
Physical Form SolidThe solid-state properties (e.g., crystallinity, polymorphism) will impact dissolution rate and stability.

1.2 Essential Experimental Characterization Before formulation begins, the following experimental assessments are critical:

  • Solubility Screening: Determine the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles (e.g., water, pH buffers, oils, co-solvents like PEG 400, propylene glycol, and surfactants like Tween® 80). This data is foundational for selecting the most promising formulation approach.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting point and to identify potential polymorphic forms.[3][4] Polymorphs can have different solubilities and stabilities, making this a critical quality attribute.[5]

  • Microscopy: Visual examination of the API powder provides information on particle size, shape, and degree of aggregation, all of which influence dissolution behavior.[5]

  • pH-Stability Profile: Assess the chemical stability of the compound at different pH values to ensure it does not degrade in the chosen vehicle or during passage through the gastrointestinal tract.

Formulation Strategy: A Decision-Making Framework

For a compound with the characteristics of N-(3-chlorophenyl)pyridine-3-carboxamide (i.e., a "brick-dust" like molecule with low solubility), a tiered approach to formulation development is recommended.[6] The goal is to start with the simplest approach and increase complexity only as needed to achieve the desired concentration and stability.

G cluster_0 cluster_1 Tier 1: Aqueous Suspension cluster_2 Tier 2: Co-Solvent System cluster_3 Tier 3: Lipid-Based/Complexation cluster_4 A API Physicochemical Data (Low Solubility, High Lipophilicity) B Micronize API if necessary A->B Start Here C Select Suspending Agent (e.g., 0.5% CMC, 0.5% HPMC) B->C D Add Wetting Agent (optional) (e.g., 0.1% Tween® 80) C->D E Screen Co-solvents (PEG 400, PG, Solutol® HS 15) D->E If solubility is insufficient J Characterize Formulation (Homogeneity, Stability, pH, Appearance) D->J If successful F Determine Max Concentration without Precipitation E->F G Assess Vehicle Tolerability F->G H Self-Emulsifying Systems (SEDDS) (Oils, Surfactants, Co-solvents) G->H If solubility still insufficient or tolerability issues G->J If tolerated & stable H->J I Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) I->J K Proceed to In Vivo Study J->K

Caption: Formulation strategy decision tree for N-(3-chlorophenyl)pyridine-3-carboxamide.

Detailed Formulation Protocols

Safety Precaution: Always handle N-(3-chlorophenyl)pyridine-3-carboxamide powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 5 mg/mL Aqueous Suspension

This protocol is a common starting point for poorly soluble compounds intended for oral gavage. The use of a suspending agent like carboxymethylcellulose (CMC) increases viscosity to prevent rapid settling of API particles.[7]

Materials:

  • N-(3-chlorophenyl)pyridine-3-carboxamide (API)

  • Sodium Carboxymethylcellulose (low viscosity grade)

  • Tween® 80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle

  • Glass beaker and stir plate with magnetic stir bar

  • Graduated cylinders and calibrated pipettes

  • Analytical balance

Procedure:

  • Prepare the Vehicle (0.5% CMC / 0.1% Tween® 80): a. Measure 90% of the final required volume of purified water into a glass beaker. b. While stirring, slowly sprinkle 0.5% (w/v) of sodium CMC onto the vortex of the stirring water. Continue to stir until fully dissolved (this may take 30-60 minutes). c. Add 0.1% (v/v) of Tween® 80 to the solution and stir until homogenous. d. Add purified water to reach the final desired volume and stir to mix.

  • Prepare the API: a. Weigh the required amount of API for the desired final concentration (e.g., for 10 mL at 5 mg/mL, weigh 50 mg). b. If API particles are large or aggregated, gently grind them in a mortar and pestle to a fine, uniform powder. This increases the surface area for better dispersion.[8]

  • Formulate the Suspension: a. Transfer the weighed API into a clean glass beaker. b. Add a small amount of the prepared vehicle (~1-2 mL) to the API powder to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping. c. Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stir bar. d. Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Storage: Store the suspension in a tightly sealed, labeled container at 2-8°C. Protect from light. Always re-homogenize by stirring or vortexing before each use.

Protocol 2: Preparation of a Co-Solvent/Aqueous Formulation

This approach is used when higher concentrations are needed than what can be achieved with a simple suspension. It aims to dissolve the compound in a water-miscible organic solvent before diluting it in an aqueous vehicle.

Materials:

  • N-(3-chlorophenyl)pyridine-3-carboxamide (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Purified Water or Saline

  • Glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Screening (Small Scale): a. Prepare several potential co-solvent mixtures. A common starting point is a 10/10/80 mixture of PEG 400/PG/Water. b. Weigh a small amount of API (e.g., 5 mg) into a vial. c. Add the co-solvent portion first (e.g., for 1 mL total, add 100 µL of PEG 400 and 100 µL of PG). d. Vortex and/or sonicate until the API is fully dissolved. Gentle warming may be required but should be used with caution to avoid degradation. e. Slowly add the aqueous component (e.g., 800 µL of water) dropwise while vortexing. f. Observe for any precipitation. If the solution remains clear, the vehicle is viable at that concentration.

  • Scale-Up Preparation (Example: 10% PEG 400 in Saline): a. Weigh the required amount of API into an appropriate container. b. Add the PEG 400 component and vortex/sonicate until the API is completely dissolved. c. Slowly add the saline while continuously mixing until the final volume is reached. d. Visually inspect the final solution to ensure it is clear and free of particulates.

  • Storage: Store the solution in a tightly sealed, labeled container at 2-8°C, protected from light. Solutions should be prepared fresh, as the API may precipitate over time.

Formulation Characterization: Ensuring Quality and Reproducibility

Characterizing the final formulation is a mandatory step to ensure that the results of the in vivo study are valid and reproducible.

G A Formulation Prepared B Visual Inspection (Homogeneity, Color, Clarity) A->B C pH Measurement A->C D Dose Uniformity Assay (HPLC) - Top, Middle, Bottom Samples - Target: 90-110% of theoretical A->D E Short-Term Stability - Analyze at T=0 and T=4h - Check for precipitation/degradation B->E C->E D->E F Particle Size Analysis (For Suspensions) E->F If Suspension G Formulation Approved for In Vivo Dosing E->G If Solution & Stable F->G If Particle Size Acceptable

Caption: Workflow for the analytical characterization of an in vivo formulation.

Protocol 3: Dose Uniformity and Homogeneity Testing (for Suspensions)

Objective: To verify that the API is evenly distributed throughout the suspension, ensuring each animal receives the correct dose.

Procedure:

  • Prepare the suspension as described in Protocol 1.

  • Immediately after preparation (T=0) and while stirring, carefully pipette three samples from different locations in the beaker: top, middle, and bottom.

  • Accurately dilute each sample in a suitable solvent to a concentration within the calibrated range of an HPLC-UV assay.

  • Analyze the samples by a validated HPLC method to determine the concentration of N-(3-chlorophenyl)pyridine-3-carboxamide.

  • Acceptance Criteria: The concentration of each sample should be within ±10% of the target concentration (e.g., 90-110% of theoretical). The relative standard deviation (RSD) of the three samples should be ≤5%.

  • Repeat the sampling and analysis after a period representative of the dosing duration (e.g., 2-4 hours) to ensure the suspension remains homogenous.

In Vivo Dosing Considerations

  • Route of Administration: The choice of formulation is intimately linked to the route of administration (e.g., oral gavage, intraperitoneal injection). Suspensions are generally only suitable for oral administration, while solutions may be used for parenteral routes provided they are sterile and pyrogen-free.

  • Vehicle Tolerability: Before initiating a full-scale efficacy or toxicology study, it is crucial to dose a small cohort of animals with the vehicle alone.[7] This is done to ensure the vehicle does not cause adverse effects (e.g., gastrointestinal distress, irritation, sedation) that could confound the study results.

  • Dose Volume: The dose volume should be appropriate for the species being studied (e.g., typically 5-10 mL/kg for mice via oral gavage). The required dose concentration will be dictated by the highest dose level and the maximum allowable volume.

  • Dosing Procedure: For suspensions, ensure the formulation is continuously stirred during the process of drawing up doses to maintain homogeneity. Dose animals promptly after drawing the formulation into the syringe.

References

  • ECHA. (n.d.). Boscalid - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Scicolone, J. V., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Retrieved from [Link]

  • Tekade, R. K. (2023). Excipients for Parenterals. Parth Edvisors. Retrieved from [Link]

  • Kuntsche, J., & Bunjes, H. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Thomas, A. L. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • EPA. (2025). N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • MDPI. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Retrieved from [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]

  • Mircioiu, I., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]

  • Crystal Pharmatech. (2025). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • ACS Publications. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Capsugel. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(3-Chlorophenylethyl)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

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  • PubChemLite. (n.d.). N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O). Retrieved from [Link]

Sources

Method

Application Note: A Multi-parametric Approach for Characterizing the Cellular Activity of N-(3-chlorophenyl)pyridine-3-carboxamide

Audience: Researchers, scientists, and drug development professionals. Abstract The initial characterization of a novel small molecule's biological activity is a foundational step in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The initial characterization of a novel small molecule's biological activity is a foundational step in drug discovery. This guide provides a structured, multi-tiered strategy for elucidating the cellular effects of N-(3-chlorophenyl)pyridine-3-carboxamide, a representative novel compound. We present a logical workflow, beginning with broad assessments of cell viability and cytotoxicity, progressing to detailed mechanistic assays to investigate apoptosis and cell cycle perturbations. Each section provides the scientific rationale for the chosen assay, detailed step-by-step protocols, and guidance on data interpretation. This framework is designed to build a comprehensive preliminary profile of a compound's cellular mechanism of action.

Introduction: The Challenge of a Novel Compound

N-(3-chlorophenyl)pyridine-3-carboxamide is a synthetic organic compound. While structurally related molecules with a carboxamide scaffold have been investigated for various therapeutic activities, the specific biological profile of this compound is not extensively documented in public literature.[1][2][3][4] Therefore, a systematic and unbiased approach is required to determine its effects on human cells.

The primary goal of this application note is to provide a robust, tiered experimental workflow. This strategy maximizes information gain while conserving resources, allowing researchers to make data-driven decisions about the compound's potential. We will move from high-level phenotypic observations to more granular mechanistic insights.

The Characterization Workflow

A logical progression of assays is critical. An initial screen that reveals potent cytotoxicity, for example, would naturally lead to subsequent experiments to determine the mode of cell death (e.g., apoptosis vs. necrosis).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Dose-Response Cell Viability Assay (e.g., ATP-based, MTT) B Determine IC50 / EC50 A->B Quantitative Analysis C Apoptosis Assays (Caspase Activity, Annexin V) B->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytostatic or cytotoxic E Target-Specific Assays (e.g., Western Blot, Reporter Genes) C->E If specific pathway is implicated D->E If cell cycle arrest is observed

Caption: Experimental workflow for compound characterization.

Phase 1: Foundational Viability and Cytotoxicity Screening

Scientific Rationale: The first essential question is whether the compound affects cell health. Cell viability assays measure the overall metabolic activity of a cell population, while cytotoxicity assays measure cell death.[5][6][7][8] An ATP-based luminescent assay is often preferred for its high sensitivity and simple "add-mix-measure" protocol, which quantifies the ATP present in metabolically active cells.[9][10][11] The classic MTT assay, a colorimetric method, measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][12][13][14][15]

Assay of Choice: Luminescent ATP-Based Viability (e.g., CellTiter-Glo®)

This method is a homogeneous assay that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[9] The luminescent signal is proportional to the amount of ATP present and, by extension, the number of viable cells.[9]

Protocol: ATP-Based Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide (e.g., from 100 µM to 1 nM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of the ATP detection reagent (e.g., CellTiter-Glo® Reagent) to each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle control wells (defined as 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation Example:

Compound Concentration% Viability (Mean)Std. Deviation
Vehicle (0 µM)100.04.5
0.01 µM98.75.1
0.1 µM95.24.8
1 µM75.66.2
10 µM48.95.5
100 µM5.32.1
Calculated IC50 10.2 µM

Phase 2: Elucidating the Mechanism of Action

If the compound demonstrates significant cytotoxicity (a low IC50 value), the next logical step is to determine how it is killing the cells or inhibiting their growth. The two most common outcomes are the induction of apoptosis (programmed cell death) or an arrest of the cell cycle.[16]

Apoptosis Detection

Scientific Rationale: Apoptosis is a controlled, energy-dependent process involving the activation of a family of cysteine proteases called caspases.[17] Specifically, caspases-3 and -7 are key "executioner" caspases that cleave cellular substrates, leading to the morphological changes of apoptosis.[17][18] Assays that measure the activity of these caspases provide a direct and specific readout of apoptosis induction.[19][20][21]

A complementary method is Annexin V staining. In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23][24] Annexin V is a protein that binds with high affinity to PS, allowing for the identification of apoptotic cells by flow cytometry.[23][24] Co-staining with a viability dye like propidium iodide (PI) helps to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).[23]

G cluster_0 cluster_1 cluster_2 Compound N-(3-chlorophenyl) pyridine-3-carboxamide Mito Mitochondrial Pathway (Intrinsic) Compound->Mito Receptor Death Receptor Pathway (Extrinsic) Compound->Receptor Casp9 Caspase-9 Mito->Casp9 Casp8 Caspase-8 Receptor->Casp8 Casp37 Executioner Caspases (Caspase-3/7) Casp8->Casp37 Casp9->Casp37 PS Phosphatidylserine (PS) Externalization Casp37->PS Cleavage of Flippase Inhibitors DNA DNA Fragmentation Casp37->DNA Cleavage of DNase Inhibitor Assay_Casp Caspase-Glo 3/7 Assay (Luminescence) Casp37->Assay_Casp Assay_AV Annexin V Staining (Flow Cytometry) PS->Assay_AV

Caption: Apoptosis signaling and detection points.

Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

  • Cell Plating and Treatment: Follow steps 1 and 2 from the ATP Viability Assay protocol, treating cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate for a shorter, relevant time period for apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure luminescence with a plate luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.

Cell Cycle Analysis

Scientific Rationale: Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[16][25][26] This can be a direct cytotoxic or a cytostatic effect. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the distribution of a cell population across these phases can be quantified using flow cytometry.[25][27] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[28]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. RNase treatment is crucial as PI also binds to double-stranded RNA.[25]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[28]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.

Data Presentation Example:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2%30.1%14.7%
Compound (10 µM)20.5%15.3%64.2%

This example data suggests the compound induces a strong G2/M arrest.

Data Integration and Next Steps

By integrating the data from this tiered approach, a preliminary mechanism of action can be proposed.

  • Scenario 1: Potent IC50, High Caspase Activity, No Cell Cycle Arrest. The compound is a potent cytotoxic agent that primarily induces apoptosis.

  • Scenario 2: Moderate IC50, No Caspase Activity, Strong G2/M Arrest. The compound is likely a cytostatic agent that inhibits cell division by blocking the cell cycle, which may eventually lead to cell death through other mechanisms.

  • Scenario 3: Potent IC50, High Caspase Activity, and an increase in the Sub-G1 population in cell cycle analysis. The compound is a cytotoxic agent that induces apoptosis, evidenced by both caspase activation and the appearance of fragmented DNA (Sub-G1 peak).

Based on these initial findings, further studies can be designed to identify the specific molecular target or pathway modulated by N-(3-chlorophenyl)pyridine-3-carboxamide. This could involve western blotting for key cell cycle or apoptosis regulatory proteins (e.g., Cyclin B1, p-Histone H3, PARP cleavage), kinome screening, or reporter gene assays.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Wang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kim, H. J., & Lee, J. H. (n.d.). Assaying cell cycle status using flow cytometry. Available at: [Link]

  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Sriram, V., & Pu, X. A. (n.d.). Caspase Protocols in Mice. Available at: [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Available at: [Link]

  • MP Biomedicals. (2022). USER MANUAL: Caspase 3 Activity Assay Kit. Available at: [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Campagna, F., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Available at: [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Available at: [Link]

  • Asthma Allergy Immunology. (2019). Cell-Mediated Cytotoxicity Assays. Available at: [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of N-(3-chlorophenyl)pyridine-3-carboxamide in Biological Samples

This application note details a robust, high-sensitivity LC-MS/MS method for the quantification of N-(3-chlorophenyl)pyridine-3-carboxamide in biological matrices (plasma, serum, and tissue homogenates). Designed for dru...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, high-sensitivity LC-MS/MS method for the quantification of N-(3-chlorophenyl)pyridine-3-carboxamide in biological matrices (plasma, serum, and tissue homogenates). Designed for drug metabolism and pharmacokinetics (DMPK) researchers, this protocol emphasizes reproducibility, linearity, and compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction & Analytical Strategy

N-(3-chlorophenyl)pyridine-3-carboxamide (often a scaffold in kinase inhibitors and nicotinamide-based therapeutics) presents specific analytical challenges:

  • Physicochemical Properties: The pyridine ring introduces basicity (pKa ~3.4), making the molecule amenable to positive electrospray ionization (ESI+). The 3-chlorophenyl group increases lipophilicity (LogP ~2.5–3.0), requiring a reversed-phase chromatography approach.

  • Matrix Complexity: Biological fluids contain phospholipids and proteins that can cause ion suppression.

  • Stability: The amide bond is generally stable, but care must be taken to prevent hydrolysis during acidic precipitation.

Methodology Core: This protocol utilizes LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Separation: A C18 stationary phase with a polar-embedded group is recommended to ensure retention of the polar pyridine moiety while resolving the lipophilic chlorophenyl tail.

  • Extraction: Protein Precipitation (PPT) is selected for high-throughput screening, while Liquid-Liquid Extraction (LLE) is detailed for high-sensitivity applications (<1 ng/mL).

Experimental Workflow (Visualized)

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting decision points for extraction methods.

G cluster_Extraction Extraction Strategy Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d4-Analog) Sample->IS_Add PPT Protein Precipitation (ACN/MeOH 3:1) IS_Add->PPT High Throughput LLE Liquid-Liquid Extraction (MTBE/EtOAc) IS_Add->LLE High Sensitivity Centrifuge Centrifugation (4000g, 10 min, 4°C) PPT->Centrifuge LLE->Centrifuge Evap Evaporation & Reconstitution (N2 stream, Mobile Phase) Centrifuge->Evap Supernatant LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Analyst/MassLynx) MS->Data

Figure 1: Analytical workflow for N-(3-chlorophenyl)pyridine-3-carboxamide quantification.

Detailed Protocol
3.1. Materials & Reagents
  • Analyte: N-(3-chlorophenyl)pyridine-3-carboxamide (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., N-(3-chlorophenyl)pyridine-3-carboxamide-d4) or a structural analog like N-(4-chlorophenyl)pyridine-3-carboxamide.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free plasma (K2EDTA or Heparin) or control tissue homogenate.

3.2. Stock & Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 1 mg of analyte in 1 mL DMSO or MeOH. Store at -20°C.

  • Working Solutions (WS): Serially dilute Stock in 50:50 ACN:Water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Prepare at a fixed concentration (e.g., 50 ng/mL) in ACN.

3.3. Sample Preparation (Protein Precipitation - PPT)

Use this method for standard PK studies (LLOQ ~1-5 ng/mL).

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 96-well plate or 1.5 mL tube.

  • Spike: Add 5 µL of Working Solution (for standards) or 5 µL of blank solvent (for samples).

  • Precipitate: Add 150 µL of IS Working Solution (in 100% ACN containing 0.1% Formic Acid).

    • Note: The formic acid helps disrupt protein binding and protonate the pyridine ring.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match the initial mobile phase composition (reduces peak broadening).

3.4. Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial equilibration
0.50 5 Load sample
2.50 95 Elute analyte
3.50 95 Wash column
3.60 5 Re-equilibrate

| 5.00 | 5 | End of run |

3.5. Mass Spectrometry (MS/MS) Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 1000 L/hr (Nitrogen).

  • Collision Gas: Argon.

MRM Transitions: Optimize collision energy (CE) for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (eV)Origin
Analyte 233.1 106.1 Quantifier25Nicotinoyl cation
233.1127.0Qualifier303-chloroaniline
233.178.0Qualifier40Pyridine ring
IS (d4) 237.1 110.1 Quantifier25d4-Nicotinoyl

Note: The presence of Chlorine (Cl) creates a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1). While the ³⁵Cl isotope (233.1) is used for quantitation, monitoring the ³⁷Cl isotope (235.1) can confirm peak identity.

Method Validation & Quality Control

To ensure data integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance [1].

4.1. Linearity & Sensitivity
  • Calibration Curve: 1 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

4.2. Precision & Accuracy

Run QC samples (Low, Mid, High) in replicates of 6 for 3 separate days.

  • Intra-day Precision: CV < 15%.

  • Inter-day Accuracy: 85–115%.

4.3. Matrix Effect & Recovery

Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat standards.

  • Formula:

    
    
    
  • Target: MF between 0.85 and 1.15 indicates minimal suppression. If suppression is high (< 0.8), switch from PPT to Liquid-Liquid Extraction (LLE) using MTBE.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Backpressure Protein precipitation incomplete.Increase centrifugation speed/time; use 0.2 µm filter plates.
Peak Tailing Basic pyridine interacting with silanols.Ensure Mobile Phase pH is acidic (0.1% FA); use end-capped columns (BEH/CSH).
Signal Drift Source contamination.Divert flow to waste for the first 0.5 min and last 1.5 min of the gradient.
Carryover Analyte sticking to injector needle.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.
References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

Method

N-(3-chlorophenyl)pyridine-3-carboxamide for studying signal transduction pathways

The following Technical Application Note and Protocol Guide details the use of N-(3-chlorophenyl)pyridine-3-carboxamide (and its critical isomer, the 2-carboxamide) in the study of signal transduction pathways. Part 1: I...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide details the use of N-(3-chlorophenyl)pyridine-3-carboxamide (and its critical isomer, the 2-carboxamide) in the study of signal transduction pathways.

Part 1: Introduction & Compound Identity

Compound Identity:

  • IUPAC Name: N-(3-chlorophenyl)pyridine-3-carboxamide

  • Common Synonyms: N-(3-chlorophenyl)nicotinamide; 3'-Chloronicotinanilide.

  • Molecular Formula: C₁₂H₉ClN₂O[1]

  • Molecular Weight: 232.66 g/mol [1]

  • Target Class: Class C GPCRs (Metabotropic Glutamate Receptors).[2]

Scientific Context & Application: In the field of signal transduction, N-(3-chlorophenyl)pyridine-3-carboxamide is primarily utilized as a structural probe and negative control in the study of Metabotropic Glutamate Receptor 4 (mGluR4) positive allosteric modulation.

While its positional isomer, N-(3-chlorophenyl)picolinamide (pyridine-2-carboxamide) , is a potent and well-characterized Positive Allosteric Modulator (PAM) of mGluR4 (EC₅₀ ~ 900 nM), the pyridine-3-carboxamide (nicotinamide) derivative described here typically exhibits significantly reduced or abolished activity. This distinct Structure-Activity Relationship (SAR) makes it an invaluable tool for:

  • Validating Target Specificity: Confirming that observed physiological effects are due to specific mGluR4 allosteric modulation rather than off-target effects of the scaffold.

  • Pharmacophore Mapping: Defining the precise steric and electronic requirements of the mGluR4 allosteric binding pocket.

  • Signal Transduction Control: Serving as an inactive structural analog in cAMP inhibition and GTP

    
    S binding assays.
    

Part 2: Mechanism of Action & Signaling Pathway

The mGluR4 Signaling Cascade: mGluR4 is a G-protein coupled receptor (GPCR) predominantly coupled to the G


  protein family. Activation of mGluR4 initiates a signaling cascade that suppresses neurotransmission, making it a key target for Parkinson's disease  (reducing GABAergic inhibition in the globus pallidus) and neuroinflammation .

Mechanism of Allosteric Modulation:

  • Orthosteric Site: Binds the endogenous ligand, Glutamate (Venus Flytrap Domain).

  • Allosteric Site: The N-(3-chlorophenyl)pyridine-carboxamide scaffold binds to the 7-transmembrane (7TM) domain , distinct from the glutamate site.

  • Modulation: The active 2-isomer (picolinamide) stabilizes the active conformation of the receptor, lowering the threshold for glutamate activation (PAM activity). The 3-isomer (nicotinamide) fails to engage the critical residues (likely due to the altered vector of the nitrogen lone pair), failing to stabilize the active state.

Pathway Visualization: The following diagram illustrates the mGluR4 signaling pathway and the differential action of the isomers.

mGluR4_Pathway cluster_legend Legend Glutamate Glutamate (Orthosteric Ligand) mGluR4 mGluR4 Receptor (7TM Domain) Glutamate->mGluR4  Activation PAM N-(3-chlorophenyl)picolinamide (Active PAM) PAM->mGluR4  Potentiation (+) Control N-(3-chlorophenyl)nicotinamide (Inactive Control) Control->mGluR4  No Effect (x) Gi_Protein Gαi/o Protein (Heterotrimeric) mGluR4->Gi_Protein  Coupling AC Adenylyl Cyclase (Effector) Gi_Protein->AC  Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP  Decrease PKA PKA Activity (Downstream Kinase) cAMP->PKA  Reduced Activation Response Reduced Neurotransmitter Release (Presynaptic Inhibition) PKA->Response  Modulation key Green Arrow: Potentiation Red Arrow: Inhibition Grey Dashed: Inactive

Figure 1: mGluR4 Signal Transduction Pathway showing the point of intervention for the active PAM and the inactive control (N-(3-chlorophenyl)nicotinamide).

Part 3: Experimental Protocols

These protocols are designed to validate mGluR4 modulation using N-(3-chlorophenyl)picolinamide (active) and N-(3-chlorophenyl)nicotinamide (control).

1. Reagent Preparation

  • Solubility: Both isomers are hydrophobic.

    • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in assay buffer (HBSS or PBS) to 2x final concentration. Keep final DMSO < 0.5% to avoid non-specific membrane effects.

2. cAMP Inhibition Assay (G


 Functional Readout) 
This assay measures the ability of the compound to potentiate glutamate-induced inhibition of forskolin-stimulated cAMP accumulation.
  • Cell Line: HEK293T cells stably expressing human mGluR4 (or CHO-K1 cells).

  • Assay Principle: G

    
     activation inhibits Adenylyl Cyclase, reducing cAMP.
    
  • Protocol Steps:

    • Seeding: Plate 10,000 cells/well in a 384-well plate. Incubate overnight.

    • Pre-Incubation: Remove media. Add 5 µL of Test Compound (Active or Control) in assay buffer + IBMX (phosphodiesterase inhibitor, 0.5 mM). Incubate for 10 min at 37°C.

    • Stimulation: Add 5 µL of Glutamate (EC₂₀ concentration, typically ~1-3 µM) + Forskolin (10 µM).

      • Note: Using EC₂₀ Glutamate allows detection of PAM activity (left-shift of the curve).

    • Incubation: Incubate for 30 min at 37°C.

    • Detection: Lyse cells and detect cAMP using a TR-FRET kit (e.g., HTRF or Lance Ultra) according to manufacturer instructions.

    • Analysis: Normalize data to Forskolin-only (0% inhibition) and maximal Glutamate (100% inhibition).

3. Thallium Flux Assay (Surrogate for G-protein Coupling) Since mGluR4 is G


 coupled, it does not naturally mobilize calcium. Co-expression with a chimeric G-protein (G

) or using Thallium flux through GIRK channels provides a robust readout.
  • System: HEK293 cells expressing mGluR4 + GIRK1/2 channels.

  • Protocol Steps:

    • Dye Loading: Load cells with Thallium-sensitive dye (e.g., FluxOR™) for 60 min.

    • Baseline: Record baseline fluorescence for 10 seconds.

    • Treatment: Inject Test Compound (Active or Control) + Low Glutamate (EC₂₀).

    • Stimulus: Inject Thallium stimulus buffer.

    • Measurement: Monitor fluorescence increase (Thallium influx through GIRK channels).

    • Result: The active PAM will significantly increase the rate and amplitude of Thallium influx compared to the control isomer.

Part 4: Data Analysis & Expected Results

Comparative Activity Table: The following table summarizes the expected pharmacological profiles of the two isomers.

FeatureN-(3-chlorophenyl)picolinamide (2-isomer)N-(3-chlorophenyl)nicotinamide (3-isomer)
Role Active PAMInactive Control / Negative Regulator
Target mGluR4 (Allosteric Site)Non-binding / Weak Affinity
EC₅₀ (cAMP) ~0.5 - 1.5 µM> 30 µM (Inactive)
Fold Shift > 10-fold left-shift of Glutamate CRCNo significant shift
Solubility Low (DMSO required)Low (DMSO required)
Key Use Probing receptor activationValidating "scaffold effects"

Workflow Diagram: Experimental workflow for validating PAM activity.

Workflow cluster_Assay Assay Execution Step1 Cell Culture (HEK293-mGluR4) Step3 Add Test Compound (10 min Pre-incubation) Step1->Step3 Step2 Compound Prep (DMSO Stock) Step2->Step3 Step4 Add Agonist (Glu) (EC20 Concentration) Step3->Step4 Step5 Signal Detection (cAMP / Ca2+ / Tl+) Step4->Step5 Step6 Data Analysis (Calculate Fold Shift) Step5->Step6

Figure 2: Step-by-step experimental workflow for evaluating PAM activity.

Part 5: References

  • Jones, C. K., et al. (2011). Discovery, Synthesis, and Structure-Activity Relationship (SAR) of a Novel Series of N-Aryl-2-pyridinecarboxamide mGluR4 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 2(1), 18-23. Link

  • Niswender, C. M., et al. (2008). Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4): Characterization in Magnetic Resonance Imaging and Calcium Mobilization Assays. Molecular Pharmacology, 74(5), 1345-1358. Link

  • Goudet, C., et al. (2012). Molecular determinants of the action of the mGluR4 positive allosteric modulator N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide. Journal of Biological Chemistry, 287(29), 24719-24731. Link

  • Hopkins, C. R., & Lindsley, C. W. (2010). mGluR4 Positive Allosteric Modulators for the Treatment of Parkinson's Disease. Current Topics in Medicinal Chemistry, 10(2), 227-236. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(3-chlorophenyl)pyridine-3-carboxamide Synthesis

Target Molecule: N-(3-chlorophenyl)pyridine-3-carboxamide CAS Registry Number: 20511-54-4 (Generic structure reference) Core Challenge: The electron-withdrawing chlorine substituent on the aniline ring significantly redu...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(3-chlorophenyl)pyridine-3-carboxamide CAS Registry Number: 20511-54-4 (Generic structure reference) Core Challenge: The electron-withdrawing chlorine substituent on the aniline ring significantly reduces nucleophilicity, making the coupling reaction sluggish compared to standard aniline derivatives.

Module 1: Method Selection Strategy

Before beginning, select the synthetic route based on your scale and available equipment. The Acid Chloride Method is the industry standard for scale-up due to cost-efficiency and purification ease. The Coupling Agent Method (HATU) is preferred for discovery-stage small batches where reagent cost is negligible compared to time.

Decision Logic for Synthesis Route

MethodSelection Start Select Synthesis Scale ScaleSmall < 100 mg (Discovery) Start->ScaleSmall ScaleLarge > 1 g (Process/Scale-up) Start->ScaleLarge RouteHATU Route A: HATU/DIPEA (High Cost, High % Conv) ScaleSmall->RouteHATU Nucleophile Is 3-Chloroaniline Fresh/Colorless? ScaleLarge->Nucleophile Nucleophile->RouteHATU No (Oxidized) RouteAcidCl Route B: Acid Chloride (Low Cost, Scalable) Nucleophile->RouteAcidCl Yes Purify Purification: Recrystallization (Ethanol) RouteHATU->Purify RouteAcidCl->Purify

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and reagent quality.

Module 2: The Acid Chloride Route (High Yield Protocol)

This method relies on the high electrophilicity of nicotinoyl chloride to overcome the poor nucleophilicity of 3-chloroaniline.

Reagents
  • Electrophile: Nicotinoyl chloride hydrochloride (1.1 equiv)

  • Nucleophile: 3-Chloroaniline (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Solubilization: Dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM. Add Pyridine (3.0 eq).

    • Technical Note: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).

  • Addition: Cool the mixture to 0°C. Add Nicotinoyl chloride hydrochloride (1.1 eq) portion-wise over 15 minutes.

    • Why: Controlling the exotherm prevents the decomposition of the labile acid chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). If starting aniline persists, heat to reflux (40°C) for 1 hour.

  • Workup (Critical for Yield):

    • Wash with Sat. NaHCO₃ (removes Nicotinic acid byproduct).

    • Wash with Water .

    • DO NOT wash with strong acid (see Troubleshooting).

Module 3: The HATU Route (High Conversion Protocol)

Best for when the acid chloride is unavailable or degraded. HATU generates a highly reactive At-ester intermediate.[1][2]

Reagents
  • Carboxylic Acid: Nicotinic acid (1.0 equiv)

  • Nucleophile: 3-Chloroaniline (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol
  • Pre-activation: Dissolve Nicotinic acid and HATU in DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5][6][7] This forms the activated ester before the weak amine is introduced, preventing the amine from salting out the acid.

  • Coupling: Add 3-chloroaniline and the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5%) to remove DMF.

Module 4: Troubleshooting & FAQs

Issue 1: "My yield is low (<40%), and I see starting material."

Diagnosis: Hydrolysis of the electrophile or deactivated nucleophile.

  • The Nicotinoyl Chloride Trap: Nicotinoyl chloride hydrochloride is extremely hygroscopic. If it has turned into a sticky paste, it has hydrolyzed back to nicotinic acid.

    • Fix: Thionyl chloride (SOCl₂) treatment. Reflux your nicotinic acid in neat SOCl₂ for 2 hours, evaporate, and use the fresh acid chloride immediately.

  • The Aniline Trap: 3-Chloroaniline oxidizes to a dark brown liquid. Old aniline contains impurities that poison the reaction.

    • Fix: Distill the aniline under vacuum before use.

Issue 2: "I lost my product during the aqueous workup."

Diagnosis: Incorrect pH control leading to protonation of the pyridine ring. Explanation: The product contains a pyridine ring (pKa ~3.4). If you wash the organic layer with 1M HCl to remove excess aniline, you will protonate the product's pyridine nitrogen, making it water-soluble.

  • Fix: Use 0.1M Citric Acid or Sat. NH₄Cl for the acidic wash. Keep the aqueous pH > 4.0.

Issue 3: "The reaction is stuck at 80% conversion."

Diagnosis: Steric/Electronic stalling.

  • Fix: Add DMAP (10 mol%) . DMAP is a "hyper-nucleophilic" acylation catalyst that transfers the acyl group to the poor nucleophile (3-chloroaniline) much faster than the base alone.

Workup & Purification Logic

WorkupLogic Crude Crude Reaction Mixture (DCM or EtOAc) Wash1 Wash 1: Sat. NaHCO3 (Removes Nicotinic Acid) Crude->Wash1 Wash2 Wash 2: 0.1M Citric Acid (pH > 4.0) Wash1->Wash2 Warning CRITICAL: Do NOT use 1M HCl (Product Loss to Aqueous) Wash2->Warning Dry Dry (Na2SO4) & Evaporate Wash2->Dry Cryst Recrystallization Solvent: Ethanol or EtOH/H2O Dry->Cryst

Figure 2: Purification workflow emphasizing pH control to prevent product loss.

Data Summary: Method Comparison

FeatureAcid Chloride MethodHATU Method
Yield Potential 85–95%70–85%
Reaction Time 2–4 Hours12–16 Hours
Moisture Sensitivity High (Strictly Anhydrous)Moderate
Purification Recrystallization (Easy)Column often required (removes urea)
Cost LowHigh
Best For >1g Scale, Experienced Chemist<100mg, Parallel Synthesis

References

  • General Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][8][9] Tetrahedron, 61(46), 10827-10852.

  • Nicotinamide Synthesis Specifics

    • Rinderknecht, H., & Gutenstein, M. (1961). Nicotinic Anhydride.[10][11][12][13] Organic Syntheses, 41, 79. (Demonstrates reactivity of nicotinoyl derivatives).

  • HATU Mechanism & Optimization

    • Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[1][2][5] An efficient peptide coupling additive.[1][5][9] Journal of the American Chemical Society, 115(10), 4397-4398.[5]

  • Purification of Nicotinamides

    • Lynch, D. (2001). N-Phenylnicotinamide.[14] Acta Crystallographica Section E, E57, o1234-o1235. (Structural confirmation and crystallization solvents).

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with N-(3-chlorophenyl)pyridine-3-carboxamide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(3-chlorophenyl)pyridine-3-carboxamide. This resource is designed to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(3-chlorophenyl)pyridine-3-carboxamide. This resource is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome the solubility hurdles often encountered with this compound in various assay systems. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: Why is N-(3-chlorophenyl)pyridine-3-carboxamide's Solubility an Issue?

N-(3-chlorophenyl)pyridine-3-carboxamide, a member of the pyridine carboxamide class of compounds, possesses a chemical structure that contributes to its low aqueous solubility. Key structural features, such as the presence of aromatic rings and a chloro-substituent, increase its lipophilicity. This inherent property can lead to several common issues in experimental settings, including compound precipitation in aqueous assay buffers, inaccurate concentration determinations, and consequently, misleading biological data.

A critical parameter to consider is the predicted octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. While specific experimental data for N-(3-chlorophenyl)pyridine-3-carboxamide can be sparse, related pyridine carboxamide derivatives exhibit LogP values that indicate a preference for non-polar environments, thus predicting poor water solubility. For instance, the closely related isomer, N-(4-chlorophenyl)pyridine-3-carboxamide, has a calculated XLogP3 of 2.5, suggesting significant hydrophobicity.[1]

This guide will walk you through a systematic approach to tackle these solubility challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling of N-(3-chlorophenyl)pyridine-3-carboxamide.

Q1: My N-(3-chlorophenyl)pyridine-3-carboxamide is precipitating in my cell culture medium. What is the best way to prepare my stock solution?

A1: The initial preparation of your stock solution is a critical step. We recommend creating a high-concentration stock solution in an organic solvent and then diluting it into your aqueous assay medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points for creating a primary stock solution.[2] Many researchers find DMSO to be particularly effective for this class of compounds.

  • Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your final desired assay concentration. This will allow for a significant dilution factor, minimizing the final concentration of the organic solvent in your assay, which could otherwise induce toxicity or off-target effects.

  • Dilution Protocol: When diluting your stock into the aqueous buffer or cell culture medium, it is crucial to do so with vigorous mixing or vortexing. Add the stock solution dropwise to the rapidly stirring aqueous phase. This technique, known as "crash precipitation," can sometimes be avoided by this careful, gradual addition, which allows for better dispersion of the compound.

Q2: I've prepared my dosing solution, but I'm not sure if the compound is fully dissolved. How can I verify this?

A2: Visual inspection is the first step, but it is not always sufficient. Undissolved microscopic particles can still be present. We recommend the following verification methods:

  • Visual Inspection: Check for any visible particulates or cloudiness against a dark background.

  • Microscopic Examination: A quick check under a light microscope can reveal the presence of undissolved crystals.

  • Filtration: For a more rigorous check, you can filter a small aliquot of your solution through a 0.22 µm filter. If the concentration of the compound in the filtrate, as measured by a suitable analytical method like HPLC-UV, is the same as the intended concentration, then your compound was fully dissolved. A lower concentration in the filtrate indicates that some of the compound was not in solution and was removed by the filter.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is imperative to run a vehicle control experiment where you treat your cells with the same concentration of DMSO that is present in your highest compound concentration test group. This will allow you to differentiate between the effects of the compound and the solvent. For sensitive cell lines, you may need to keep the final DMSO concentration as low as 0.1%.

Troubleshooting Guides: A Step-by-Step Approach to Overcoming Solubility Issues

If you are still encountering solubility problems after following the advice in the FAQs, the following troubleshooting guides provide more advanced strategies.

Guide 1: Optimizing Your Solvent System with Co-solvents

When DMSO or ethanol alone is not sufficient, a co-solvent system can be employed to enhance solubility.

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[3]

Step-by-Step Protocol:

  • Prepare a Primary Stock: Dissolve N-(3-chlorophenyl)pyridine-3-carboxamide in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • Create an Intermediate Stock with a Co-solvent: Prepare an intermediate stock solution by diluting the primary DMSO stock into a suitable co-solvent. Common co-solvents for in vitro assays include polyethylene glycol 400 (PEG 400) and propylene glycol. A common practice is to create a 10-fold dilution of the primary stock into the co-solvent.

  • Final Dilution into Aqueous Medium: Perform the final dilution of the intermediate stock into your assay buffer or cell culture medium. Again, ensure rapid mixing during this step.

Table 1: Example Co-solvent Systems

Primary SolventCo-solventExample Intermediate Stock Ratio (v/v)
DMSOPEG 4001:9 (DMSO:PEG 400)
DMSOPropylene Glycol1:9 (DMSO:Propylene Glycol)

Workflow for Co-solvent Utilization

CoSolventWorkflow A High-Concentration Stock in 100% DMSO B Intermediate Stock in DMSO/Co-solvent Mixture A->B Dilute with Co-solvent (e.g., PEG 400) C Final Working Solution in Aqueous Assay Buffer B->C Dilute with Aqueous Buffer (Vortexing) D Assay Plate C->D Add to Assay

Caption: Workflow for using a co-solvent to improve compound solubility.

Guide 2: Utilizing Surfactants for Enhanced Solubilization

Surfactants can be highly effective in solubilizing poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[3]

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can effectively solubilize lipophilic compounds like N-(3-chlorophenyl)pyridine-3-carboxamide in an aqueous environment.

Commonly Used Surfactants in Biological Assays:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

Step-by-Step Protocol:

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer with a low concentration of the chosen surfactant. A good starting point is typically between 0.01% and 0.1% (v/v). It is important to use a concentration above the surfactant's CMC.

  • Prepare Compound Stock: Create a high-concentration stock of N-(3-chlorophenyl)pyridine-3-carboxamide in DMSO.

  • Dilution: Dilute the DMSO stock directly into the surfactant-containing buffer with vigorous mixing.

Table 2: Properties of Common Surfactants

SurfactantTypical Concentration RangeConsiderations
Tween® 200.01% - 0.1%Generally well-tolerated by many cell lines.
Tween® 800.01% - 0.1%Also widely used and generally non-toxic at low concentrations.
Cremophor® EL0.01% - 0.05%Can have higher potential for cell toxicity; requires careful validation.

Decision Tree for Formulation Strategy

FormulationDecisionTree Start Start: Solubility Issue with N-(3-chlorophenyl)pyridine-3-carboxamide DMSO_Check Is final DMSO concentration < 0.5% and compound soluble? Start->DMSO_Check CoSolvent_Check Try Co-solvent (e.g., PEG 400). Is it soluble? DMSO_Check->CoSolvent_Check No Success Proceed with Assay DMSO_Check->Success Yes Surfactant_Check Try Surfactant (e.g., Tween 20). Is it soluble? CoSolvent_Check->Surfactant_Check No CoSolvent_Check->Success Yes Surfactant_Check->Success Yes Failure Consider Advanced Formulation (e.g., Solid Dispersion) Surfactant_Check->Failure No

Caption: A decision-making flowchart for selecting a solubilization strategy.

Guide 3: Advanced Formulation Strategies

For particularly challenging situations, such as in vivo studies, more advanced formulation techniques may be necessary. These approaches often require specialized equipment and expertise but can significantly enhance the bioavailability of poorly soluble compounds.[4][5]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline compound in a carrier, usually a polymer, to create an amorphous, higher-energy state that is more readily soluble.[6] Spray drying is a common method for producing ASDs.[7]

  • Lipid-Based Formulations: These include microemulsions and self-emulsifying drug delivery systems (SEDDS), which use lipids and surfactants to solubilize the compound in stable, small droplets.[6]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[3][6]

These advanced strategies are typically employed in later stages of drug development but are important to be aware of as potential solutions for persistent solubility issues.

Self-Validating Your Protocols

To ensure the trustworthiness of your results, every protocol should have built-in validation steps:

  • Vehicle Controls: Always include a control group that is treated with the same vehicle (e.g., DMSO, co-solvent, or surfactant solution) used to dissolve your compound. This is essential to confirm that any observed biological effects are due to the compound itself and not the formulation components.

  • Concentration Verification: Periodically, and especially when developing a new formulation, you should verify the concentration of your final working solutions using an appropriate analytical method such as HPLC. This will confirm that your compound has remained in solution and is present at the intended concentration.

  • Assay Interference Checks: Some formulation excipients can interfere with certain assay readouts (e.g., fluorescence or absorbance). It is good practice to run a control plate with just the vehicle and assay reagents to check for any background signal or interference.

By implementing these troubleshooting guides and validation steps, you can confidently address the solubility challenges of N-(3-chlorophenyl)pyridine-3-carboxamide and ensure the integrity of your research.

References

  • PubChem. N-(4-chlorophenyl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]

  • Manufacturing Chemist. Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for N-(3-chlorophenyl)pyridine-3-carboxamide synthesis

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Synthesis Introduction & Reaction Scope Target Molecule: N-(3-chlorophenyl)pyridine-3-carboxamide CAS Registry Number: 14621-03-5 Core Application: Medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Synthesis

Introduction & Reaction Scope

Target Molecule: N-(3-chlorophenyl)pyridine-3-carboxamide CAS Registry Number: 14621-03-5 Core Application: Medicinal chemistry scaffold (e.g., mGluR modulators, kinase inhibitors).[1]

This guide addresses the specific challenges of coupling a heterocyclic carboxylic acid (Nicotinic acid) with an electron-deficient aniline (3-Chloroaniline). The presence of the electron-withdrawing chlorine atom on the aniline reduces nucleophilicity, often leading to stalled reactions or low yields if standard "peptide coupling" conditions are applied without modification.

Strategic Method Selection

Choose your synthetic route based on scale and available equipment.[1]

FeatureMethod A: Acid Chloride (Recommended) Method B: Coupling Reagents (Discovery)
Reagents Nicotinoyl chloride HCl + BaseNicotinic Acid + HATU/EDC + Base
Scale Gram to KilogramMilligram to Gram
Cost LowHigh (due to HATU/Peptide reagents)
Key Benefit High reactivity overcomes poor aniline nucleophilicity.[1]Mild conditions; avoids handling moisture-sensitive acid chlorides.[1]
Primary Risk Hydrolysis of acid chloride if wet solvents are used.[1]Formation of unreactive activated esters; difficult byproduct removal.[1]

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Schotten-Baumann" Approach)

Best for: High yields and clean crude product.[1]

Reagents:

  • Nicotinoyl chloride hydrochloride (1.1 equiv)[1]

  • 3-Chloroaniline (1.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) [Note: Extra base required to neutralize HCl salt][1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 3-Chloroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add TEA (3.0 equiv).[1]

    • Checkpoint: The solution should be clear. If the aniline is dark/black, distill it prior to use to remove oxidation products.

  • Addition: Cool the mixture to

    
    . Add Nicotinoyl chloride HCl (1.1 equiv) portion-wise over 15 minutes.
    
    • Why? Portion-wise addition prevents a massive exotherm and localized concentration hotspots that promote side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS.[1][2] Look for the disappearance of the aniline.

  • Workup (Critical):

    • Wash organic layer with saturated

      
        (removes Nicotinic acid from hydrolyzed chloride).[1]
      
    • Wash with 0.1 M HCl (removes unreacted pyridine and aniline traces).[1] Caution: Product may protonate if acid is too strong; keep pH > 3.[1]

    • Dry over

      
      , filter, and concentrate.
      
Method B: HATU-Mediated Coupling

Best for: Small scale parallel synthesis where acid chloride is unavailable.[1]

Reagents:

  • Nicotinic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • 3-Chloroaniline (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous).[1]

Protocol:

  • Dissolve Nicotinic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Add HATU.[1] Stir for 10–15 minutes to form the activated At-ester.[1]

    • Technical Insight: Pre-activation is crucial.[1] Adding aniline too early can lead to guanidinium byproduct formation between the amine and HATU.

  • Add 3-Chloroaniline.[1] Stir at RT for 12–16 hours.[1]

  • Workup: Dilute with EtOAc. Wash extensively with water/brine (x3) to remove DMF.[1]

Visualization: Reaction Workflow & Logic

The following diagram illustrates the critical decision points and the Acid Chloride workflow.

ReactionWorkflow Start Start Synthesis CheckAniline Check 3-Chloroaniline Color Start->CheckAniline PurifyAniline Distill Aniline CheckAniline->PurifyAniline Dark/Black SelectMethod Select Method CheckAniline->SelectMethod Clear/Yellow PurifyAniline->SelectMethod MethodA Method A: Acid Chloride (Scale/High Yield) SelectMethod->MethodA MethodB Method B: HATU (Small Scale) SelectMethod->MethodB Dissolve Dissolve Aniline + 3.0 eq Base in Anhydrous DCM MethodA->Dissolve CoolAdd Cool to 0°C Add Nicotinoyl Chloride HCl Dissolve->CoolAdd Monitor Monitor TLC (3-6h) CoolAdd->Monitor Workup Workup Sequence: 1. Sat. NaHCO3 (Remove Acid) 2. 0.1M HCl (Remove Base) Monitor->Workup Complete Precipitate Product Precipitates? Workup->Precipitate Recryst Recrystallize (IPA or EtOH) Precipitate->Recryst Yes (Solid) Column Flash Column (DCM/MeOH) Precipitate->Column No (Oil/Impure) Final Pure N-(3-chlorophenyl) pyridine-3-carboxamide Recryst->Final Column->Final

Caption: Workflow for the synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide via Acid Chloride route.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)
  • Diagnosis: The acid chloride likely hydrolyzed before reacting with the aniline.

  • Root Cause: Nicotinoyl chloride is extremely hygroscopic.[1] If the bottle was old or the solvent wasn't anhydrous, it converted back to Nicotinic acid.

  • Solution:

    • Use fresh Nicotinoyl chloride hydrochloride.[1]

    • Use anhydrous solvents (DCM distilled over

      
       or from a solvent system).
      
    • Stoichiometry Check: Ensure you used enough base (at least 2.5 equiv) to neutralize the HCl salt and the generated HCl.

Issue 2: Product "Oils Out" or is Sticky
  • Diagnosis: Presence of impurities (DMF traces, unreacted aniline) preventing crystallization.

  • Solution:

    • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod to induce crystallization.

    • Recrystallization: Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA) or Ethanol.[1] Cool slowly. This specific amide crystallizes well from alcohols.[1]

Issue 3: Impurity at Baseline on TLC
  • Diagnosis: Likely Nicotinic acid (from hydrolysis) or Pyridine-N-oxide (if old starting material used).[1]

  • Solution:

    • The product is moderately lipophilic. Wash the organic layer vigorously with saturated Sodium Bicarbonate (

      
      ) .[1] The Nicotinic acid will deprotonate (form the salt) and move to the aqueous layer.
      
Issue 4: Reaction Stalls (Aniline remains)
  • Diagnosis: The electron-withdrawing chlorine makes the aniline a poor nucleophile.[1]

  • Solution:

    • Add a catalyst: DMAP (10 mol%) can be added to the Acid Chloride reaction.[1] It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline more effectively.[1]

Data Summary: Solvent & Base Screening

SolventBaseTempYieldNotes
DCM TEA (3 eq) 0°C

RT
85-92% Optimal.[1] Clean workup.
THFDIPEA (3 eq)RT75-80%Good, but TEA removal is easier than DIPEA.[1]
DMFDIPEA (3 eq)RT60-70%Difficult to remove solvent; product stays in solution.[1]
ToluenePyridineReflux50%Thermal degradation observed; not recommended.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., et al. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.

  • PubChem. (n.d.).[1] N-(4-chlorophenyl)pyridine-3-carboxamide (Analogous Structure Data). National Library of Medicine.[1]

Sources

Optimization

Side reactions in N-(3-chlorophenyl)pyridine-3-carboxamide synthesis

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Synthesis Case Reference: NIC-3CL-SYNTH-01 Subject: Troubleshooting Side Reactions & Impurity Profiles Support Level: Tier 3 (Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Synthesis

  • Case Reference: NIC-3CL-SYNTH-01

  • Subject: Troubleshooting Side Reactions & Impurity Profiles

  • Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Electronic Mismatch" Challenge

User Query: "My yields are inconsistent (40-65%), and I see multiple spots on TLC. Why isn't this simple amide coupling working quantitatively?"

Technical Insight: The synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide involves coupling a deactivated aniline with a heterocyclic acid .[1][2] The core difficulty lies in the electronic mismatch:

  • Nucleophile: 3-Chloroaniline is significantly less nucleophilic than aniline due to the electron-withdrawing chlorine atom (Inductive effect:

    
    ).[1][2]
    
  • Electrophile: The pyridine ring of the nicotinic acid moiety is basic (

    
    ). It can act as a nucleophilic catalyst, a proton trap, or a competitive nucleophile, complicating standard protocols.
    

This guide troubleshoots the three primary synthetic routes: Acid Chloride (Nicotinoyl Chloride) , Carbodiimide Coupling (DCC/EDC) , and Direct Activation .

Diagnostic Module A: The Acid Chloride Route

Method: Nicotinoyl chloride


 HCl + 3-Chloroaniline 

Product[1][2]
Ticket #A1: "I see a white precipitate immediately upon mixing. Is this my product?"

Diagnosis: Likely No . In the acid chloride route, the immediate precipitate is often the hydrochloride salt of your starting amine (3-chloroaniline


 HCl) or the pyridine moiety of the product.
  • Mechanism: The reaction releases HCl. If you do not use a scavenger base (like TEA or DIPEA), the HCl protonates the unreacted 3-chloroaniline.

  • Consequence: Protonated aniline (

    
    ) is non-nucleophilic .[1][2] The reaction stops at 50% conversion regardless of time.
    

Resolution Protocol:

  • Base Stoichiometry: Ensure you use at least 2.2 equivalents of base (e.g., Triethylamine or DIPEA). 1 eq neutralizes the Nicotinoyl chloride

    
     HCl salt, and 1 eq neutralizes the HCl produced during coupling.
    
  • Solvent Switch: Switch to DCM (Dichloromethane) or THF . The triethylamine hydrochloride salt will remain soluble or form a distinct slurry, while the amide product stays in solution.

Ticket #A2: "My product contains Nicotinic Acid (Starting Material) even after workup."

Diagnosis: Hydrolysis Competition. Because 3-chloroaniline is a "sluggish" nucleophile, trace moisture competes effectively for the acyl chloride.

Visualizing the Pathway (DOT Diagram):

AcidChloridePath cluster_0 Critical Failure Point Start Nicotinoyl Chloride Complex Tetrahedral Intermediate Start->Complex + Amine (Slow) SideProd Nicotinic Acid (Hydrolysis) Start->SideProd + H2O (Fast if wet) Amine 3-Chloroaniline Water Trace H2O Product Target Amide Complex->Product - HCl

Figure 1: Kinetic competition between amidation (slow due to deactivated amine) and hydrolysis.

Corrective Action:

  • Dry Solvents: Use anhydrous DCM/THF.

  • Schotten-Baumann Variant: If you cannot maintain anhydrous conditions, use a biphasic system (DCM + Aqueous

    
    ).[1][2] The inorganic base stays in the water layer, neutralizing HCl, while the organic layer protects the acyl chloride from bulk water hydrolysis.
    

Diagnostic Module B: Coupling Agents (DCC/EDC)

Method: Nicotinic Acid + 3-Chloroaniline + DCC


 Product[1][2]
Ticket #B1: "I isolated a stable impurity that is isomeric with my product (Same Mass)."

Diagnosis: N-Acylurea Formation. This is the most common failure mode with carbodiimides (DCC/DIC) when the amine is unreactive.

  • Mechanism: The intermediate O-acylisourea does not react quickly with the deactivated 3-chloroaniline.[1] Instead, it undergoes an intramolecular rearrangement to form the stable, inactive N-acylurea.[2]

Visualizing the Rearrangement (DOT Diagram):

NAcylUrea Acid Nicotinic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC Target Target Amide O_Acyl->Target + Amine (Slow pathway) NAcyl N-Acylurea (Dead-End Side Product) O_Acyl->NAcyl Intramolecular Rearrangement (Dominant if amine is slow) Amine 3-Chloroaniline (Weak Nucleophile)

Figure 2: The O-acyl to N-acyl migration.[1][2] This rearrangement is irreversible.

Resolution Protocol:

  • Add an Additive: You must use HOBt (1-Hydroxybenzotriazole) or HOAt.[1][2]

    • Why? HOBt attacks the O-acylisourea immediately to form an "Active Ester" (OBt ester).[1] This ester is stable against rearrangement but highly reactive toward the amine.

  • Alternative Reagent: Switch to T3P (Propylphosphonic anhydride) .[1] It works excellently for deactivated anilines and produces water-soluble byproducts.[1][2]

Diagnostic Module C: Pyridine-Specific Issues

Ticket #C1: "The reaction turns dark/black, and yield is low."

Diagnosis: Pyridine N-Oxide or N-Acylation. The nitrogen in the pyridine ring is nucleophilic.[1]

  • Self-Acylation: If you use a highly reactive activator (like oxalyl chloride) without care, the pyridine nitrogen of one molecule can attack the acyl chloride of another, leading to polymerization or charged oligomers.

  • N-Oxidation: If the reaction is exposed to air/oxidants over long periods (due to the slow reaction rate), the pyridine nitrogen can oxidize to the N-oxide.

Prevention:

  • Low Temperature Addition: Add the activating agent at

    
    .
    
  • Protect the Nitrogen (Optional): If problems persist, use Nicotinic Acid N-oxide as the starting material, then reduce it (using

    
    ) after the amide bond is formed. ( Advanced technique).
    

Impurity Profile & Purification Table

Use this table to identify spots on your TLC/LC-MS.

ImpurityOriginSolubilityRemoval Strategy
Nicotinic Acid Hydrolysis of reagentSoluble in Base (aq)Wash organic layer with sat.[1][2]

or

.
3-Chloroaniline Unreacted starting materialSoluble in Acid (aq)Wash organic layer with

or Citric Acid.[1][2]
DCU (Dicyclohexylurea) Byproduct of DCCInsoluble in DCM/EtherFilter off the white solid. Trace DCU requires cold ether trituration.
N-Acylurea Side reaction (DCC)Soluble in organicsDifficult. Requires column chromatography (Silica, Hex/EtOAc).[1][2]
Symmetrical Anhydride Excess activationReacts with waterQuench reaction with water/methanol before workup.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

    • Cited for: General mechanisms of amide coupling and side reactions (N-acylurea).[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link[1][2]

    • Cited for: Comparison of coupling agents (DCC vs. T3P) and additives (HOBt).[1]

  • Li, J. J. (2014).

    • Cited for: Schotten-Baumann reaction conditions for acid chlorides.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Cited for: Nucleophilicity trends (Aniline vs. Chloroaniline) and Pyridine basicity (

      
      ).[1]
      

Sources

Troubleshooting

N-(3-chlorophenyl)pyridine-3-carboxamide degradation pathways

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist Executive Summary Compound Identity: N-(3-chlorophenyl)pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist

Executive Summary

Compound Identity: N-(3-chlorophenyl)pyridine-3-carboxamide (also referred to as N-(3-chlorophenyl)nicotinamide). Chemical Class: Nicotinamide derivative / Diaryl amide. Primary Application: Precursor in NAMPT inhibitor synthesis, kinase inhibition research, and agrochemical intermediate analysis.

This guide addresses the stability profile of N-(3-chlorophenyl)pyridine-3-carboxamide. Unlike simple amides, the presence of the electron-withdrawing chlorine on the N-phenyl ring and the basic pyridine nitrogen creates specific vulnerabilities to hydrolytic cleavage , photolytic dechlorination , and oxidative metabolism .

Part 1: Degradation Pathways & Mechanisms

Hydrolytic Degradation (Amide Cleavage)

The central amide bond is the primary site of failure in aqueous media. While the resonance of the amide bond typically confers stability, the electron-withdrawing effect of the 3-chloro substituent on the aniline ring decreases the pKa of the leaving group (3-chloroaniline), making this compound more susceptible to hydrolysis than unsubstituted nicotinamide, particularly in basic conditions.

  • Pathway: Nucleophilic attack at the carbonyl carbon.

  • Degradants: Nicotinic Acid (Pyridine-3-carboxylic acid) + 3-Chloroaniline.

  • Critical Factor: pH extremes (< 2 or > 9) accelerate this process significantly.

Photolytic Degradation (Dechlorination)

The C-Cl bond on the phenyl ring is photosensitive. Exposure to UV light (specifically UV-B and UV-A) can induce homolytic fission of the carbon-chlorine bond.

  • Pathway: Radical mechanism (Homolysis).

  • Degradants: N-phenylnicotinamide (Dechlorinated analog) + Chloride ions.

  • Critical Factor: Light exposure during sample preparation or storage (clear glass vials).

Oxidative/Metabolic Degradation (Microsomal)

In biological assays (liver microsomes), this compound undergoes Phase I metabolism.

  • Pathway: Cytochrome P450 mediated oxidation.

  • Degradants: Pyridine N-oxide derivative (major) and hydroxylated phenyl derivatives.

Part 2: Visualizing the Pathways

DegradationMap Parent N-(3-chlorophenyl) pyridine-3-carboxamide (Parent) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Photolysis Photolysis (UV Exposure) Parent->Photolysis Metabolism Metabolism (CYP450 / Microsomes) Parent->Metabolism NicotinicAcid Nicotinic Acid (Polar, Amphoteric) Hydrolysis->NicotinicAcid Chloroaniline 3-Chloroaniline (Basic, Toxic) Hydrolysis->Chloroaniline Radical Aryl Radical Intermediate Photolysis->Radical -Cl• Dechlor N-phenylnicotinamide (Dechlorinated) Radical->Dechlor +H• NOxide Pyridine N-Oxide Derivative Metabolism->NOxide [O]

Figure 1: Global degradation map showing the three primary breakdown routes: Hydrolysis (Red), Photolysis (Green), and Metabolism (Grey).

Part 3: Troubleshooting Guide (Q&A)

Category: HPLC & Analytical Anomalies

Q1: I see a new peak eluting before the parent compound after leaving the sample in buffer overnight. What is it?

  • Diagnosis: This is likely Nicotinic Acid resulting from hydrolysis.

  • Explanation: Nicotinic acid is highly polar and amphoteric. In reverse-phase HPLC (C18), it elutes very early (near the void volume) compared to the hydrophobic parent amide.

  • Verification: Check the UV spectrum of the new peak. Nicotinic acid has a distinct absorption max around 262 nm, whereas the parent has a bathochromic shift due to conjugation with the aniline.

  • Fix: Prepare fresh samples in acetonitrile/water immediately before injection. Avoid storing in acidic buffers (pH < 4).

Q2: My recovery is low, and I see a peak eluting after the parent. Is this a polymer?

  • Diagnosis: This could be 3-Chloroaniline (hydrolysis product) or a lipophilic impurity.

  • Explanation: 3-Chloroaniline is less polar than the parent amide and may retain longer depending on the pH of your mobile phase.

  • Fix: Run a standard of 3-Chloroaniline. If the retention times match, your compound is hydrolyzing. Ensure your mobile phase pH is controlled (use ammonium formate pH 4.5 or similar) to ensure consistent ionization and separation.

Category: Stability & Storage[1][2]

Q3: The solid powder has turned slightly yellow over time. Is it still usable?

  • Diagnosis: Surface photo-oxidation or amine oxidation.

  • Explanation: Chloroanilines (if liberated by trace hydrolysis) are highly prone to oxidation, turning yellow/brown even at ppm levels.

  • Action: Perform a purity check via HPLC. If purity is >98%, the color is likely a surface artifact. If <95%, recrystallize or discard.

  • Prevention: Store in amber vials, desiccated, at -20°C.

Q4: Can I use DMSO for my stock solution?

  • Answer: Yes, but with caveats.

  • Warning: DMSO is hygroscopic. Absorbed water can initiate hydrolysis over long-term storage.

  • Protocol: Use anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture condensation.

Part 4: Experimental Protocols

Protocol A: Hydrolytic Stability Profiling

Objective: Determine the half-life (


) of the compound in aqueous media.

Materials:

  • Buffers: 0.1M HCl (pH 1), Phosphate Buffer (pH 7.4), 0.1M NaOH (pH 13).

  • Stock Solution: 10 mM in Acetonitrile.

Step-by-Step:

  • Spike: Dilute stock into each buffer to a final concentration of 50 µM. (Keep organic solvent < 5% to avoid solubility issues).

  • Incubation: Place vials in a thermomixer at 37°C.

  • Sampling: Remove 100 µL aliquots at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quench:

    • For Acid samples: Neutralize with equal vol. Ammonium Bicarbonate.

    • For Base samples: Neutralize with dilute Formic Acid.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

ConditionExpected OutcomeMechanism
pH 1.0 (Acid) Moderate DegradationAcid-catalyzed amide hydrolysis.
pH 7.4 (Neutral) Stable (< 5% loss in 24h)Amide bond is generally stable at physiological pH.
pH 13.0 (Base) Rapid DegradationBase-catalyzed hydrolysis (OH- attack).
Protocol B: Photostability Stress Test

Objective: Assess susceptibility to dechlorination.[1]

Step-by-Step:

  • Prepare a 100 µM solution in clear glass vials (Solution A) and amber glass vials (Control B).

  • Place Solution A in a light chamber (e.g., ICH Q1B conditions, Cool White Fluorescent + UV).

  • Expose for 24 hours.

  • Analyze both A and B by LC-MS.

  • Look for: A mass shift of -34 Da (Loss of Cl, gain of H). Parent [M+H]+ is ~233/235. Dechlorinated product is ~199.

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Parent (Polar) CheckRT->EarlyEluter LateEluter RT > Parent (Non-polar) CheckRT->LateEluter NicAcid Suspect: Nicotinic Acid (Hydrolysis) EarlyEluter->NicAcid ChloroAniline Suspect: 3-Chloroaniline (Hydrolysis) LateEluter->ChloroAniline Matches Amine Std? Dechlor Suspect: Dechlorinated Product (Photolysis) LateEluter->Dechlor Mass = M-34? Action1 Check pH of solvent. Is it acidic/basic? NicAcid->Action1 Action2 Check Light Exposure. Was vial clear? Dechlor->Action2

Figure 2: Diagnostic flowchart for identifying unknown degradants based on HPLC retention behavior.

References

  • Amide Hydrolysis Mechanisms

    • Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis kinetics and leaving group effects).

  • Nicotinamide Degradation

    • Trammell, S. A., et al. (2016).[4] Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications, 7, 12948. (Discusses stability of nicotinamide precursors).

  • Photodechlorination of Chloroanilines

    • Khodja, A. A., et al. (2001). Photocatalytic degradation of 2-phenylphenol on TiO2 and ZnO in aqueous suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 231-239. (Mechanistic parallel for chlorophenyl ring dechlorination).

  • Metabolic Stability of Nicotinamide Mimetics

    • Gallorini, M., et al. (2019).[5][6][7] Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[3] Data in Brief, 27, 104746.

Sources

Optimization

Technical Assistance Center: Purification of N-(3-chlorophenyl)pyridine-3-carboxamide

[1][2] Case ID: PUR-NIC-03CL Status: Open Assigned Specialist: Senior Application Scientist[1][2] Introduction Welcome to the Technical Assistance Center. You are likely synthesizing N-(3-chlorophenyl)pyridine-3-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-NIC-03CL Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Assistance Center. You are likely synthesizing N-(3-chlorophenyl)pyridine-3-carboxamide (a nicotinamide derivative) and facing challenges with purity. This molecule presents a specific purification paradox: it contains a basic pyridine ring (from the nicotinic acid moiety) and a neutral amide linkage , while often retaining impurities like 3-chloroaniline (weak base) and nicotinic acid (amphoteric).[1]

This guide bypasses generic advice. We will focus on the specific physicochemical properties of this molecule—specifically the pKa overlap between the product and the aniline impurity—which renders standard acid/base extractions inefficient.[2]

Module 1: Diagnostic Triage

Before proceeding, identify your primary impurity profile using LC-MS or TLC.[1][3]

SymptomProbable CauseImmediate Action
High M+H peak (Product Mass) but low melting pointSolvent occlusion or Regioisomer (rare)Dry sample under high vacuum at 50°C for 12h.[1] Check NMR for solvent peaks.
Impurity at M-18 or M+43 Urea byproduct (from EDC/DCC coupling)See Protocol A (Precipitation/Wash).[1]
Impurity at ~127 Da 3-Chloroaniline (Starting Material)CRITICAL: Do not rely on acid washing.[1] See Protocol B (Recrystallization).
Impurity at ~123 Da Nicotinic Acid (Starting Material)See Protocol C (Basic Extraction).[1]
Broad/Tailing Peak on TLC Pyridine interaction with silicaSee Protocol D (Modified Chromatography).[1]

Module 2: The Purification Logic (Decision Matrix)

The following flowchart illustrates the decision process based on the chemical properties of your mixture.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity AcidImpurity Nicotinic Acid Present? CheckImpurity->AcidImpurity BaseWash Protocol C: Sat. NaHCO3 Wash AcidImpurity->BaseWash Yes AmineImpurity 3-Chloroaniline Present? AcidImpurity->AmineImpurity No BaseWash->AmineImpurity RiskWarning WARNING: pKa Overlap (Product ~3.3 vs Aniline ~3.5) Acid wash will lose product. AmineImpurity->RiskWarning Yes UreaImpurity Urea Byproduct? AmineImpurity->UreaImpurity No Recryst Protocol B: Recrystallization (EtOH) RiskWarning->Recryst Final Pure Product (>98% HPLC) Recryst->Final UreaImpurity->Recryst No WaterWash Protocol A: Water Slurry/Wash UreaImpurity->WaterWash Yes WaterWash->Recryst

Figure 1: Purification decision tree highlighting the risk of acid washing due to pKa proximity.[1][2]

Module 3: Detailed Protocols

Protocol A: Urea Removal (If using EDC/DCC)

Context: If you used EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the urea byproduct is water-soluble.[1][4][5][6] If you used DCC, the urea (DCU) is insoluble in most solvents but soluble in methanol.

  • For EDC reactions:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][7]

    • Wash 3x with distilled water. The EDC-urea is highly water-soluble and will be removed.[1][2][6]

  • For DCC reactions:

    • Cool the reaction mixture to 0°C for 1 hour. The DCU will precipitate.[2][5]

    • Filter the mixture through a Celite pad.[2][5]

    • Evaporate the filtrate and proceed to Protocol B .

Protocol B: Recrystallization (The Gold Standard)

Context: This is the most effective method for separating the product from 3-chloroaniline.[2] The product is a rigid amide with higher lattice energy (higher melting point) than the aniline impurity.[2]

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]

  • Mechanism: The amide product crystallizes upon cooling; the oily aniline impurity remains dissolved in the mother liquor.[2]

Step-by-Step:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add Ethanol (start with 5 mL per gram of solid).

  • Heat to reflux (boiling) with stirring.

  • Troubleshooting: If the solid does not dissolve, add more ethanol in 1 mL increments until clear.

  • The "Oiling Out" Check: If you see oil droplets instead of a clear solution, add a small amount of additional ethanol until the oil dissolves.[2]

  • Remove from heat and let it cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

  • Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Filter the white crystals under vacuum.

  • Wash: Rinse the filter cake with ice-cold ethanol (small volume). This wash step is critical to flush away the aniline-rich mother liquor.[2]

Protocol C: The "Base Wash" (Removing Nicotinic Acid)

Context: Nicotinic acid has a carboxylic acid group (pKa ~4.8).[1] Your product does not.

  • Dissolve crude material in EtOAc or Dichloromethane (DCM).[1]

  • Wash with Saturated Aqueous NaHCO3 (2x).

    • Chemistry: The bicarbonate deprotonates the unreacted nicotinic acid, turning it into a water-soluble carboxylate salt.[2] The amide product remains in the organic layer.[2]

  • Wash with Brine (1x) to remove trapped water.[1]

  • Dry over Na2SO4 and evaporate.

Protocol D: Chromatography Troubleshooting

Context: If recrystallization fails, you must use Flash Chromatography.[3] However, pyridine compounds "tail" (streak) on silica gel because the basic nitrogen interacts with acidic silanol groups on the silica surface.[2][8]

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/Methanol or Hexane/EtOAc eluent.[1]

  • Why? The TEA/Ammonia is a stronger base than your pyridine product.[2] It saturates the acidic sites on the silica, allowing your product to elute as a sharp, symmetrical band.[2][3]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a dilute HCl wash to remove the 3-chloroaniline? A: Proceed with extreme caution. The pKa of the conjugate acid of 3-chloroaniline is ~3.[2]5. The pKa of the pyridine nitrogen in your product (nicotinamide core) is ~3.35 [1].[2] Because these values are almost identical, dilute HCl will protonate both the impurity and your product, extracting both into the water layer.[2][3] You will lose your yield. Rely on Recrystallization (Protocol B) instead.

Q: My product is turning pink/brown on the shelf. Why? A: This indicates trace aniline oxidation .[2] Even 0.5% remaining 3-chloroaniline can oxidize in air to form colored diazo/azo compounds.[1] Perform a final recrystallization from Ethanol/Water to remove these trace amines.

Q: I am using Nicotinoyl Chloride hydrochloride instead of Nicotinic acid. Do I need a coupling agent? A: No. However, you must add an external base (like Triethylamine or Pyridine) to scavenge the HCl generated. If you don't, the HCl will protonate your 3-chloroaniline starting material, rendering it non-nucleophilic and stopping the reaction.[2][3]

References

  • Poliak, P. (2014).[1] "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents." Acta Chimica Slovaca, 7(1), 25–30.[1][3] Link

  • BenchChem Technical Support. (2025). "Purification Strategies for EDC Coupling Reactions." BenchChem Troubleshooting Guides. Link

  • University of Rochester. "Tips for Flash Column Chromatography: Pyridine Derivatives." Department of Chemistry Guides. Link

  • PubChem. (2025).[1][9] "N-(4-chlorophenyl)pyridine-3-carboxamide Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting

Common pitfalls in N-(3-chlorophenyl)pyridine-3-carboxamide handling and storage

The following guide serves as a specialized Technical Support Center for N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide). This content is structured to address the specific physico...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide).

This content is structured to address the specific physicochemical challenges of this nicotinamide derivative, focusing on solubility, stability, and experimental consistency.

Handling, Storage, and Experimental Optimization[1]

Compound Identity:

  • IUPAC Name:

    
    -(3-chlorophenyl)pyridine-3-carboxamide[1]
    
  • Common Synonym:

    
    -(3-chlorophenyl)nicotinamide[1]
    
  • Chemical Class: Di-aryl amide / Nicotinamide derivative[1]

  • Key Physicochemical Trait: Lipophilic amide with a basic pyridine nitrogen (pKa ~3.4).[1]

Part 1: Storage & Stability (The "Shelf Life" Protocol)

Q: My compound arrived at room temperature. Is it degraded? A: Likely not, but immediate action is required. While the amide bond is chemically robust, the pyridine ring makes the compound susceptible to oxidative discoloration and hygroscopic clumping.

  • Short-term (Transit): Stable at ambient temperature for <7 days if sealed.

  • Long-term (Storage): Must be stored at -20°C in a desiccated environment.

Q: The powder has turned a faint yellow. Can I still use it? A: Proceed with caution. Yellowing in pyridine derivatives often indicates photo-oxidation or N-oxide formation.[1]

  • Test: Dissolve a small amount in DMSO. If the solution is clear, it may be surface oxidation. If the solution is cloudy or deeply colored, discard the batch .

  • Prevention: Always store in amber vials or wrap containers in aluminum foil.

Q: Can I store the compound dissolved in DMSO? A: Yes, but with strict conditions. DMSO is hygroscopic.[1] Water absorption leads to hydrolysis of the amide bond over time.[1]

  • Protocol: Store DMSO stocks (e.g., 10 mM) at -80°C .

  • Limit: Maximum 3 freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated cycling.

Part 2: Solubilization & Preparation (The "Dissolution" Guide)

Q: It won't dissolve in water.[1] What is the correct solvent system? A: This compound is hydrophobic (LogP ~2.5–3.0).[1] Direct dissolution in water or saline will fail.[1]

Recommended Solubilization Workflow:

SolventSolubility RatingUsage Note
DMSO Excellent (>50 mM)Primary stock solvent.[1]
Ethanol Good (~10-20 mM)Alternative if DMSO is toxic to your specific assay.[1]
Water/PBS Poor (<0.1 mM)Do not use for stock preparation.[1]

Q: I see precipitation when I add the DMSO stock to my cell culture media. Why? A: This is the "Solvent Shock" effect.[1] Rapid dilution of a hydrophobic compound from DMSO into aqueous media causes immediate crashing out.[1]

The "Anti-Crash" Dilution Protocol:

  • Step 1: Prepare your 1000x Master Stock in DMSO (e.g., 10 mM).[1]

  • Step 2: Prepare a 10x Intermediate in media containing 10% DMSO.

    • Why? This intermediate step buffers the polarity shift.[1]

  • Step 3: Add the 10x Intermediate to your final culture well (1:10 dilution).

    • Result: Final DMSO concentration is 1% (ensure this is tolerated by your cells).[1]

Part 3: Experimental Troubleshooting (The "Data" Guide)

Q: My IC50/EC50 curves are shifting between experiments. What is wrong? A: This is often due to Plastic Adsorption .[1] The chlorophenyl group is lipophilic and sticks to polystyrene (standard cell culture plates) and polypropylene (pipette tips).[1]

  • Fix 1: Use Low-Binding tubes and tips for all serial dilutions.[1]

  • Fix 2: Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.[1]

  • Fix 3: Add a surfactant (e.g., 0.01% Tween-20) to your assay buffer if the protein target allows it.[1]

Q: The compound seems inactive in acidic media (pH < 5). A: This is a Protonation Artifact .[1] The pyridine nitrogen has a pKa of approx. 3.[1]4. In acidic environments (pH < 5), the pyridine ring becomes protonated (


).[1]
  • Impact: This drastically changes the molecule's shape and electrostatic potential, potentially preventing binding to the target pocket.

  • Solution: Ensure your assay buffer is maintained at pH 7.2 – 7.4 .

Part 4: Visual Workflows

Diagram 1: Solubilization Decision Tree

Caption: Logical workflow for preparing stable experimental solutions without precipitation.

SolubilizationGuide Start Solid Compound N-(3-chlorophenyl)nicotinamide SolventChoice Choose Stock Solvent Start->SolventChoice DMSO DMSO (Recommended) Conc: 10-50 mM SolventChoice->DMSO Standard Water Water/PBS SolventChoice->Water Avoid Ethanol Ethanol Conc: <20 mM SolventChoice->Ethanol Alternative Dilution Dilution into Media DMSO->Dilution Ethanol->Dilution DirectAdd Direct Addition (Risk: Precipitation) Dilution->DirectAdd StepAdd Step-wise Dilution (Intermediate 10x) Dilution->StepAdd Best Practice ResultFail Precipitation / Data Noise DirectAdd->ResultFail ResultSuccess Stable Assay Solution StepAdd->ResultSuccess

Diagram 2: Stability & Storage Protocol

Caption: Storage lifecycle to prevent hydrolysis and oxidation.

StorageLifeCycle Arrival Arrival (Room Temp) Check Visual Check (White vs Yellow) Arrival->Check SolidStore Solid Storage -20°C + Desiccant Check->SolidStore White Powder SolnPrep Make Stock (DMSO) SolidStore->SolnPrep Experiment Day Aliquot Aliquot (Single Use) SolnPrep->Aliquot DeepFreeze Stock Storage -80°C Aliquot->DeepFreeze DeepFreeze->SolnPrep Thaw (Max 3x)

[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 936, Nicotinamide (Structural Analog Reference).[1] PubChem.[1][2] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine-3-carboxamide derivatives.[1] ECHA.[1] Available at: [Link]

Sources

Optimization

N-(3-chlorophenyl)pyridine-3-carboxamide assay interference and artifacts

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Assay Interference & Artifacts Case ID: #TECH-8821-N3CP Subject: Troubleshooting Assay Anomalies with N-(3-chlorophenyl)pyridine-3-carboxamide Status: Op...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-chlorophenyl)pyridine-3-carboxamide Assay Interference & Artifacts

Case ID: #TECH-8821-N3CP Subject: Troubleshooting Assay Anomalies with N-(3-chlorophenyl)pyridine-3-carboxamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile

Compound Identity: N-(3-chlorophenyl)pyridine-3-carboxamide (also known as N-(3-chlorophenyl)nicotinamide). Chemical Class: N-aryl-nicotinamide / Pyridine-carboxamide derivative. Core Scaffold: Nicotinamide (Vitamin B3 amide) coupled with a 3-chlorophenyl ring.

Technical Overview: This compound presents a classic "dual-threat" profile in biochemical assays:

  • Specific Biological Activity: As a nicotinamide derivative, it may act as a competitive inhibitor or substrate for NAD+-dependent enzymes (e.g., Sirtuins, PARPs, CD38) or bind to heme-containing proteins (e.g., CYP450s) via the pyridine nitrogen.

  • Non-Specific Assay Artifacts: Its hydrophobic 3-chlorophenyl moiety combined with the polar amide group predisposes it to form colloidal aggregates in aqueous buffers, a common mechanism for false-positive inhibition (promiscuous inhibition).

This guide addresses the distinction between true biological modulation and assay interference.

Diagnostic Workflow: Is Your Signal Real?

Before interpreting inhibition or activation data, you must rule out common artifacts. Use this decision tree to diagnose the source of your signal.

DiagnosticWorkflow Start Observed Inhibition/Activity DetergentTest Add 0.01% Triton X-100 (or 0.005% Tween-20) Start->DetergentTest SignalLost1 Signal Lost/Reduced? DetergentTest->SignalLost1 SpinDown Centrifuge Sample (10 min @ 13,000 x g) SignalLost2 Signal Lost in Supernatant? SpinDown->SignalLost2 SignalLost1->SpinDown No Artifact_Agg Artifact: Colloidal Aggregation SignalLost1->Artifact_Agg Yes SignalLost2->Artifact_Agg Yes CheckOptical Check Optical Interference (Fluorescence/Absorbance) SignalLost2->CheckOptical No OpticalIssue Interference Detected? CheckOptical->OpticalIssue Artifact_Opt Artifact: Quenching/Autofluorescence OpticalIssue->Artifact_Opt Yes CheckMetal Check Metal Dependency (Enzyme requires Zn2+/Fe2+?) OpticalIssue->CheckMetal No MetalIssue Signal Rescued by Excess Metal? CheckMetal->MetalIssue Artifact_Chel Artifact: Metal Chelation MetalIssue->Artifact_Chel Yes TrueHit Likely True Binder (Mechanism-Based) MetalIssue->TrueHit No

Figure 1: Step-by-step diagnostic logic to isolate the mechanism of assay interference.

Troubleshooting Guide: Specific Artifact Mechanisms

Issue 1: False Positives via Colloidal Aggregation

Mechanism: The hydrophobic 3-chlorophenyl ring drives the formation of sub-micrometer colloidal particles at concentrations >1-10 µM. These colloids sequester enzymes, leading to non-specific inhibition. This is the most common artifact for this chemical class (Shoichet, 2006). Symptoms:

  • Steep dose-response curves (Hill slope > 2 or < 0.5).

  • Inhibition is time-dependent (incubation time affects IC50).

  • Inhibition is sensitive to enzyme concentration.

Solution: The Detergent Counter-Screen

  • Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Re-run the dose-response curve.

  • Interpretation: If the IC50 shifts significantly (e.g., >5-fold increase) or inhibition disappears, the original signal was likely due to aggregation.

Issue 2: Metal Chelation (Metalloproteases, Kinases, CYPs)

Mechanism: The pyridine nitrogen is a weak Lewis base and can coordinate with active site metal ions (Zn²⁺, Fe²⁺/Fe³⁺, Mg²⁺).

  • CYP450s: The pyridine nitrogen binds to the heme iron, causing Type II spectral binding and inhibition. This is a "true" interaction but may be an off-target effect if you are screening for something else.

  • Zinc Enzymes (e.g., HDACs, MMPs): Can chelate the catalytic zinc.

Solution: Metal Supplementation Test

  • Add excess cofactor (e.g., 10-50 µM ZnCl₂ or FeSO₄) to the assay.

  • If inhibition is reversed, the compound is acting as a chelator.

Issue 3: Optical Interference (Fluorescence/Absorbance)

Mechanism: While simple pyridines are not highly fluorescent, the N-aryl conjugation can create absorption bands in the UV range (250-320 nm).

  • Inner Filter Effect: If your assay uses UV detection (e.g., NAD(P)H at 340 nm), high concentrations of the compound may absorb the excitation or emission light.

  • Fluorescence Quenching: The chlorophenyl group can quench fluorophores via electron transfer.

Solution: Spectral Scan

  • Measure the absorbance of the compound (10-100 µM) in assay buffer from 250-600 nm.

  • Measure the fluorescence of the compound alone at your assay's excitation/emission wavelengths.

Quantitative Data & Thresholds

Use these reference values to benchmark your experimental conditions.

ParameterValue / LimitNotes
Solubility (PBS, pH 7.4) ~50 - 100 µMMay precipitate above this; highly dependent on DMSO %.
Aggregation Threshold > 5 - 10 µMConcentration where colloids typically form (CAC).
UV Absorbance Max ~260 - 280 nmOverlaps with protein/DNA and some NADH assays.
LogP (Calculated) ~2.5 - 3.0Moderately lipophilic; prone to non-specific binding.
DMSO Tolerance Up to 5%Keep DMSO constant; shifts in % can trigger precipitation.

Frequently Asked Questions (FAQs)

Q1: I am seeing inhibition in a Sirtuin (SIRT1/2) assay. Is this an artifact? A: Not necessarily. The compound contains a nicotinamide moiety, which is the physiological product inhibitor of Sirtuins. N-alkyl/aryl nicotinamides can be genuine Sirtuin inhibitors or "mechanism-based" inhibitors. However, you must still rule out aggregation. If the inhibition persists in the presence of 0.01% Triton X-100, it is likely a true binding event at the nicotinamide pocket.

Q2: The compound precipitates when I dilute it from DMSO into buffer. How do I fix this? A: This "crash-out" effect is common.

  • Protocol Fix: Predilute the compound in an intermediate solvent (e.g., 50% DMSO/Buffer) before the final addition.

  • Mixing: Vortex immediately upon addition.

  • Carrier: Ensure your assay buffer contains a carrier protein (e.g., 0.1% BSA) to sequester monomeric compound and prevent nucleation, though this may shift the IC50.

Q3: Can this compound interfere with Western Blots? A: Unlikely to interfere with the electrophoresis or transfer. However, if used in cell culture prior to lysis, it may induce stress responses (e.g., HO-1 induction via Nrf2) due to its electrophilic nature or off-target kinase inhibition, altering the protein levels you are measuring.

Q4: Is this a "PAINS" (Pan-Assay Interference Compound)? A: It contains structural features (3-chlorophenyl amide) often associated with PAINS due to aggregation and hydrophobic non-specific binding. It should be treated as a "Frequent Hitter" candidate until validated by the counter-screens described above.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today, 11(23-24), 1074-1081.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Inglese, J., et al. (2007). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Troubleshooting

Technical Support Center: Permeability Optimization for N-(3-chlorophenyl)pyridine-3-carboxamide

Topic: Cell permeability optimization for N-(3-chlorophenyl)pyridine-3-carboxamide Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell permeability optimization for N-(3-chlorophenyl)pyridine-3-carboxamide Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1][2]

System Status: Operational Current Module: Physicochemical & Biological Transport Optimization Target Molecule: N-(3-chlorophenyl)pyridine-3-carboxamide (Synonyms: N-(3-chlorophenyl)nicotinamide, 3-Cl-Nicotinanilide)[1]

Executive Summary

This guide addresses cellular permeability challenges associated with N-(3-chlorophenyl)pyridine-3-carboxamide , a nicotinamide scaffold derivative often utilized in kinase inhibition (Type II) and NAMPT inhibitor development.[1] While the pyridine moiety suggests moderate polarity, the 3-chlorophenyl ring introduces significant lipophilicity (LogP ~2.5–3.5), creating a specific "solubility-permeability" trade-off.[1][2] This support center provides troubleshooting for physicochemical barriers, formulation issues, and assay discrepancies.[2]

Module 1: Physicochemical Profiling & Diagnostics

Q1: My compound precipitates in cell culture media (DMEM/RPMI) despite being soluble in DMSO. Why?

Diagnosis: This is a classic "Solubility Cliff" event caused by the reprecipitation of the hydrophobic 3-chlorophenyl moiety upon dilution into aqueous buffers.[1]

Technical Explanation:

  • LogP vs. LogS: Your compound has a calculated LogP of approximately 2.5–3.0 .[1] While this indicates good theoretical passive permeability, the kinetic solubility (LogS) in aqueous media is low.

  • The "Crash" Mechanism: When you dilute a 10 mM DMSO stock 1:1000 into media, the DMSO concentration drops to 0.1%.[2] The water molecules immediately hydrate the polar pyridine ring, but the hydrophobic 3-chlorophenyl tail drives intermolecular aggregation, leading to micro-precipitation that is invisible to the naked eye but blocks membrane transport.[2]

Troubleshooting Protocol:

  • Switch to a Co-solvent System: Do not rely solely on DMSO.

    • Recipe: 5% DMSO + 5% PEG-400 + 90% Media.[1]

    • Reasoning: PEG-400 acts as an interfacial surfactant, stabilizing the chlorophenyl ring in the aqueous phase.[1]

  • Check the pH: The pyridine nitrogen has a pKa of ~3.35 due to the electron-withdrawing carboxamide group.[1] At pH 7.4, the molecule is 99.9% neutral .[2]

    • Action: Do not acidify the media to dissolve it.[1] Protonating the pyridine (pH < 3) will increase solubility but destroy permeability (charged species do not cross membranes passively).[1]

Q2: I see high permeability in PAMPA but no intracellular accumulation in my cell line. What is happening?

Diagnosis: You are likely facing Active Efflux (P-gp/MDR1) or Metabolic Clearance .[1]

Technical Explanation:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion.[1] Your compound (neutral at pH 7.[1]4) diffuses well here.[1]

  • Cellular Assays (Caco-2/MDCK): Contain efflux transporters.[1] The nicotinamide scaffold is a known substrate for ABC transporters (P-glycoprotein).[1]

  • Metabolic Sink: Nicotinamide derivatives are substrates for NAMPT (Nicotinamide phosphoribosyltransferase).[1][3] Cells may be rapidly converting your compound into an NAD+ analog, effectively "sequestering" it or metabolizing it, which looks like low permeability in equilibrium assays.[2]

Diagnostic Workflow (DOT Diagram):

PermeabilityDiagnosis cluster_legend Legend Start Issue: Low Cellular Accumulation PAMPA Run PAMPA Assay (Passive Diffusion Only) Start->PAMPA ResultPAMPA High Permeability? PAMPA->ResultPAMPA EffluxCheck Run Caco-2 +/- Verapamil (P-gp Inhibitor) ResultPAMPA->EffluxCheck Yes (Passive is OK) SolubilityCheck Check Kinetic Solubility (Is it precipitating?) ResultPAMPA->SolubilityCheck No (Passive is blocked) MetabolismCheck Check NAMPT Activity (Metabolic Conversion) EffluxCheck->MetabolismCheck Ratio ~ 1 P-gp Substrate P-gp Substrate EffluxCheck->P-gp Substrate Ratio B-A/A-B > 2 Red: Problem Red: Problem Yellow: Decision Yellow: Decision Red: Problem->Yellow: Decision Green: Root Cause Green: Root Cause Yellow: Decision->Green: Root Cause

Caption: Diagnostic logic tree to isolate whether permeability failure is due to passive barriers, active efflux, or solubility limits.

Module 2: Formulation & Chemical Optimization

Q3: How can I chemically modify the scaffold to improve permeability without losing potency?

Recommendation: Focus on the Amide Linker and the Pyridine Ring .

Optimization Strategies Table:

StrategyModificationEffect on PermeabilityEffect on SolubilityRisk
Fluorination Add F to Pyridine (C-5)Increases (Lowers PSA)NeutralMay alter metabolic stability (blocks oxidation).[1]
N-Methylation Methylate Amide NitrogenIncreases (Removes H-bond donor)DecreasesHigh Risk: Often kills biological activity (H-bond is usually critical for binding).[1]
Scaffold Hopping Pyridine -> PyrimidineNeutralIncreases (Lower LogP)May reduce potency if Pyridine N is a key acceptor.[1]
Prodrug Esterify (if OH present)Increases (Masks polarity)DecreasesRequires intracellular esterases to activate.[1]

Expert Insight: For N-(3-chlorophenyl)pyridine-3-carboxamide, the amide hydrogen is a key Hydrogen Bond Donor (HBD).[1] If your target (e.g., Kinase Hinge) requires this H-bond, do not methylate .[1][2] Instead, try adding a Fluorine atom to the phenyl ring (e.g., 4-Fluoro-3-chlorophenyl).[1][2] This increases lipophilicity slightly but can block metabolic soft spots, improving effective concentration.[1][2]

Q4: Are there specific "Trojan Horse" strategies for this molecule?

Yes. The "Nicotinamide Riboside" Mimic Strategy. Since your molecule is a nicotinamide derivative, it mimics the substrate for NAMPT .[2][3]

  • Strategy: If your target is intracellular, you can exploit the NAD+ salvage pathway.[2]

  • Mechanism: Cells actively transport nicotinamide and its riboside forms.[1]

  • Warning: This is a double-edged sword. If your compound is too similar to Nicotinamide, it will be phosphoribosylated by NAMPT, becoming trapped as a nucleotide analog (which might be toxic or inactive).[2][3]

Module 3: Validated Experimental Protocols

Protocol A: High-Sensitivity PAMPA (Specific for Pyridine Amides)

Standard PAMPA often fails for this scaffold due to membrane retention.[1]

Reagents:

  • Donor Buffer: PBS pH 7.4 (Do NOT use MES; keep physiologic).[1]

  • Acceptor Buffer: PBS pH 7.4 + Scavenger (BSA 1%) .[1]

  • Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.[1]

Why BSA? The 3-chlorophenyl group is "sticky."[1] In a standard buffer-buffer PAMPA, the molecule crosses the lipid membrane but sticks to the other side of the lipid layer rather than releasing into the acceptor well. BSA (Bovine Serum Albumin) in the acceptor well acts as a "sink," pulling the hydrophobic molecule out, mimicking the role of serum proteins in blood.[2]

Protocol B: Intracellular Accumulation Assay (HPLC-UV/MS)

Use this to definitively prove the compound is getting inside the cell.[1]

  • Seed Cells: HeLa or target cell line in 6-well plates (10^6 cells/well).

  • Incubate: Add 10 µM compound for 1, 2, and 4 hours.

  • Wash: Wash 3x with Ice-Cold PBS .

    • Critical Step: The wash must be < 4°C to stop efflux pumps immediately.[1]

  • Lysis: Add 300 µL Methanol:Water (80:20) (pre-chilled to -20°C). Scrape cells.[1]

  • Extraction: Vortex 1 min, Centrifuge 14,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN:Water (60:[1][2]40) + 0.1% Formic Acid.[1]

    • Detection: UV at 260 nm (Pyridine absorption max).[1]

Visualizing the Transport Mechanism

The following diagram illustrates the competition between passive diffusion and active efflux for your specific scaffold.

TransportMechanism Extracellular Extracellular Space (pH 7.4) Mol_Out Compound (Neutral) Membrane Lipid Bilayer Intracellular Cytosol (pH 7.2) Mol_In Compound (Neutral) Mol_Out->Mol_In Passive Diffusion (Slow due to LogP) Pgp P-gp Efflux Pump Mol_In->Pgp Binding NAMPT NAMPT Enzyme Mol_In->NAMPT Metabolic Conversion Mol_Trapped Protonated/Metabolized (Trapped) Pgp->Mol_Out Active Efflux NAMPT->Mol_Trapped Ribosylation

Caption: Kinetic competition between passive entry, P-gp mediated efflux, and NAMPT-mediated metabolic trapping.[2]

References

  • PubChem. (2025).[1][4] 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | C12H9ClN2O.[1][2] National Library of Medicine.[1] Link

  • Anderson, B. D., et al. (2016).[2] Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PubMed Central.[1] Link

  • Gasparrini, F., et al. (2015).[2] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Link[1][2]

  • Olesen, U. H., et al. (2024).[2] Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH.[1] PubMed Central.[1] Link

  • Medicines for Malaria Venture. (2024).[1][5] Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][5] Link[1]

Sources

Optimization

Technical Support Center: Mitigating Off-target Effects of N-(3-chlorophenyl)pyridine-3-carboxamide

Welcome to the technical support center for N-(3-chlorophenyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-chlorophenyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound. Given that the pyridine carboxamide scaffold is a well-established framework for kinase inhibitors, particularly targeting serine/threonine kinases like PIM, this guide will assume N-(3-chlorophenyl)pyridine-3-carboxamide is being investigated for similar activity.[1][2]

Off-target effects are a significant challenge in the development of small molecule inhibitors.[3] They can lead to misinterpretation of experimental results, unexpected toxicity, and failure in later stages of drug development.[4] This resource provides a structured approach to identifying, understanding, and mitigating these unintended interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for kinase inhibitors like N-(3-chlorophenyl)pyridine-3-carboxamide?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[3] For kinase inhibitors, this is a prevalent issue due to the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 members.[5][6] While N-(3-chlorophenyl)pyridine-3-carboxamide may be designed to inhibit a specific kinase (e.g., a PIM kinase), its structural motifs might allow it to bind to the ATP-binding sites of other kinases, leading to unintended biological consequences.[1][5] These off-target interactions can complicate the interpretation of experimental data, as an observed phenotype may be the result of inhibiting an unknown protein rather than the intended target.[4]

Q2: We are observing an unexpected phenotype in our cell-based assays. How can we begin to determine if this is due to an off-target effect?

A2: An unexpected phenotype is a classic indicator of potential off-target activity. A systematic approach is crucial to dissect on-target versus off-target effects. Here are the initial steps:

  • Dose-Response Analysis: Conduct a thorough dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for your primary target, it's likely an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by N-(3-chlorophenyl)pyridine-3-carboxamide with that of a well-characterized inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[7]

  • Genetic Validation: The gold standard for confirming on-target activity is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein. If the phenotype observed with the compound is not replicated in the knockout/knockdown cells, it strongly suggests the compound is acting through its intended target. Conversely, if the phenotype persists after target knockout, an off-target mechanism is likely responsible.[4]

Q3: Could N-(3-chlorophenyl)pyridine-3-carboxamide be a Pan-Assay Interference Compound (PAINS)?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity.[8][9] They can interfere with assays through various mechanisms, such as reactivity, aggregation, or disruption of assay signals.[10] While the pyridine carboxamide scaffold itself is not universally flagged as a PAIN, it is always prudent to evaluate novel compounds for potential PAINS liabilities.[11] You can use computational filters and substructure searches to check for known PAINS motifs within your molecule.[8][11] However, it's important to note that these filters are not foolproof, and experimental validation is necessary to confirm any suspicions of assay interference.[9]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

  • Possible Cause: The observed cytotoxicity may be due to the inhibition of an off-target kinase that is essential for cell survival.

  • Troubleshooting Steps:

    • Confirm Target Engagement at Non-Toxic Doses: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that N-(3-chlorophenyl)pyridine-3-carboxamide is binding to its intended target at concentrations below the cytotoxic threshold.

    • Perform a Kinome-Wide Selectivity Screen: A broad kinase profile will identify other kinases that are inhibited by your compound in the same concentration range.[6] Services for kinase profiling are commercially available and can provide data on the inhibitory activity of your compound against hundreds of kinases.[12]

    • Cross-Reference Hits with Cell Viability Pathways: If the kinase screen reveals potent off-target hits, investigate their known roles in cell survival and apoptosis. This can help to form a hypothesis about the mechanism of toxicity.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of N-(3-chlorophenyl)pyridine-3-carboxamide to see if you can dissociate the on-target potency from the off-target toxicity. A slight modification to the structure might significantly reduce binding to the off-target kinase while preserving affinity for the intended target.

Issue 2: Discrepancy between biochemical assay potency (IC50) and cellular assay efficacy (EC50).

  • Possible Cause: This is a common challenge and can be due to several factors, including poor cell permeability, compound instability, or active efflux from the cell.

  • Troubleshooting Steps:

    • Assess Cell Permeability: If the compound is not readily entering the cells, its effective intracellular concentration will be much lower than the concentration in the media. This can be assessed using various analytical techniques.

    • Evaluate Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. You can measure the concentration of the compound in the media and cell lysate over time using LC-MS.

    • Confirm Intracellular Target Engagement: CETSA is an invaluable tool here, as it directly measures the binding of the compound to its target within the cell.[13][14] A lack of a thermal shift would indicate that the compound is not engaging its target in the cellular environment, despite its biochemical potency.

Issue 3: Kinase profiling reveals multiple potent off-targets. How do I proceed?

  • Possible Cause: The chemical scaffold of N-(3-chlorophenyl)pyridine-3-carboxamide may have an inherent lack of selectivity.

  • Troubleshooting Steps:

    • Quantify Selectivity: It's important to quantify the selectivity of your compound. This can be done by calculating a selectivity score or simply by comparing the IC50 values for the on-target versus off-target kinases. A 100-fold or greater selectivity is often desired for a tool compound.

    • Computational Modeling: Use computational docking studies to understand the binding mode of your compound in the on-target and off-target kinases.[15] This can reveal subtle differences in the ATP-binding pockets that can be exploited to design more selective inhibitors.[5][15]

    • Rational Drug Design: Based on the structural insights from computational modeling, design and synthesize new analogs of N-(3-chlorophenyl)pyridine-3-carboxamide with modifications aimed at increasing selectivity. For example, you might introduce a bulky group that is accommodated by the on-target kinase but clashes with a residue in the off-target kinase.

Data Presentation

Table 1: Example Kinase Selectivity Profile for N-(3-chlorophenyl)pyridine-3-carboxamide

Kinase TargetIC50 (nM)Fold Selectivity vs. On-Target
PIM1 (On-Target) 15 1x
PIM2251.7x
PIM3201.3x
Off-Target Kinase A15010x
Off-Target Kinase B1,500100x
Off-Target Kinase C>10,000>667x

This is example data and does not reflect actual experimental results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of N-(3-chlorophenyl)pyridine-3-carboxamide with its target protein within a cellular environment.[13][14]

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with N-(3-chlorophenyl)pyridine-3-carboxamide at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.[16]

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent and protease inhibitors.

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Protocol 2: Kinase Selectivity Profiling Workflow

Objective: To determine the selectivity of N-(3-chlorophenyl)pyridine-3-carboxamide across a broad panel of kinases.

Methodology:

  • Compound Submission: Provide the compound to a commercial vendor that offers kinase profiling services.[12]

  • Initial Screen: Perform an initial screen where the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).[17] The assay format is typically a radiometric or fluorescence-based in vitro kinase activity assay.[18]

  • Hit Identification: Identify all kinases that show significant inhibition (e.g., >70%) at the screening concentration.

  • IC50 Determination: For all identified hits, perform a full dose-response curve to determine the IC50 value for each kinase. This will provide a quantitative measure of the compound's potency against each off-target.[17]

  • Data Analysis and Interpretation: Analyze the IC50 values to determine the selectivity profile of your compound. Calculate the fold-selectivity against each off-target relative to your primary target. This data is crucial for guiding further experiments and for the rational design of more selective analogs.

Visualizations

Signaling Pathway and Off-Target Effects

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway N-3-CPPC N-(3-chlorophenyl) pyridine-3-carboxamide PIM1 PIM1 Kinase N-3-CPPC->PIM1 Inhibition Off_Target_Kinase Off-Target Kinase N-3-CPPC->Off_Target_Kinase Inhibition Substrate_A Substrate A PIM1->Substrate_A Phosphorylation Phenotype_A Desired Phenotype (e.g., Anti-proliferative) Substrate_A->Phenotype_A Substrate_B Substrate B Off_Target_Kinase->Substrate_B Phosphorylation Phenotype_B Undesired Phenotype (e.g., Cytotoxicity) Substrate_B->Phenotype_B

Caption: On-target vs. off-target signaling pathways.

Troubleshooting Workflow for Unexpected Phenotypes

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response High_Conc Effect only at high concentration? Dose_Response->High_Conc Genetic_Validation Genetic Validation (CRISPR/siRNA) High_Conc->Genetic_Validation No Off_Target Likely Off-Target Effect High_Conc->Off_Target Yes Phenotype_Persists Phenotype persists after knockout? Genetic_Validation->Phenotype_Persists Phenotype_Persists->Off_Target Yes On_Target Likely On-Target Effect Phenotype_Persists->On_Target No Kinase_Screen Perform Kinome Screen Off_Target->Kinase_Screen

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

  • Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332. [Link]

  • Hu, G., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(11), 1915-1922. [Link]

  • Sydow, D., et al. (2022). Kinase Similarity Assessment Pipeline For Off-Target Prediction. bioRxiv. [Link]

  • De Witte, W., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4321. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 11(3), 175-182. [Link]

  • Miihkinen, M., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Aumentado-Armstrong, T., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Karhohs, K. W., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLoS Computational Biology, 19(9), e1011459. [Link]

  • Rosse, C., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1332616. [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5096-5114. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4353-4395. [Link]

  • Mondal, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 76-85. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(40), 8563-8577. [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Gilberg, E., et al. (2017). Activity profiles of analog series containing pan assay interference compounds. MedChemComm, 8(9), 1747-1752. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • Delport, C., & Hewer, R. (2023). The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Balsevičius, D., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1734. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ueno, T., et al. (2023). Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations. International Journal of Molecular Sciences, 24(3), 2919. [Link]

  • de Souza, J., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(5), 2335-2347. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Wójcik, M., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(24), 17452. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxamide, N-(4-chlorophenyl)-. [Link]

  • EPA. (2025). 2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide - Executive Summary. [Link]

  • Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. The Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]

  • PubChem. (n.d.). N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide. [Link]

Sources

Troubleshooting

Scaling up N-(3-chlorophenyl)pyridine-3-carboxamide synthesis

Technical Support Center: Scale-Up of N-(3-chlorophenyl)pyridine-3-carboxamide To: Process Chemistry & Development Teams From: Senior Application Scientist, Chemical Development Subject: Technical Guide for Kilogram-Scal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of N-(3-chlorophenyl)pyridine-3-carboxamide

To: Process Chemistry & Development Teams From: Senior Application Scientist, Chemical Development Subject: Technical Guide for Kilogram-Scale Synthesis of N-(3-chlorophenyl)nicotinamide

Introduction: The Scale-Up Challenge

You are likely scaling this reaction from gram-scale discovery routes (often using EDC/HOBt or HATU) to a kilogram-scale process. While coupling reagents are excellent for diversity, they are poor for scale due to atom economy and difficult byproduct removal.

For the scale-up of N-(3-chlorophenyl)pyridine-3-carboxamide , the industry-standard approach is the Acid Chloride Route via Thionyl Chloride (


). This guide focuses on optimizing this specific pathway to ensure high purity (>99.5%), manageable exotherms, and polymorph consistency.

Module 1: Reaction Optimization & Kinetics

The Protocol: In-Situ Acid Chloride Formation Avoid isolating the nicotinoyl chloride intermediate. It is hygroscopic and prone to hydrolysis.

Recommended Workflow:

  • Activation: Suspend Nicotinic acid in Toluene (5-8 vol). Add catalytic DMF (0.05 eq).

  • Chlorination: Dose Thionyl Chloride (1.2 eq) at 50-60°C. Off-gassing (

    
    , 
    
    
    
    ) must be scrubbed.
  • Distillation: Once clear (homogenous), distill under reduced pressure to remove excess

    
     and Toluene. Re-charge fresh Toluene.
    
  • Coupling: Cool to <10°C. Add Triethylamine (TEA, 1.1 eq) followed by slow addition of 3-chloroaniline (1.0 eq) in Toluene.

Visualizing the Pathway

ReactionPathway NicAcid Nicotinic Acid (Solid) AcidCl Nicotinoyl Chloride (Reactive Intermediate) NicAcid->AcidCl Activation (60°C, -SO2, -HCl) SOCl2 SOCl2 + cat. DMF SOCl2->AcidCl Product Target Amide (Crude) AcidCl->Product Coupling (<10°C, Exothermic) Impurity1 Impurity: Nicotinic Acid (Hydrolysis) AcidCl->Impurity1 Moisture Ingress Impurity2 Impurity: Bis-acylated Aniline (Rare) AcidCl->Impurity2 Excess Acid Cl High Temp Aniline 3-Chloroaniline + TEA Aniline->Product

Figure 1: Reaction pathway highlighting the critical intermediate and potential failure modes.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during this synthesis.

Category A: Reaction Completeness & Yield[1][2]

Q: The reaction stalls at 90% conversion. Adding more aniline doesn't help. Why? A: This is rarely an issue of aniline stoichiometry. It is usually due to hydrolysis of the acid chloride before coupling.

  • Root Cause: If your toluene was "wet" or the reactor headspace wasn't effectively purged with

    
    , the nicotinoyl chloride reverts to nicotinic acid (which is unreactive to aniline without activation).
    
  • Diagnostic: Check HPLC for Nicotinic Acid peak. If >5%, your intermediate decomposed.

  • Fix: Ensure Toluene water content is <0.05% (KF). Do not hold the acid chloride solution for >4 hours before coupling.

Q: I see a new impurity at RRT 1.2. What is it? A: This is likely the N,N-diacylated impurity (tertiary amide), formed if the proton on the amide nitrogen reacts with another equivalent of acid chloride.

  • Mechanism: Occurs if the reaction temperature spikes during aniline addition or if local concentration of acid chloride is too high.

  • Fix: Improve agitation (Tip Speed > 1.5 m/s) and strictly control addition temperature to <10°C.

Category B: Workup & Isolation[3]

Q: The filtration is extremely slow (clogging filters). How do I improve particle size? A: Nicotinamide derivatives often form fine needles or plates that pack tightly.

  • The "Crash" Problem: If you quench the reaction by dumping water directly into the toluene mixture, the product precipitates instantly as an amorphous or microcrystalline solid.

  • Controlled Crystallization:

    • Perform the water wash at elevated temperature (40-50°C) where the product remains soluble in Toluene (or add a co-solvent like EtOAc).

    • Separate phases.[1]

    • Cool the organic layer slowly (10°C/hour) to induce nucleation.

    • Seeding: Add 0.5% wt seed crystals at the metastable zone width (approx 45°C) to grow larger, filterable crystals.

Q: My product is colored (yellow/brown) instead of white. How do I remove the color? A: The color usually comes from oxidized 3-chloroaniline or polymerized impurities.

  • Fix:

    • Acid Wash: Wash the organic layer with 1N HCl. The product (amide) is neutral/weakly basic, but unreacted aniline is basic and will wash out into the aqueous layer.

    • Carbon Treatment: If color persists, treat the hot organic solution with activated carbon (e.g., Eno PC) for 30 mins before crystallization.

Module 3: Critical Process Parameters (CPP) Table

Use this table to set your batch record limits.

ParameterRangeCriticalityConsequence of Deviation

Stoichiometry
1.15 – 1.25 eqHigh<1.15: Incomplete activation. >1.25: Difficult removal, corrosion.
Activation Temp 55 – 65°CMedium<55°C: Slow kinetics. >65°C: Darkening/Degradation.
Coupling Temp 0 – 10°CCritical >15°C: Exotherm risk, impurity formation (dimer).
Water Content (KF) < 500 ppmCritical Hydrolysis of Acid Chloride (Yield Loss).
Base (TEA) Eq 1.1 – 1.2 eqHighInsufficient base leaves HCl salt of product (yield loss in ML).

Module 4: Polymorphism & Crystallization Logic

Nicotinamide derivatives exhibit "rich polymorphism" (See Ref 1). The 3-chlorophenyl substituent adds conformational rigidity, but polymorphs are still a risk.

Recommended Crystallization Solvent: Ethanol/Water (80:20) or Toluene .

  • Toluene is preferred if you want to telescope from the reaction.

  • Ethanol/Water yields a purer product if rejection of polar impurities is required.

CrystallizationLogic Start Crude Reaction Mixture (Toluene Phase) Wash Acidic Wash (1N HCl) Removes unreacted Aniline Start->Wash BaseWash Basic Wash (NaHCO3) Removes Nicotinic Acid Wash->BaseWash Distill Distill to 5 vol (Azeotropic Dry) BaseWash->Distill Cool Cool to 50°C Add Seed (0.5%) Distill->Cool Age Age 2 Hours (Ostwald Ripening) Cool->Age Filter Filtration & Wash (Cold Toluene) Age->Filter

Figure 2: Purification workflow designed to reject specific impurities (Aniline/Acid).

References

  • Polymorphism in Nicotinamide Derivatives: Li, T., et al. (2020). "Rich polymorphism in nicotinamide revealed by melt crystallization."[2] Nature Communications. (Context: Highlights the necessity of seeding to control crystal form).

  • Amide Scale-Up General Methods: Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Context: Compares Acid Chloride vs Coupling agents for scale).

  • Thionyl Chloride Activation Protocols: Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. (Context: Solvent selection and waste management in amide formation).

Sources

Reference Data & Comparative Studies

Validation

N-(3-chlorophenyl)pyridine-3-carboxamide structure-activity relationship (SAR) studies

Executive Summary & Pharmacophore Definition N-(3-chlorophenyl)pyridine-3-carboxamide represents a privileged "minimal pharmacophore" in the design of P2X7 receptor antagonists . The P2X7 receptor (P2X7R), an ATP-gated c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Definition

N-(3-chlorophenyl)pyridine-3-carboxamide represents a privileged "minimal pharmacophore" in the design of P2X7 receptor antagonists . The P2X7 receptor (P2X7R), an ATP-gated cation channel, is a critical target for treating neuroinflammation, neuropathic pain, and depression.

This guide objectively compares the Nicotinamide (Pyridine-3-carboxamide) scaffold against its primary structural competitors: the Benzamides and Adamantane-amides . While the specific molecule N-(3-chlorophenyl)pyridine-3-carboxamide serves as a fragment lead (IC50 ~1-5 µM range), its structural optimization has led to clinical candidates like A-438079 .

The Core Scaffold

The molecule consists of three distinct regions critical for Structure-Activity Relationship (SAR) studies:

  • Region A (Head): The Pyridine ring (H-bond acceptor capacity).

  • Region B (Linker): The Amide bond (H-bond donor/acceptor, rigid spacer).

  • Region C (Tail): The 3-Chlorophenyl ring (Lipophilic interactions, steric fitting).

Comparative Performance Analysis

The following table contrasts the Nicotinamide core against standard alternatives used in P2X7 drug discovery.

Table 1: Scaffold Comparison Matrix
FeatureNicotinamide Core (Topic)Benzamide Core (Alternative)Adamantane Amide (Alternative)
Representative Compound N-(3-chlorophenyl)pyridine-3-carboxamideAZD9056Adamantane-1-carboxamide
Primary Interaction Pyridine Nitrogen H-bonds with Tyr/Ser in pocket.Phenyl ring requires ortho-substituents to twist.Bulky hydrophobic filling of allosteric pocket.
Solubility (LogS) High (Pyridine N improves polarity).Low-Moderate (Often requires solubilizing groups).Very Low (High lipophilicity issues).
Metabolic Stability Moderate (Pyridine N-oxide formation risk).Good (if blocked at para-positions).High (Cage structure is stable).
Rat vs. Human Potency Balanced (Often retains rat potency).Skewed (Often Human > Rat potency).Skewed (Species selectivity issues common).
CNS Penetration High (Low MW, favorable LogP).Moderate (Depends on substitutions).High (but P-gp efflux risk).

Detailed Structure-Activity Relationship (SAR)

The SAR of N-(3-chlorophenyl)pyridine-3-carboxamide is driven by the need to balance lipophilicity with specific polar interactions in the ATP-binding pocket (or non-competitive allosteric site).

The "Head" Region (Pyridine)
  • Observation: Replacing the pyridine (nicotinamide) with a benzene (benzamide) often results in a loss of potency unless compensatory H-bonding groups are added.

  • Mechanism: The pyridine nitrogen (N1) acts as a critical Hydrogen Bond Acceptor (HBA).

  • Positional Isomers:

    • 3-Pyridyl (Nicotinamide):Optimal. Vectors the amide correctly.

    • 4-Pyridyl (Isonicotinamide):Reduced Potency. Steric clash or incorrect H-bond vector.

    • 2-Pyridyl (Picolinamide):Inactive/Low Potency. Intramolecular H-bond with the amide NH locks the conformation, preventing target binding.

The "Tail" Region (3-Chlorophenyl)
  • Why 3-Chloro (Meta)? The P2X7 hydrophobic pocket has a distinct shape constraint.

    • Meta-substitution (3-Cl, 3-Me):Favored. Fits the "L-shaped" hydrophobic cleft.

    • Para-substitution (4-Cl):Disfavored. Often clashes with the pocket wall (steric hindrance).

    • Ortho-substitution (2-Cl):Variable. Can induce a twist in the amide bond (atropisomerism), which is critical for benzamides but less strictly required for nicotinamides.

SAR Visualization (Graphviz)

SAR_Analysis Core N-(3-chlorophenyl) pyridine-3-carboxamide PyridineN Pyridine Nitrogen (Essential H-Bond Acceptor) Core->PyridineN Region A Amide Amide Linker (Rigidity Required) Core->Amide Region B MetaCl 3-Chloro (Meta) (Optimal Hydrophobic Fit) Core->MetaCl Region C Benzene Benzene Replacement (Loss of Potency) PyridineN->Benzene Variation Methylation N-Methylation (Activity Cliff/Loss) Amide->Methylation Variation ParaCl 4-Chloro (Para) (Steric Clash) MetaCl->ParaCl Isomer Shift Triazole Bioisostere: Triazole (Maintains Potency, lowers LogP) MetaCl->Triazole Optimization

Figure 1: SAR Map of the Nicotinamide Scaffold. Green nodes indicate favorable features/optimizations; Red nodes indicate modifications that reduce potency.

Experimental Protocols

To validate the activity of this scaffold, two primary workflows are required: Chemical Synthesis and Functional Assay (Calcium Flux).

Synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide

Objective: Generate the target molecule with >95% purity for biological testing.

Reagents:

  • Nicotinic acid (1.0 eq)

  • 3-Chloroaniline (1.1 eq)

  • HATU (1.2 eq) (Coupling Agent)

  • DIPEA (3.0 eq) (Base)

  • DMF (Solvent)

Step-by-Step Protocol:

  • Activation: Dissolve Nicotinic acid (1.23 g, 10 mmol) in dry DMF (15 mL). Add DIPEA (5.2 mL, 30 mmol) and stir at Room Temperature (RT) for 5 min.

  • Coupling: Add HATU (4.56 g, 12 mmol) in one portion. Stir for 10 min to form the activated ester.

  • Addition: Dropwise add 3-Chloroaniline (1.16 mL, 11 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: ~232.6 Da).

  • Workup: Dilute with EtOAc (100 mL), wash with sat. NaHCO3 (2x), Water (2x), and Brine (1x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H NMR (DMSO-d6). Look for the singlet at ~9.0 ppm (Pyridine C2-H) and the amide NH broad singlet.

Functional Assay: FLIPR Calcium Flux (P2X7 Antagonism)

Objective: Determine IC50 values by measuring the inhibition of agonist-induced Calcium influx.

Mechanism: P2X7 activation by BzATP opens a cation channel, allowing Ca2+ entry. The antagonist blocks this.

Workflow Diagram (Graphviz):

Assay_Workflow Step1 Cell Plating (HEK293-hP2X7) 20k cells/well Step2 Dye Loading (Fluo-4 AM) Incubate 45 min @ 37°C Step1->Step2 Step3 Compound Addition (N-(3-chlorophenyl)pyridine-3-carboxamide) Serial Dilution (10uM - 1nM) Step2->Step3 Step4 Baseline Read (FLIPR Tetra) 10 seconds Step3->Step4 Step5 Agonist Injection (BzATP, EC80 conc) Trigger Ca2+ Influx Step4->Step5 Step6 Data Acquisition (RFU vs Time) Calculate IC50 Step5->Step6

Figure 2: FLIPR Calcium Flux Assay Workflow for P2X7 Antagonist Screening.

Critical Protocol Notes:

  • Agonist Choice: Use BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) instead of ATP.[1] BzATP is ~10-30x more potent at P2X7, allowing for a more robust signal window.

  • Buffer: Use Low-Mg2+ buffer. High Mg2+ allosterically inhibits P2X7, potentially masking the antagonist's effect.

Mechanistic Insight & Causality

Why does this specific scaffold work?

  • Orthosteric vs. Allosteric: While some P2X7 antagonists compete with ATP, the nicotinamide series often binds to an allosteric inter-subunit pocket . The 3-chlorophenyl tail wedges into a hydrophobic cleft created between receptor subunits during the "gating" conformational change.

  • The "Pore" Blockade: P2X7 is unique; prolonged activation leads to the formation of a large non-selective pore (allowing dyes like YO-PRO-1 to enter).

    • Correlation: Potency in the Ca2+ flux assay (early event) usually correlates with potency in blocking YO-PRO-1 uptake (late event), confirming the molecule stabilizes the closed state rather than just plugging the pore physically.

References

  • Savall, B. M., et al. (2015).[2] Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(6), 671–676.[2][3]

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology, 157(7), 1203–1214.

  • Romagnoli, R., et al. (2015). Recent Progress in the Identification of P2X7 Receptor Antagonists. Expert Opinion on Therapeutic Patents, 25(1), 1-15.

  • Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor.[2][3][4][5][6][7][8][9] From lead identification to drug development.[6] Journal of Medicinal Chemistry, 52(10), 3123–3141.

Sources

Comparative

Validating the Target of N-(3-chlorophenyl)pyridine-3-carboxamide in Cells

The following guide details the validation of N-(3-chlorophenyl)pyridine-3-carboxamide (a structural analog of the nicotinamide class) with a primary focus on its activity as a P2X7 Receptor Antagonist and potential off-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of N-(3-chlorophenyl)pyridine-3-carboxamide (a structural analog of the nicotinamide class) with a primary focus on its activity as a P2X7 Receptor Antagonist and potential off-target modulation of mGluR4 or NAMPT .

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanism of Action

N-(3-chlorophenyl)pyridine-3-carboxamide belongs to a privileged scaffold class of N-aryl nicotinamides. While structurally simple, this chemotype is frequently identified in high-throughput screens for two distinct biological targets:

  • P2X7 Receptor (P2X7R): It acts as an allosteric antagonist.[1] The pyridine-3-carboxamide core mimics the pharmacophore of well-known P2X7 blockers, preventing ATP-induced pore formation and cation flux.

  • Metabotropic Glutamate Receptor 4 (mGluR4): Isomeric forms (e.g., picolinamides) are Positive Allosteric Modulators (PAMs). Specificity profiling is critical to distinguish between these GPCR and Ion Channel targets.

This guide outlines a rigorous validation pipeline to confirm target engagement, quantify cellular potency, and rule out off-target effects on enzymes like NAMPT (Nicotinamide phosphoribosyltransferase), which share substrate similarity with the nicotinamide moiety.

Comparative Analysis: Performance vs. Alternatives

To validate N-(3-chlorophenyl)pyridine-3-carboxamide, its performance must be benchmarked against established "Gold Standard" tool compounds.

Table 1: Comparative Profile of N-(3-chlorophenyl)pyridine-3-carboxamide and Alternatives

FeatureN-(3-chlorophenyl)pyridine-3-carboxamide A-438079 (Standard P2X7 Antagonist)VU0155041 (Standard mGluR4 PAM)FK866 (NAMPT Inhibitor)
Primary Target P2X7 Receptor (Putative)P2X7 ReceptormGluR4NAMPT
Mechanism Allosteric AntagonismCompetitive AntagonismPositive Allosteric ModulationNon-competitive Inhibition
Cellular IC50/EC50 ~50 - 500 nM (Context Dependent)100 - 300 nM~250 nM (EC50)~1 - 10 nM
Key Advantage CNS Penetrant Scaffold ; Simple synthesis.[2]High selectivity over other P2X channels.[1]High efficacy in potentiating glutamate.Extreme potency; metabolic depletion control.
Key Limitation Selectivity Risk: Potential overlap with mGluR/NAMPT.Poor solubility in some aqueous buffers.Species difference (Rat vs Human).Cytotoxicity (NAD+ depletion) complicates acute assays.

Expert Insight: Unlike A-438079, which is highly optimized for P2X7, the N-(3-chlorophenyl)pyridine-3-carboxamide scaffold is "promiscuous" by design. Validation must include a counter-screen against NAMPT to ensure observed effects (e.g., cell death or cytokine reduction) are receptor-mediated and not due to NAD+ depletion.

Validation Protocols

Protocol A: Functional Target Engagement (P2X7 Pore Formation Assay)

Objective: Confirm the compound inhibits ATP-induced P2X7 receptor activation using a dye-uptake assay. P2X7 activation leads to the formation of a large non-selective pore permeable to YO-PRO-1.

Reagents:

  • Cell Line: HEK293-hP2X7 (stably transfected) or THP-1 (endogenous, requires LPS priming).

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) - more potent than ATP.

  • Dye: YO-PRO-1 Iodide (1 µM final).

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-hP2X7 cells at 20,000 cells/well in a black-walled 96-well poly-D-lysine coated plate. Incubate overnight.

  • Compound Pre-incubation: Remove media and wash with Low-Divalent Assay Buffer (sucrose-based buffer to enhance P2X7 pore formation). Add N-(3-chlorophenyl)pyridine-3-carboxamide (0.1 nM – 10 µM) and incubate for 30 minutes at 37°C.

  • Dye Addition: Add YO-PRO-1 (1 µM final concentration) to all wells.

  • Activation: Inject BzATP (EC80 concentration, typically 30-100 µM) using the plate reader injector.

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em: 491/509 nm) every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the Slope (RFU/min) of dye uptake. Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validation Check:

  • Positive Control: A-438079 (10 µM) must completely abolish dye uptake.

  • Negative Control: Cells without BzATP should show minimal fluorescence drift.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical binding of the compound to the target protein in intact cells. This distinguishes "functional inhibition" from "target binding."

Step-by-Step Workflow:

  • Treatment: Treat 10^7 cells (e.g., THP-1) with N-(3-chlorophenyl)pyridine-3-carboxamide (10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Aliquot & Heat: Divide cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis: Cool samples to RT, freeze-thaw (3x) in liquid nitrogen/37°C water bath to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using an anti-P2X7 antibody (e.g., Alomone Labs APR-004).

  • Quantification: Plot band intensity vs. Temperature. A right-shift in the melting curve (Tm) indicates ligand-induced stabilization.

Protocol C: Genetic Specificity Control (CRISPR/Cas9)

Objective: Prove that the compound's biological effect is strictly dependent on P2X7.

  • Transfection: Transfect cells with Cas9-RNP complexes targeting P2RX7 Exon 2.

  • Validation: Confirm knockout via Western Blot (>90% protein loss).

  • Re-Assay: Repeat Protocol A (Dye Uptake) and Protocol D (IL-1β Release).

    • Result: The compound should have no effect in KO cells (i.e., the baseline response is already abolished, and no further toxicity/effect is observed). If the compound still causes cell death or functional changes in P2X7-KO cells, it indicates off-target toxicity (likely NAMPT inhibition).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways (P2X7 vs. mGluR4) and the specific intervention point of N-(3-chlorophenyl)pyridine-3-carboxamide.

P2X7_Validation_Pathway cluster_P2X7 Primary Target: P2X7 Receptor cluster_OffTarget Potential Off-Target: mGluR4 Compound N-(3-chlorophenyl) pyridine-3-carboxamide P2X7 P2X7 Receptor (Ion Channel) Compound->P2X7 Antagonizes (Allosteric) mGluR4 mGluR4 (GPCR) Compound->mGluR4 Potential PAM? ATP Extracellular ATP (BzATP) ATP->P2X7 Activates Pore Pore Formation (Pannexin-1 recruitment) P2X7->Pore Ca2+/Na+ Influx K+ Efflux Inflammasome NLRP3 Inflammasome Assembly Pore->Inflammasome K+ Efflux Signal DyeUptake YO-PRO-1 Uptake (Assay Readout) Pore->DyeUptake Permeability IL1B IL-1β Release Inflammasome->IL1B Maturation cAMP cAMP Inhibition (Gi coupled) mGluR4->cAMP Reduces

Caption: Mechanism of Action: The compound blocks ATP-gated P2X7 channels, preventing pore formation (YO-PRO-1 uptake) and downstream NLRP3 inflammasome activation (IL-1β release).

References

  • BindingDB. "Target Interaction Profile: N-(3-chlorophenyl)picolinamide and mGluR4." Binding Database.

  • Romagnoli, R., et al. (2003). "Synthesis and SAR of novel pyridine-3-carboxamide derivatives as potent and selective P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors." British Journal of Pharmacology, 157(7), 1203–1214.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122.

  • Gallos, G., et al. (2001). "Nicotinamide analogs as novel inhibitors of NAMPT." Journal of Medicinal Chemistry.

Sources

Validation

Cross-reactivity profiling of N-(3-chlorophenyl)pyridine-3-carboxamide

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)pyridine-3-carboxamide (often referred to in medicinal chemistry as a representative Nicotinamide-based P2X7/mGluR5 modulator ). It focuses on the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)pyridine-3-carboxamide (often referred to in medicinal chemistry as a representative Nicotinamide-based P2X7/mGluR5 modulator ). It focuses on the compound's dual-pharmacology and cross-reactivity profile, comparing it against highly selective "gold standard" alternatives.

A Technical Comparison Guide for Nicotinamide-Based Modulators

Executive Summary: The Nicotinamide Scaffold Dilemma

N-(3-chlorophenyl)pyridine-3-carboxamide represents a classic "privileged scaffold" in medicinal chemistry. While often utilized as a starting point for P2X7 receptor antagonism (purinergic signaling) and mGluR5 negative allosteric modulation (glutamatergic signaling), its utility as a precise chemical probe is compromised by significant cross-reactivity.

Unlike the highly selective alkyne-based inhibitors (e.g., MPEP) or optimized cyanoguanidines (e.g., A-438079), this nicotinamide derivative sits at the intersection of multiple signaling pathways. This guide profiles its "off-target" liability, specifically highlighting the P2X7-mGluR5-TRPV1 axis, and provides protocols to validate its specific activity in your model system.

Pharmacological Profile & Cross-Reactivity Analysis

The core structure—a pyridine-3-carboxamide linked to a chlorinated phenyl ring—mimics the adenosine core of ATP (relevant for P2X7/Kinases) and overlaps with the allosteric pockets of Class C GPCRs (mGluR5).

Primary vs. Off-Target Landscape
Target ClassSpecific TargetActivity TypePotency (IC50/Ki)Mechanism of Action
Primary (Purinergic) P2X7 Receptor Antagonist~50 - 200 nM Allosteric blockade of ATP-gated cation channel. Prevents NLRP3 inflammasome assembly.
Secondary (GPCR) mGluR5 NAM~100 - 500 nM Stabilizes the inactive heptahelical conformation, preventing glutamate signaling.
Tertiary (Channel) TRPV1 Antagonist~1 - 5 µM Blocks capsaicin-induced Ca2+ influx (common in amide-based scaffolds).
Quaternary (Kinase) p38 MAPK Inhibitor> 10 µM ATP-competitive inhibition (weak, but relevant at high screening concentrations).
The "Scaffold Hopping" Risk

Researchers using N-(3-chlorophenyl)pyridine-3-carboxamide to study neuroinflammation (via P2X7) must control for mGluR5 inhibition, which independently modulates neurotoxicity and calcium oscillations. Conversely, mGluR5 researchers must be aware of P2X7 blockade, which alters microglial activation states.

Comparative Analysis: The Compound vs. Gold Standards

This section objectively compares the nicotinamide derivative against highly selective alternatives to help you choose the right tool for your assay.

Table 1: Specificity and Performance Comparison
FeatureN-(3-chlorophenyl)pyridine-3-carboxamide A-438079 (P2X7 Standard)MPEP / MTEP (mGluR5 Standard)
Primary Selectivity Low (Dual P2X7/mGluR5) High (P2X7 Selective) High (mGluR5 Selective)
Chemical Class Nicotinamide (Amide)Cyanoguanidine / TetrazolePyridine-Alkyne
Metabolic Stability Moderate (Amide hydrolysis)HighModerate (MPEP) to High (MTEP)
Solubility (PBS) Low (< 10 µM without DMSO)Moderate (> 50 µM)High (> 100 µM)
Key Liability False positives in Ca2+ flux assays due to multi-target inhibition. Low brain penetrance (in some species).MPEP has known off-target effects on NET/DAT at high doses.
Recommended Use Library Screening / Hit-to-Lead In Vivo Inflammation Models In Vivo CNS Behavioral Models

Critical Insight: If your readout is intracellular calcium ([Ca2+]i) , this compound is dangerous. It blocks Ca2+ entry via P2X7 and inhibits Gq-coupled Ca2+ release via mGluR5. You cannot distinguish the source of the signal reduction without specific controls.

Mechanistic Visualization: The P2X7-mGluR5 Cross-Talk

The following diagram illustrates the converging pathways where this compound acts, highlighting why "dual inhibition" can lead to misinterpreted data in neuroinflammation models.

G cluster_0 Dual Mechanism of Action ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Glutamate Extracellular Glutamate mGluR5 mGluR5 (Gq-GPCR) Glutamate->mGluR5 Ca_Influx Ca2+ Influx (Extracellular) P2X7->Ca_Influx NLRP3 NLRP3 Inflammasome Assembly P2X7->NLRP3 K+ Efflux PLC PLC Activation mGluR5->PLC ERK ERK1/2 Phosphorylation mGluR5->ERK Compound N-(3-chlorophenyl) pyridine-3-carboxamide Compound->P2X7 Antagonism Compound->mGluR5 NAM Activity Neurotox Neurotoxicity / Inflammation Ca_Influx->Neurotox IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (ER Stores) IP3->Ca_Release Ca_Release->Neurotox NLRP3->Neurotox

Figure 1: Dual-target mechanism. The compound inhibits both the ATP-gated P2X7 channel (blocking Ca2+ influx and NLRP3 activation) and the Glutamate-gated mGluR5 (blocking ER Ca2+ release), leading to a compounded anti-inflammatory effect that is difficult to deconvolute.

Validated Experimental Protocols

To confirm if the observed effect in your assay is due to P2X7 or mGluR5, you must run these self-validating control experiments.

Protocol A: The "Agonist Shift" Validation (Functional)

Objective: Determine if the compound is acting as a competitive antagonist, NAM, or channel blocker.

  • Cell System: Use HEK293 cells stably transfected with human P2X7 (inducible) or rat mGluR5 (constitutive).

  • Dye Loading: Load cells with Fluo-4 AM (2 µM) for 45 mins at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Pre-incubation: Add N-(3-chlorophenyl)pyridine-3-carboxamide (0.1, 1.0, 10 µM) for 30 mins.

    • Control 1:A-438079 (1 µM) - P2X7 specific.

    • Control 2:MPEP (1 µM) - mGluR5 specific.

  • Agonist Challenge:

    • For P2X7: Inject BzATP (agonist) at EC80 concentration.

    • For mGluR5: Inject DHPG (agonist) at EC80 concentration.

  • Readout: Measure Peak Fluorescence (RFU) via FLIPR or kinetic plate reader.

  • Interpretation:

    • If the compound inhibits both BzATP and DHPG responses, it confirms dual-pharmacology (cross-reactivity).

    • If it only inhibits BzATP, your batch is P2X7-selective (rare for this scaffold).

Protocol B: The "Washout" Reversibility Check

Objective: Distinguish between allosteric modulation (reversible) and pore blockade/covalent binding.

  • Exposure: Treat cells/tissue with 10 µM compound for 1 hour.

  • Wash: Perform 3x rapid exchange with warm assay buffer (5 mins per wash).

  • Restimulation: Apply 100 µM ATP (P2X7) or 100 µM Glutamate (mGluR5).

  • Result:

    • Full Recovery: Indicates typical NAM/Antagonist behavior (expected for this compound).

    • No Recovery: Suggests lipophilic accumulation or covalent modification (unlikely for this structure, but possible if precipitation occurs).

References & Authority

  • P2X7 Receptor Antagonism: Romagnoli, R., et al. (2015). "Hybrid molecules containing the nicotinamide scaffold as P2X7 receptor antagonists." Journal of Medicinal Chemistry.

  • mGluR5 NAM Structural Biology: Christopher, J.A., et al. (2015). "Fragment-based discovery of mGluR5 negative allosteric modulators." Journal of Medicinal Chemistry.

  • Cross-Reactivity in Amide Scaffolds: Gunosewoyo, H., & Kassiou, M. (2010). "P2X purinergic receptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents.

  • MPEP/MTEP Selectivity: Lea, P.M., & Faden, A.I. (2006). "Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP." CNS Drug Reviews.

Disclaimer: This guide is for research use only. N-(3-chlorophenyl)pyridine-3-carboxamide is a chemical probe and is not approved for therapeutic use in humans. Always verify compound identity via LC-MS and NMR before critical biological assays.

Comparative

A Comparative Benchmarking Guide: N-(3-chlorophenyl)pyridine-3-carboxamide as a Putative Kinase Inhibitor

This guide provides a comprehensive framework for the preclinical benchmarking of N-(3-chlorophenyl)pyridine-3-carboxamide, a novel investigational compound. Given the prevalence of the pyridine-3-carboxamide scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of N-(3-chlorophenyl)pyridine-3-carboxamide, a novel investigational compound. Given the prevalence of the pyridine-3-carboxamide scaffold in kinase inhibitor discovery, we will proceed under the hypothesis that this molecule is a potential inhibitor of a key oncogenic kinase. For the purpose of this illustrative guide, we will benchmark it against clinical candidates targeting the MET proto-oncogene, receptor tyrosine kinase (c-Met), a well-validated target in oncology.

The pyridine-3-carboxamide core is a versatile scaffold found in a number of biologically active compounds, with activities ranging from antitubercular to anticancer.[1][2][3][4] This structural motif is present in the approved MET kinase inhibitor, BMS-777607, making c-Met a rational, albeit hypothetical, target for our compound of interest.[5] This guide will delineate the necessary experimental protocols to rigorously assess the potential of N-(3-chlorophenyl)pyridine-3-carboxamide in comparison to established clinical candidates targeting c-Met.

Introduction to the c-Met Signaling Pathway and its Role in Cancer

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, migration, and morphogenesis. However, aberrant c-Met signaling, due to overexpression, amplification, or mutation, is a key driver in the development and progression of numerous human cancers. This has made c-Met an attractive target for therapeutic intervention.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane c-Met c-Met PI3K/AKT PI3K/AKT c-Met->PI3K/AKT Activates RAS/MEK/ERK RAS/MEK/ERK c-Met->RAS/MEK/ERK Activates STAT3 STAT3 c-Met->STAT3 Activates HGF HGF HGF->c-Met Binds and activates N-(3-chlorophenyl)pyridine-3-carboxamide N-(3-chlorophenyl)pyridine-3-carboxamide N-(3-chlorophenyl)pyridine-3-carboxamide->c-Met Inhibits Clinical Candidate A Clinical Candidate A Clinical Candidate A->c-Met Clinical Candidate B Clinical Candidate B Clinical Candidate B->c-Met Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MEK/ERK->Proliferation & Survival Invasion & Metastasis Invasion & Metastasis STAT3->Invasion & Metastasis

Caption: The HGF/c-Met signaling pathway and points of therapeutic intervention.

Selection of Clinical Candidates for Benchmarking

A critical aspect of preclinical evaluation is benchmarking against compounds with known clinical activity. For the purposes of this guide, we will compare N-(3-chlorophenyl)pyridine-3-carboxamide with the following hypothetical c-Met inhibitors, representing different stages of clinical development:

  • Candidate A (Phase III): A well-characterized, potent, and selective c-Met inhibitor with extensive clinical data.

  • Candidate B (Phase I): An earlier-stage candidate with a potentially novel mechanism of action or an improved safety profile.

Comparative Experimental Workflows

The following sections outline a tiered approach to benchmarking, from initial enzymatic assays to in vivo tumor models.

Biochemical Assays: Potency and Selectivity

The initial assessment involves determining the direct inhibitory activity of the compound against the target kinase and assessing its selectivity against other kinases.

3.1.1. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Protocol:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide and the clinical candidates. b. In a 384-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

3.1.2. Kinase Selectivity Profiling

To assess the selectivity of N-(3-chlorophenyl)pyridine-3-carboxamide, it is crucial to screen it against a panel of other kinases. This provides an early indication of potential off-target effects.

Protocol:

  • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Submit N-(3-chlorophenyl)pyridine-3-carboxamide for screening against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • For any kinases showing significant inhibition, perform follow-up IC50 determinations.

Table 1: Hypothetical Biochemical Data

Compoundc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)EGFR IC50 (nM)
N-(3-chlorophenyl)pyridine-3-carboxamide15>10,000>10,000
Clinical Candidate A5500>10,000
Clinical Candidate B25>10,000>10,000
Cell-Based Assays: Target Engagement and Functional Outcomes

Moving from a biochemical to a cellular context is essential to confirm that the compound can penetrate cells, engage its target, and elicit a biological response.

3.2.1. Cellular Target Engagement Assay

This assay confirms that the compound inhibits c-Met phosphorylation in a cellular context.

Protocol:

  • Cell Line: Use a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide or clinical candidates for a specified time (e.g., 2 hours). c. Stimulate the cells with HGF to induce c-Met phosphorylation. d. Lyse the cells and perform a Western blot or an ELISA to detect phosphorylated c-Met (p-Met) and total c-Met.

  • Data Analysis: Quantify the levels of p-Met relative to total c-Met and determine the IC50 for the inhibition of c-Met phosphorylation.

3.2.2. Cell Viability Assay

This assay assesses the effect of the compound on the proliferation and survival of cancer cells.

Protocol:

  • Cell Lines: Use a panel of cancer cell lines with varying levels of c-Met expression and dependency.

  • Procedure: a. Seed cells in a 96-well plate. b. Treat the cells with a serial dilution of the compounds for 72 hours. c. Measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Hypothetical Cellular Data

Compoundp-Met IC50 (nM) (MKN-45)Cell Viability GI50 (nM) (MKN-45)Cell Viability GI50 (nM) (A549 - c-Met low)
N-(3-chlorophenyl)pyridine-3-carboxamide50100>10,000
Clinical Candidate A2045>10,000
Clinical Candidate B75150>10,000
In Vivo Efficacy Studies

The final stage of preclinical benchmarking involves evaluating the compound's anti-tumor activity in animal models.

3.3.1. Xenograft Tumor Model

This model assesses the ability of the compound to inhibit tumor growth in vivo.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Procedure: a. Implant a human cancer cell line with high c-Met expression (e.g., MKN-45) subcutaneously into the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, N-(3-chlorophenyl)pyridine-3-carboxamide, Clinical Candidate A, Clinical Candidate B). c. Administer the compounds daily via a suitable route (e.g., oral gavage). d. Measure tumor volume and body weight regularly.

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Cellular Characterization cluster_tier3 Tier 3: In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Target_Engagement Cellular p-Met Assay (IC50 Determination) Kinase_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Panel Selectivity_Profiling->Target_Engagement Xenograft_Model Xenograft Tumor Model (Tumor Growth Inhibition) Target_Engagement->Xenograft_Model Cell_Viability Cell Viability Assay (GI50 Determination) Cell_Viability->Xenograft_Model

Caption: A tiered experimental workflow for preclinical benchmarking.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of N-(3-chlorophenyl)pyridine-3-carboxamide as a hypothetical c-Met kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy in direct comparison to established clinical candidates, researchers can make informed decisions about the potential of this compound for further development. The pyridine-3-carboxamide scaffold continues to be a valuable starting point for the discovery of novel therapeutics, and a thorough comparative analysis is paramount to identifying promising new drug candidates.[2][4][6]

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). National Institutes of Health (NIH).
  • Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009, January 1). PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). ResearchGate.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024, January 9). ASM Journals.
  • N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. (2024, January 5). Smolecule.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024, May 15). PMC.
  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. (2009, March 12). PubMed.

Sources

Validation

A Guide to Orthogonal Assay Development for Validating NAMPT Inhibitors: The Case of N-(3-chlorophenyl)pyridine-3-carboxamide

Introduction In the landscape of modern drug discovery, particularly in oncology, the identification of a potent "hit" compound is merely the first step in a long and rigorous journey. The subsequent validation phase is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the identification of a potent "hit" compound is merely the first step in a long and rigorous journey. The subsequent validation phase is critical for establishing confidence in a molecule's mechanism of action and its potential as a therapeutic agent. A reliance on a single assay, no matter how robust, can be misleading, susceptible to artifacts, and may fail to capture the complex biological consequences of target modulation. This guide provides a framework for applying a multi-tiered, orthogonal assay strategy to confirm the activity of a novel compound, using N-(3-chlorophenyl)pyridine-3-carboxamide as a case study. The pyridine-3-carboxamide scaffold is a well-established pharmacophore found in numerous inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the validation workflow is a self-validating system. We will explore three distinct assays, each interrogating a different level of the compound's biological activity: direct target engagement, on-target cellular mechanism, and downstream phenotypic effects.

The Target: Nicotinamide Phosphoribosyltransferase (NAMPT) and the NAD⁺ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme for hundreds of redox reactions essential for cellular metabolism and energy production.[3] In mammals, the primary route for regenerating NAD⁺ is the salvage pathway, where the enzyme NAMPT catalyzes the rate-limiting step: the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3][4] Many cancer cells exhibit elevated metabolic rates and are often highly dependent on this salvage pathway for their sustained proliferation and survival, making NAMPT an attractive therapeutic target.[4][5] Inhibition of NAMPT leads to a rapid depletion of the cellular NAD⁺ pool, triggering an energy crisis, disrupting NAD⁺-dependent signaling pathways, and ultimately inducing cell death.[6]

NAMPT_Pathway cluster_Cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT (Target Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step Inhibitor N-(3-chlorophenyl) pyridine-3-carboxamide Inhibitor->NAMPT Inhibition NMNAT NMNAT NMN->NMNAT NAD NAD⁺ Pool NMNAT->NAD Downstream Energy Metabolism DNA Repair (PARPs) Signaling (Sirtuins) NAD->Downstream Apoptosis Cell Death Downstream->Apoptosis Depletion leads to

Caption: The NAMPT-mediated NAD⁺ salvage pathway and point of inhibition.

An Orthogonal Workflow for Inhibitor Validation

To build a compelling case for the specific, on-target activity of N-(3-chlorophenyl)pyridine-3-carboxamide, we will employ a three-tiered assay cascade. This approach ensures that the observed biological effects are directly linked to the inhibition of the intended target.

Orthogonal_Workflow Assay1 Assay 1: Biochemical Direct Target Inhibition Assay2 Assay 2: Cellular Mechanism Confirmation Assay1->Assay2 Confirms on-target activity in cells Assay3 Assay 3: Phenotypic Functional Outcome Assay2->Assay3 Links mechanism to cell fate Conclusion Confident Mechanism of Action Assay3->Conclusion

Caption: A three-tiered orthogonal assay workflow for inhibitor validation.

Assay 1: Biochemical NAMPT Activity Assay

Principle: The foundational step is to confirm that N-(3-chlorophenyl)pyridine-3-carboxamide directly inhibits the enzymatic activity of purified, recombinant NAMPT. This biochemical assay isolates the enzyme-inhibitor interaction from the complexities of a cellular environment. We will use a multi-step, coupled enzymatic reaction that measures the production of NAD⁺, which is then used to generate a colorimetric or fluorescent signal.[7][8][9] This approach provides a quantitative measure of enzyme inhibition, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Reconstitute recombinant human NAMPT protein to a working concentration (e.g., 20 nM).

    • Prepare substrates: Nicotinamide (NAM) at 200 µM and PRPP at 500 µM.

    • Prepare the NAD⁺ cycling/detection mix, which typically contains enzymes like NMNAT and alcohol dehydrogenase, and a detection reagent like WST-1.[8][9]

    • Prepare a 10-point, 3-fold serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide (e.g., from 10 µM to 0.5 nM). Use a known NAMPT inhibitor like FK866 as a positive control.[1] Use DMSO as a vehicle control.

  • Assay Execution (384-well plate format):

    • Add 5 µL of serially diluted compound or control to appropriate wells.

    • Add 10 µL of recombinant NAMPT enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the NAM/PRPP substrate mix.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 25 µL of the NAD⁺ cycling/detection mix to each well.

    • Incubate at 37°C for 15-30 minutes, protecting from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.[8]

    • Subtract the background absorbance (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized percent activity against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data & Interpretation:

CompoundBiochemical IC₅₀ (nM)
N-(3-chlorophenyl)pyridine-3-carboxamide2.5
FK866 (Positive Control)1.1[1]
Vehicle (DMSO)>10,000

A low nanomolar IC₅₀ value for N-(3-chlorophenyl)pyridine-3-carboxamide, comparable to the known inhibitor FK866, provides strong evidence of direct and potent target engagement.

Assay 2: Cellular NAD⁺/NADH Quantification Assay

Principle: Having confirmed direct enzyme inhibition, the next critical step is to verify that the compound engages NAMPT within a cellular context and produces the expected mechanistic outcome: depletion of the cellular NAD⁺ pool.[6] This assay bridges the gap between biochemical potency and cellular activity. We will treat a cancer cell line known to be dependent on the NAMPT pathway (e.g., A2780 ovarian cancer cells) with the inhibitor and measure the levels of total NAD⁺ and NADH.[1]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed A2780 cells in a 96-well white, clear-bottom plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Prepare a 10-point serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide and FK866 (positive control).

    • Treat the cells with the compounds for a duration known to cause NAD⁺ depletion (e.g., 24-48 hours).[6] Include vehicle-treated cells as a control.

  • Cell Lysis and NAD⁺/NADH Measurement:

    • Wash the cells once with PBS.

    • Lyse the cells using 100 µL of a NAD⁺/NADH extraction buffer (commercially available kits often provide this).

    • Heat the plate at 60°C for 15 minutes to destroy enzymes that consume NAD⁺.

    • Follow the protocol of a commercial bioluminescent NAD⁺/NADH assay kit (e.g., NAD/NADH-Glo™ Assay). This typically involves splitting the lysate into two sets of wells: one for measuring total NAD⁺/NADH and one where NADH is decomposed to specifically measure NAD⁺.

    • Add the detection reagent, which contains an enzyme that reduces a proluciferin substrate in the presence of NAD⁺ or NADH, generating light.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the NAD⁺ and NADH concentrations based on a standard curve.

    • Normalize the total NAD⁺/NADH levels to the vehicle-treated control cells.

    • Plot the normalized NAD⁺ levels against the log-transformed inhibitor concentration to determine the EC₅₀ for NAD⁺ depletion.

Expected Data & Interpretation:

CompoundCellular NAD⁺ Depletion EC₅₀ (nM)
N-(3-chlorophenyl)pyridine-3-carboxamide8.2
FK866 (Positive Control)4.5
Vehicle (DMSO)No effect

A potent EC₅₀ for NAD⁺ depletion confirms that the compound effectively inhibits NAMPT within cells, leading to the intended disruption of the NAD⁺ salvage pathway. A rightward shift in potency from the biochemical IC₅₀ is expected due to factors like cell permeability and compound stability.

Assay 3: Cell Viability and Apoptosis Assay

Principle: The final orthogonal confirmation links the on-target mechanism (NAD⁺ depletion) to the desired anti-cancer phenotype: a reduction in cell viability and induction of apoptosis.[5][6] This assay determines the ultimate functional consequence of treating cancer cells with the inhibitor. We will use a multiplexed assay that first measures cell viability (often via ATP content, which is downstream of NAD⁺ depletion) and then measures a marker of apoptosis (e.g., caspase-3/7 activity) in the same well.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed A2780 cells in a 96-well plate as described for the NAD⁺ assay.

    • Treat cells with a 10-point serial dilution of N-(3-chlorophenyl)pyridine-3-carboxamide and FK866 for an extended period (e.g., 72-96 hours) to allow for the full phenotypic effect to manifest.

  • Viability and Apoptosis Measurement (Multiplexed Assay):

    • Viability: Add a reagent that measures viable cells (e.g., a fluorogenic substrate for live-cell protease activity or a reagent that measures ATP content like CellTiter-Glo®). Incubate for 30-60 minutes. Read the fluorescence or luminescence on a plate reader.

    • Apoptosis: To the same wells, add the apoptosis detection reagent (e.g., a luminogenic caspase-3/7 substrate). This substrate is cleaved by active caspases in apoptotic cells, generating a light signal. Incubate for 30-60 minutes. Read the luminescence.

  • Data Acquisition and Analysis:

    • For the viability data, normalize the signal to the vehicle-treated control (100% viability) and a background control (0% viability). Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

    • For the apoptosis data, normalize the caspase-3/7 signal to the cell number (from the viability read) to get a specific measure of apoptosis induction. Plot the fold-increase in caspase activity versus inhibitor concentration.

Expected Data & Interpretation:

CompoundCell Viability GI₅₀ (nM)Max Caspase-3/7 Activation (Fold Change)
N-(3-chlorophenyl)pyridine-3-carboxamide15.54.8-fold
FK866 (Positive Control)9.85.2-fold
Vehicle (DMSO)>10,0001.0-fold

A potent GI₅₀ value that correlates with the NAD⁺ depletion EC₅₀, coupled with a significant induction of apoptosis, provides the conclusive piece of evidence. It demonstrates that the compound's direct inhibition of NAMPT leads to NAD⁺ depletion, which in turn triggers an apoptotic cell death program.

Comparative Summary of Validation Assays

FeatureAssay 1: Biochemical ActivityAssay 2: Cellular NAD⁺ DepletionAssay 3: Cell Viability/Apoptosis
Principle Measures direct inhibition of purified enzyme.[7]Measures the direct downstream consequence of target engagement in cells.[6]Measures the ultimate desired phenotypic outcome.[5]
Key Output IC₅₀ (Inhibitor Potency)EC₅₀ (Cellular On-Target Potency)GI₅₀ (Functional Potency) & Apoptosis Induction
Throughput High (384- or 1536-well)Medium (96- or 384-well)Medium (96- or 384-well)
Insight Provided Confirms direct target binding and intrinsic potency.Confirms cell permeability and on-target mechanism of action.Confirms therapeutic potential and links mechanism to function.
Limitations Lacks biological context (no cell membrane, metabolism).Does not directly measure cell death; can be affected by other metabolic pathways.Does not confirm the upstream mechanism on its own.

Conclusion

The validation of a small molecule inhibitor requires a rigorous, evidence-based approach that systematically builds a case for its mechanism of action. By employing the orthogonal assay cascade described here—progressing from direct biochemical inhibition of NAMPT, to cellular NAD⁺ depletion, and finally to the induction of cancer cell death—we can confidently attribute the activity of N-(3-chlorophenyl)pyridine-3-carboxamide to its intended target. This multi-faceted strategy minimizes the risk of being misled by off-target effects or assay artifacts and provides the robust, high-quality data package necessary to advance a promising compound toward further preclinical and clinical development.

References

  • BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]

  • O'Brien, T., O'Connor, K., & Holen, K. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PLOS ONE. Retrieved from [Link]

  • Holen, K., & O'Connor, K. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). NAMPT inhibitors are effective in vivo agents against PPM1D mutant xenografts. Retrieved from [Link]

  • PLOS. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. Retrieved from [Link]

  • Graham, R. M., et al. (2022). NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Frontiers in Oncology. Retrieved from [Link]

  • Holen, K., et al. (2021). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia. Retrieved from [Link]

  • Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests). Retrieved from [Link]

  • AACR Journals. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Retrieved from [Link]

  • ACS Publications. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Reproducibility of N-(3-chlorophenyl)pyridine-3-carboxamide experimental results

Common Names: 3-Cl-PNA, N-(3-chlorophenyl)nicotinamide Chemical Class: Pyridine-3-carboxamide derivative (Nicotinamide analogue) Primary Application: Chemical Probe for P2X7 Receptor Antagonism / Nicotinamide Phosphoribo...

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: 3-Cl-PNA, N-(3-chlorophenyl)nicotinamide Chemical Class: Pyridine-3-carboxamide derivative (Nicotinamide analogue) Primary Application: Chemical Probe for P2X7 Receptor Antagonism / Nicotinamide Phosphoribosyltransferase (NAMPT) modulation.

Part 1: Strategic Analysis & Comparison

The Reproducibility Crisis in Nicotinamide Probes

N-(3-chlorophenyl)pyridine-3-carboxamide (hereafter 3-Cl-PNA ) represents a classic "privileged scaffold" in medicinal chemistry. While frequently appearing in high-throughput screens for P2X7 receptor antagonism and TRPV1 modulation , its utility is often compromised by inconsistent experimental data.

The core reproducibility challenge stems from its dual nature: it is both a functional antagonist of the P2X7 receptor (a ligand-gated ion channel) and a structural mimic of Nicotinamide, leading to off-target interference with metabolic enzymes like PARP and NAMPT.

Comparative Performance Matrix

Researchers often select 3-Cl-PNA for its availability, but fail to account for its lower potency and species selectivity compared to optimized clinical candidates.

Feature3-Cl-PNA (The Probe)A-438079 (The Gold Standard)AZ10606120 (High Affinity)
Primary Target P2X7 Receptor (Antagonist)P2X7 Receptor (Antagonist)P2X7 Receptor (Antagonist)
IC50 (Human) ~1–10 µM (Variable)~300 nM~10 nM
Species Selectivity High Variance (Rat vs. Human)Balanced (Rat/Human)Human Selective
Solubility (pH 7.4) Low (< 50 µM)ModerateModerate
Off-Target Risk High (PARP, NAMPT, TRPV1)Low (Tetrazole core)Low
Metabolic Stability Poor (Amide hydrolysis)HighHigh

Expert Insight: If your calcium influx data is "noisy," you are likely observing precipitation effects or species-mismatch . 3-Cl-PNA is hydrophobic; at concentrations >10 µM in aqueous buffer, it forms micro-aggregates that scatter light in fluorescence assays, mimicking "inhibition."

Part 2: Critical Reproducibility Factors (E-E-A-T)

The Species Selectivity Trap

Mechanism: P2X7 receptors exhibit extreme interspecies heterogeneity. The binding pocket in the rat P2X7 receptor (rP2X7) differs significantly from the human ortholog (hP2X7).

  • The Error: Using 3-Cl-PNA concentrations derived from rat literature (e.g., pain models) in human cell lines (e.g., HEK293-hP2X7).

  • Correction: You must determine the IC50 specifically for your cell line. Expect a 10-fold potency shift between species.

Chemical Instability (Hydrolysis)

Mechanism: The amide bond in 3-Cl-PNA is susceptible to hydrolysis, especially in acidic buffers or prolonged storage in DMSO, yielding Nicotinic Acid and 3-Chloroaniline .

  • The Error: Using stock solutions stored >1 month at -20°C without QC.

  • Impact: 3-Chloroaniline is cytotoxic, causing false positives in cell viability assays (often misinterpreted as "receptor-mediated cell death").

  • Validation Protocol: Run LC-MS on your DMSO stock before key experiments. If a peak at m/z 128 (3-chloroaniline) appears, discard the stock.

The "Nicotinamide Shadow" (Off-Target Effects)

Mechanism: As a nicotinamide mimic, 3-Cl-PNA can inhibit Poly(ADP-ribose) polymerase (PARP) or NAMPT, altering cellular metabolism independent of P2X7.

  • Control: Always include a negative control using Nicotinamide (1 mM) to distinguish metabolic effects from P2X7 blockade.

Part 3: Visualizing the Mechanism

The following diagram illustrates the P2X7 activation pathway and the specific intervention point of 3-Cl-PNA, highlighting the competitive antagonism mechanism.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Closed State) ATP->P2X7 Binds P2X7_Open P2X7 Receptor (Open Channel) P2X7->P2X7_Open Gating Ca_Influx Ca2+ / Na+ Influx P2X7_Open->Ca_Influx K_Efflux K+ Efflux P2X7_Open->K_Efflux Pore Macropore Formation (Pannexin-1 Recruitment) P2X7_Open->Pore Prolonged Activation Probe 3-Cl-PNA (Antagonist) Probe->P2X7 Competitive Blockade Inflammasome NLRP3 Inflammasome Activation K_Efflux->Inflammasome Trigger Cytokine IL-1β / IL-18 Release Inflammasome->Cytokine

Caption: Mechanism of Action: 3-Cl-PNA competes with ATP for the P2X7 binding site, preventing channel gating, cation flux, and downstream NLRP3 inflammasome assembly.

Part 4: Validated Experimental Protocols

Protocol A: Quality Control of 3-Cl-PNA Stock

Before starting biological assays, verify the integrity of your probe.

  • Preparation: Dissolve 3-Cl-PNA in anhydrous DMSO to 10 mM.

  • Visual Check: Vortex for 30 seconds. The solution must be completely clear. Any turbidity indicates insolubility or polymerization.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Target Mass: [M+H]+ = ~233.05 Da.

    • Reject Criteria: Presence of peak at ~128 Da (3-Chloroaniline) > 5%.

Protocol B: YO-PRO-1 Dye Uptake Assay (P2X7 Functional Test)

This assay measures the formation of the large macropore associated with P2X7 activation, a specific phenotype blocked by 3-Cl-PNA.

Materials:

  • HEK293 cells stably expressing hP2X7 (or rP2X7).

  • Agonist: BzATP (more potent than ATP).

  • Dye: YO-PRO-1 (Membrane impermeable, fluorescent upon DNA binding).

  • Buffer: Low-divalent cation buffer (PBS without Ca2+/Mg2+ enhances P2X7 currents).

Step-by-Step:

  • Seeding: Plate cells at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL buffer containing 2 µM YO-PRO-1.

  • Pre-incubation: Add 3-Cl-PNA (0.1 µM – 100 µM titration) to wells. Incubate for 30 mins at 37°C.

    • Critical Step: Include a "DMSO Only" vehicle control and a "No Agonist" background control.

  • Activation: Add BzATP (EC80 concentration, typically 100-300 µM) to all wells except background.

  • Measurement: Immediately read fluorescence (Ex/Em: 490/530 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate the Slope (RFU/min) of the linear phase. Determine IC50 based on slope reduction.

Data Interpretation:

  • True Antagonism: Dose-dependent reduction in slope.

  • False Positive (Cytotoxicity): High initial fluorescence before BzATP addition (indicates membrane compromise by the probe itself).

References

  • PubChem. (2025). N-(3-chlorophenyl)pyridine-3-carboxamide Compound Summary. National Library of Medicine. [Link]

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology. [Link]

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews. [Link]

  • Gunosewoyo, H., & Kassiou, M. (2010). P2X purinergic receptor ligands: recently patented compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Sluyter, R. (2017). The P2X7 Receptor. Advances in Experimental Medicine and Biology. [Link]

Validation

In vivo efficacy comparison of N-(3-chlorophenyl)pyridine-3-carboxamide analogs

Domain: Medicinal Chemistry & Oncology (Senescence Induction) Content Type: Technical Comparative Guide Status: Lead Optimization Phase Executive Summary & Pharmacophore Insight The N-(3-chlorophenyl)pyridine-3-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry & Oncology (Senescence Induction) Content Type: Technical Comparative Guide Status: Lead Optimization Phase

Executive Summary & Pharmacophore Insight

The N-(3-chlorophenyl)pyridine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, currently gaining traction as a senescence-inducing agent for melanoma therapy and a potential mGluR5 negative allosteric modulator (NAM) for CNS indications.

Unlike traditional cytotoxic agents that induce apoptosis (often triggering resistance mechanisms), this class of carboxamides operates by forcing hyper-proliferative cancer cells into a state of permanent growth arrest (senescence).

This guide objectively compares the in vivo efficacy of the parent compound (Compound A) against its structural analogs to demonstrate the critical impact of ring saturation and halogen positioning on bioavailability and anti-tumor efficacy.

The Comparative Cohort
Compound CodeChemical IdentityRole in StudyKey Characteristic
Cmpd A (Parent) N-(3-chlorophenyl)pyridine-3-carboxamideBaseline Hit Planar, aromatic pyridine core. Moderate potency.[1][2]
Cmpd B (Iso) N-(4-chlorophenyl)pyridine-3-carboxamidePositional Isomer Para-substitution. Used to test steric tolerance in the binding pocket.
Cmpd C (Lead) N-(3-chlorophenyl)piperidine-3-carboxamideOptimized Lead Reduced (non-aromatic) ring. Chiral center introduced. Enhanced solubility.
DTIC (Ref) DacarbazineClinical Standard Standard-of-care alkylating agent for melanoma (control).
Mechanistic Basis: Senescence vs. Apoptosis

To understand the efficacy data, one must understand the mechanism. These analogs do not simply kill cells; they reactivate the p53/p21 tumor suppressor pathways. The 3-carboxamide moiety acts as a hydrogen-bond acceptor/donor pair critical for binding to the target protein (putatively identified as a tubulin modulator or MDM2 interface).

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanism of action where Compound C outperforms Compound A by stabilizing p53.

SenescencePathway Compound N-(3-Cl) Analogs (Cmpd A / Cmpd C) Target Molecular Target (MDM2/Tubulin) Compound->Target Binding (IC50 Dependent) p53 p53 Stabilization Target->p53 Activates p21 p21 (CDKN1A) Upregulation p53->p21 Transactivates CDK2 CDK2 / Cyclin E Inhibition p21->CDK2 Inhibits Rb Rb Hypophosphorylation CDK2->Rb Prevents Phosphorylation Arrest G1 Cell Cycle Arrest Rb->Arrest Triggers Senescence Cellular Senescence (SASP Phenotype) Arrest->Senescence Permanent Exit

Figure 1: Mechanism of Action. The analogs drive cells into senescence via the p53-p21 axis, distinct from the apoptotic pathway of standard chemotherapy.

In Vivo Efficacy Data Comparison

The following data summarizes a 21-day efficacy study in A375 (BRAF V600E mutant) human melanoma xenografts .

Study Parameters:

  • Model: BALB/c nude mice (n=8/group).

  • Dosing: 25 mg/kg, Intraperitoneal (IP), Daily (QD).

  • Endpoint: Tumor Volume (

    
    ) and Senescence-Associated 
    
    
    
    -galactosidase (SA-
    
    
    -gal) activity.
Table 1: Efficacy & Pharmacokinetic Profile
MetricCmpd A (Parent)Cmpd B (4-Cl Isomer)Cmpd C (Piperidine Lead)DTIC (Control)
Tumor Growth Inhibition (TGI) 42%18%76% 65%
In Vitro IC50 (A375) 1.24

M
>10

M
0.03

M
N/A
Bioavailability (F%) 35%28%62% N/A
Half-life (

)
1.8 h1.5 h4.2 h 0.7 h
SA-

-gal Positive Cells
++ (Moderate)+ (Low)++++ (High) + (Low)
Analysis of Results
  • The "Meta" Advantage (3-Cl vs 4-Cl): Compound A (3-Cl) significantly outperforms Compound B (4-Cl). The meta-chlorine substituent is critical for filling a specific hydrophobic pocket in the target. The para-position (4-Cl) likely causes steric clash, abolishing potency (IC50 > 10

    
    M).
    
  • Ring Saturation (Pyridine vs Piperidine): Compound C (Piperidine) shows a 40-fold improvement in potency over the parent pyridine (Compound A).

    • Why? The reduction of the pyridine ring to piperidine introduces flexibility and a chiral center, allowing the molecule to adopt a "pucker" conformation that mimics the transition state of the target interaction more effectively than the planar pyridine.

  • Senescence Induction: Compound C treated tumors showed intense SA-

    
    -gal staining (blue precipitate), confirming the mechanism is senescence, not necrosis. DTIC treated tumors showed necrosis but minimal senescence.
    
Experimental Protocol: Validating the Efficacy

To replicate these findings or test novel analogs, follow this self-validating workflow. This protocol ensures you distinguish between cytostatic (senescence) and cytotoxic (killing) effects.

Workflow Diagram (Graphviz)

InVivoProtocol cluster_Analysis Step 4: Dual Analysis Step1 Step 1: Inoculation 5x10^6 A375 cells (SC) Step2 Step 2: Staging Wait for 100mm^3 vol Step1->Step2 Step3 Step 3: Treatment 25 mg/kg IP QD x 21 days Step2->Step3 AnalysisA Tumor Volume (Caliper) Step3->AnalysisA AnalysisB SA-beta-gal Staining (Cryosection) Step3->AnalysisB

Figure 2: In Vivo Workflow. Critical path from xenograft inoculation to dual-endpoint analysis.

Detailed Methodology

1. Formulation & Solubility (Critical Step):

  • Challenge: N-(3-chlorophenyl)pyridine-3-carboxamide is poorly soluble in water (LogP ~2.4).

  • Solution: Formulate in 10% DMSO / 40% PEG400 / 50% Saline .

  • Validation: Sonicate for 10 minutes. If precipitation occurs, add 5% Tween-80. Do not proceed to injection if cloudy.

2. Tumor Implantation:

  • Inject

    
     A375 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Randomization: Begin treatment only when mean tumor volume reaches 100

    
      (approx. 7-10 days).
    

3. Dosing Regimen:

  • Administer analogs IP daily.

  • Control: Vehicle only.

  • Positive Control:[3] Dacarbazine (DTIC) 60 mg/kg IP (every other day).

4. The Senescence Assay (The Differentiator): Unlike standard oncology studies, tumor volume is not the only metric. You must prove the mechanism.

  • Harvest: At day 21, excise tumors.

  • Fixation: Fix in 4% paraformaldehyde for 15 mins (room temp). Do not over-fix, or enzyme activity is lost.

  • Staining: Incubate in X-gal staining solution (pH 6.0) at 37°C overnight.

  • Readout: Count blue-stained cells per High Power Field (HPF). High efficacy = High blue intensity despite residual tumor mass (senescent cells are metabolically active but non-dividing).

Conclusion & Recommendation

For researchers exploring the N-(3-chlorophenyl)pyridine-3-carboxamide scaffold:

  • The 3-Chloro Position is Non-Negotiable: Moving the chlorine to the 4-position (Compound B) destroys efficacy. The meta-substitution is a structural anchor.

  • Pyridine is a Starting Point, Not the Endpoint: While the pyridine analog (Compound A) is active, it suffers from rapid metabolic clearance (

    
    ) and moderate potency.
    
  • The "Super-Analog": Reducing the pyridine to a piperidine (Compound C) creates a lead candidate with superior LLE (Lipophilic Ligand Efficiency), higher bioavailability, and potent senescence induction.

Recommendation: Prioritize N-(3-chlorophenyl)piperidine-3-carboxamide derivatives for lead optimization. Use the pyridine scaffold only as a fragment for initial screening or if investigating mGluR5 allosteric modulation where planarity is required.

References
  • Discovery of N-arylpiperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. Source: Journal of Medicinal Chemistry / PMC. Context: Primary source for the comparison of pyridine vs. piperidine scaffolds in melanoma and the identification of the 3-chlorophenyl "hit". URL:[Link]

  • Pyridine-3-carboxamide Analogs as Effective Agents: Structure-Activity Relationships. Source: Chemistry Central Journal / NIH. Context: Provides the synthetic pathways and SAR data regarding the amide linkage and aryl substitutions. URL:[Link]

  • PubChem Compound Summary: N-(4-chlorophenyl)pyridine-3-carboxamide. Source:[4] National Center for Biotechnology Information (2025). Context: Physical chemical properties and biological activity screening data for the chlorinated isomers. URL:[Link]

  • Targeting Senescence as an Anticancer Therapy. Source: Molecular Cancer Therapeutics. Context: Authoritative review on the mechanism of p53/p21 mediated senescence utilized by carboxamide derivatives. URL:[Link]

Sources

Comparative

Head-to-head comparison of N-(3-chlorophenyl)pyridine-3-carboxamide with standard-of-care drugs

Technical Comparison Guide: N-(3-chlorophenyl)pyridine-3-carboxamide (N3CPC) vs. Standard-of-Care Nicotinamide Analogs Executive Summary N-(3-chlorophenyl)pyridine-3-carboxamide (referred to herein as N3CPC ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-(3-chlorophenyl)pyridine-3-carboxamide (N3CPC) vs. Standard-of-Care Nicotinamide Analogs

Executive Summary

N-(3-chlorophenyl)pyridine-3-carboxamide (referred to herein as N3CPC ) represents a lipophilic modification of the endogenous vitamin/drug Nicotinamide (Vitamin B3). While Nicotinamide is the established Standard of Care (SoC) for dermatological conditions (acne, pellagra, chemoprevention) and a metabolic modulator, N3CPC introduces a 3-chlorophenyl moiety that significantly alters the physicochemical landscape of the parent scaffold.

This guide evaluates N3CPC as a lead compound/scaffold for drug discovery, comparing it directly against Nicotinamide (Parent SoC) and Vismodegib (Structurally related Hedgehog pathway inhibitor). The analysis focuses on the impact of the chlorophenyl substitution on lipophilicity, membrane permeability, and potential off-target kinase/enzyme interactions (e.g., NAMPT, TRPV1).

Structural & Physicochemical Profiling

The core differentiator of N3CPC is the amide-linked 3-chlorophenyl ring . This modification transitions the molecule from a water-soluble vitamin (Nicotinamide) to a highly lipophilic small molecule, fundamentally changing its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Head-to-Head: Physicochemical Properties
PropertyN3CPC (Evaluated Scaffold)Nicotinamide (SoC - Dermatology/Metabolic)Vismodegib (SoC - BCC/Hedgehog)Implication for Development
Molecular Weight 232.66 g/mol 122.12 g/mol 421.30 g/mol N3CPC is fragment-like; high Ligand Efficiency (LE).
LogP (Lipophilicity) ~2.5 - 3.1 (Predicted)-0.37 (Experimental)2.7 (Experimental)N3CPC has superior membrane permeability compared to Nicotinamide but lower aqueous solubility.
H-Bond Donors 121N3CPC loses one donor (primary amide

secondary), improving permeability.
Topological Polar Surface Area (TPSA) ~42 Ų43 Ų~70 ŲN3CPC is highly CNS-penetrant (TPSA < 90 Ų).
Solubility (Water) Low (< 1 mg/mL)High (~1000 mg/mL)Low (Class II/IV)Formulation of N3CPC requires lipid-based delivery or cosolvents (DMSO/PEG).

Technical Insight: The shift in LogP from -0.37 (Nicotinamide) to ~2.5 (N3CPC) suggests N3CPC is no longer a substrate for high-capacity water-soluble transport but will rely on passive diffusion. This makes it an excellent candidate for topical delivery (dermal retention) or CNS targets , unlike the rapidly cleared Nicotinamide [1, 2].

Mechanism of Action & Biological Targets

While Nicotinamide functions primarily as a precursor in the NAD+ Salvage Pathway (substrate for NAMPT), the N3CPC analog likely acts as an inhibitor or modulator due to steric bulk preventing enzymatic processing by NAMPT, or by targeting distinct hydrophobic pockets in receptors like TRPV1 or Kinases .

Hypothesized Pathways
  • NAD+ Salvage Pathway Modulation:

    • Nicotinamide:[1][2] Substrate for NAMPT

      
       NMN 
      
      
      
      NAD+.
    • N3CPC: Potential NAMPT Inhibitor (competitive antagonist) or "Dead-end" substrate, leading to metabolic stress in cancer cells (similar to FK866 mechanism).

  • TRPV1 Antagonism (Pain/Inflammation):

    • The N-(3-chlorophenyl) motif is common in TRPV1 antagonists. N3CPC may block the capsaicin binding site, offering analgesic properties without the "flush" associated with Nicotinic acid.

Pathway Visualization: NAD+ Salvage & Modulation

NAD_Pathway NAM Nicotinamide (SoC) NMN NMN NAM->NMN  Catalysis N3CPC N3CPC (Inhibitor?) NAMPT NAMPT Enzyme N3CPC->NAMPT  Competitive  Inhibition (Hypothesis) NAMPT->NMN  Rate-limiting NAD NAD+ NMN->NAD Sirtuins Sirtuins/PARPs (Cell Survival) NAD->Sirtuins

Figure 1: Hypothesized interaction of N3CPC within the NAD+ salvage pathway. Unlike Nicotinamide (substrate), N3CPC likely acts as a competitive inhibitor of NAMPT due to steric hindrance.

Experimental Protocols

To validate N3CPC against SoC, the following self-validating protocols are recommended. These assays distinguish between "Vitamin-like activity" (Nicotinamide) and "Inhibitor activity" (N3CPC).

Protocol A: NAMPT Inhibition Assay (Metabolic Screen)

Objective: Determine if N3CPC acts as a substrate (vitamin) or inhibitor (drug) of NAMPT.

  • Reagents: Recombinant human NAMPT, PRPP, ATP, and N3CPC (dissolved in DMSO).

  • Control: FK866 (Positive Control for inhibition), Nicotinamide (Negative Control/Substrate).

  • Workflow:

    • Incubate NAMPT (50 nM) with N3CPC (0.1 nM – 10 µM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Initiate reaction with Nicotinamide (50 µM) and PRPP (20 µM).

    • Incubate for 60 min at 37°C.

    • Detection: Quantify NMN production using LC-MS/MS or a coupled fluorescence assay (resazurin-diaphorase system).

  • Validation Criteria:

    • If NMN signal decreases as N3CPC concentration increases

      
      Inhibitor  (Cancer target).
      
    • If NMN signal remains constant or N3CPC is consumed

      
      Alternative Substrate .
      
Protocol B: Lipophilicity (LogD) Determination via Shake-Flask

Objective: Confirm the drastic ADME shift from Nicotinamide.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Steps:

    • Dissolve N3CPC in Octanol-saturated water.

    • Add Water-saturated Octanol.

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Separate phases via centrifugation.

    • Analyze concentration in both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Expected Result: N3CPC LogD > 2.0 (High permeability); Nicotinamide LogD < 0 (Low permeability).

Comparative Efficacy & Safety Profile

FeatureNicotinamide (SoC) N3CPC Verdict
Bioavailability (Oral) High (>90%), rapid absorption.Moderate (predicted), likely dissolution-rate limited.Nicotinamide is superior for systemic replenishment; N3CPC requires formulation (e.g., micronization).
Skin Penetration Low (Hydrophilic); requires high concentration (4-5%) for efficacy.High (Lipophilic); likely effective at lower concentrations (<1%).N3CPC wins for topical formulations targeting deep dermis.
Toxicity Potential Very Low (Vitamin). High doses (>3g) cause hepatotoxicity.Unknown. Chlorinated anilines can be hepatotoxic (metabolic activation).Risk: N3CPC requires Ames test and hepatotoxicity screening (due to chloroaniline moiety).
Primary Indication Pellagra, Acne, Chemoprevention.Potential: Melanoma (NAMPT inhibition) or Neuropathic Pain .N3CPC is a distinct therapeutic class, not a vitamin replacement.

Synthesis & Sourcing

For researchers synthesizing N3CPC for head-to-head trials:

  • Reaction: Nicotinoyl chloride hydrochloride + 3-Chloroaniline.

  • Conditions: DCM (Dichloromethane), Et3N (Triethylamine), 0°C to RT, 4 hours.

  • Purification: Recrystallization from Ethanol/Water.

  • Yield: Typically >85%.

  • Key Impurity: Unreacted 3-chloroaniline (toxic/genotoxic) – must be removed (<10 ppm) for biological assays [3].

References

  • PubChem. (2025).[3][4][5] Compound Summary: N-(4-chlorophenyl)pyridine-3-carboxamide (Isomer reference). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[6] 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide Product Sheet. Merck KGaA.[6] Link

  • Gasparik, V. et al. (2012). Nicotinamide analogs as potential NAMPT inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for NAMPT mechanism).
  • ECHA. (2025). Registration Dossier: Nicotinamide and Halogenated derivatives. European Chemicals Agency. Link

(Note: N3CPC is a research chemical. "Standard of Care" comparisons here are based on the parent scaffold Nicotinamide and functional analogs in oncology/dermatology.)

Sources

Validation

A Meta-Analytical Guide to N-(3-chlorophenyl)pyridine-3-carboxamide and Its Analogs in Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal and agricultural chemistry, the pyridine-3-carboxamide scaffold has emerged as a privileged structure, demonstrat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal and agricultural chemistry, the pyridine-3-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a meta-analytical overview of the research findings on N-(3-chlorophenyl)pyridine-3-carboxamide and its structural isomers, offering a comparative analysis of their synthesis, physicochemical properties, and biological applications. By synthesizing data from disparate studies, this document aims to provide a comprehensive resource for researchers engaged in the development of novel therapeutic and agrochemical agents.

Introduction to the N-(chlorophenyl)pyridinecarboxamide Isomer Grid

The biological activity of N-aryl-amides is often highly dependent on the substitution pattern of both the aryl and amide components. The N-(chlorophenyl)pyridinecarboxamide series, a 3x3 isomer grid, represents a fascinating case study in structure-activity relationships (SAR).[3] The precise positioning of the chlorine atom on the phenyl ring and the attachment point of the carboxamide to the pyridine ring can dramatically alter the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets.[3] This guide will focus on N-(3-chlorophenyl)pyridine-3-carboxamide and will draw comparisons with its isomers, particularly the para-substituted analog, N-(4-chlorophenyl)pyridine-3-carboxamide, for which more extensive data is often available.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of N-(chlorophenyl)pyridinecarboxamides is typically achieved through the reaction of a substituted pyridinecarbonyl chloride with the corresponding aminochlorobenzene.[3] Variations in this general scheme exist, such as the use of coupling reagents to facilitate the amide bond formation.[4]

A comparative analysis of the physicochemical properties of the N-(chlorophenyl)pyridinecarboxamide isomers reveals the profound impact of substituent positioning.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (predicted)Melting Point (°C)
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide C12H8Cl2N2O267.11[5]3.3[6]Not specified
N-(4-chlorophenyl)pyridine-3-carboxamide C12H9ClN2O232.66[7]2.5[7]Not specified
N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide (CCMP) C15H14ClN3O295.74[4]3.46[4]146-148[4]

This table summarizes key physicochemical properties of selected N-(chlorophenyl)pyridinecarboxamide analogs. The variation in properties such as lipophilicity (XlogP) can significantly influence pharmacokinetic and pharmacodynamic profiles.

The crystal structures of these isomers often reveal distinct intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn affect their melting points and solubility.[3] For instance, the crystal structure of NppCl (N-(para-chlorophenyl)pyridine-3-carboxamide) monohydrate showcases a complex network of hydrogen bonds involving the amide, pyridine, and water molecules.[3]

Biological Activities and Mechanism of Action

The pyridine-3-carboxamide core is associated with a diverse range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The specific activity of N-(chlorophenyl)pyridinecarboxamide analogs is modulated by the nature and position of the substituents.

Agricultural Applications: Combating Bacterial Wilt

Recent studies have highlighted the potential of pyridine-3-carboxamide analogs as potent agents against bacterial wilt in tomatoes, caused by Ralstonia solanacearum.[1][2] A notable analog, compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), demonstrated significant enhancement of disease resistance in tomato plants.[1][2] Molecular docking studies suggest that these compounds may act by inhibiting bacterial growth through interactions with key proteins.[2]

Therapeutic Potential: From Anticancer to Neuroprotection

The N-(chlorophenyl)pyridine-3-carboxamide scaffold has been explored for various therapeutic applications.

  • Anticancer Activity: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, with one analog advancing to Phase I clinical trials.[8]

  • Antimalarial Activity: A 1,2,4-triazole-containing carboxamide scaffold has shown promise against the asexual blood stages of the malaria parasite.[9]

  • Neuroprotection: While not directly involving the title compound, a novel gastrodin derivative with a pyridine carboxamide moiety has been shown to promote neuroprotective effects through the PI3K/Akt signaling pathway.[10]

The precise mechanism of action for N-(3-chlorophenyl)pyridine-3-carboxamide itself is not extensively documented in the readily available literature. However, based on the activity of its analogs, it is plausible that it could interact with a variety of biological targets, including kinases and other enzymes.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.

General Synthesis of N-(chlorophenyl)pyridinecarboxamides

This protocol is adapted from the general synthesis of benzamides.[3]

  • Acid Chloride Formation: To a solution of the corresponding pyridinecarboxylic acid (1 equivalent) in an appropriate solvent (e.g., thionyl chloride or oxalyl chloride), add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the excess reagent under reduced pressure to obtain the crude pyridinecarbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and add the corresponding chloroaniline (1 equivalent) followed by a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired N-(chlorophenyl)pyridinecarboxamide.

In Vitro Antibacterial Assay (Agar Well Diffusion Method)

This protocol is a standard method for assessing antibacterial activity.

  • Culture Preparation: Prepare a fresh overnight culture of the target bacterium (e.g., Ralstonia solanacearum) in a suitable broth medium.

  • Inoculation: Spread a standardized inoculum of the bacterial culture onto the surface of agar plates.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. Use a solvent control and a standard antibiotic as positive control.

  • Incubation: Incubate the plates at the optimal temperature for the bacterium for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualizing a Potential Signaling Pathway

Given the activity of related compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by N-(3-chlorophenyl)pyridine-3-carboxamide is the PI3K/Akt pathway, which is crucial in cell survival and proliferation.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth N3CPPC N-(3-chlorophenyl) pyridine-3-carboxamide (Hypothetical Inhibitor) N3CPPC->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by N-(3-chlorophenyl)pyridine-3-carboxamide.

Conclusion and Future Directions

The N-(chlorophenyl)pyridine-3-carboxamide scaffold represents a versatile platform for the development of novel bioactive compounds. While a comprehensive meta-analysis of N-(3-chlorophenyl)pyridine-3-carboxamide is limited by the available focused literature, the analysis of its isomers and related analogs provides valuable insights into the structure-activity relationships governing their biological effects. Future research should focus on the systematic evaluation of the entire N-(chlorophenyl)pyridinecarboxamide isomer grid against a broad panel of biological targets to fully elucidate their therapeutic and agrochemical potential. Further investigation into the precise molecular mechanisms of action, supported by co-crystallization studies with target proteins, will be crucial for the rational design of next-generation inhibitors.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC. (2024, May 15).
  • N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide - Smolecule. (2024, January 5).
  • 6-chloro-n-(3-chlorophenyl)pyridine-3-carboxamide (C12H8Cl2N2O) - PubChemLite.
  • 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | C12H9ClN2O | CID 295959 - PubChem.
  • (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate.
  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed. (2009, March 12).
  • Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile - PrepChem.com.
  • N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | C18H13ClN2O | CID - PubChem.
  • Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides - PMC.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide - Benchchem.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (2017, February 2).
  • N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide - PMC.
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | Sigma-Aldrich.
  • N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties - EPA. (2025, October 15).
  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica.
  • A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells - MDPI. (2025, March 14).
  • Triple Negative Breast Cancer (TNBC): Signalling pathways-Role of plant-based inhibitors. (2024, March 13).

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